3,4-Difluorobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWOHNIHUBDEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234242 | |
| Record name | 3,4-Difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-04-3 | |
| Record name | 3,4-Difluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-difluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Importance of Fluorination in Modern Chemistry
An In-Depth Technical Guide to 3,4-Difluorobenzamide (CAS 85118-04-3)
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing a compound's intrinsic properties. Fluorine's high electronegativity and small size can profoundly influence metabolic stability, membrane permeability, and binding affinity to biological targets[1]. This compound (CAS No. 85118-04-3) stands out as a pivotal building block that leverages these benefits. It is a versatile chemical intermediate recognized for its unique fluorinated structure, which enhances its reactivity and utility in diverse synthetic applications[2].
This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, applications, and handling of this compound. Its role as a key intermediate in the synthesis of bioactive molecules for oncology and neurology, as well as in the formulation of advanced agrochemicals, underscores its importance in both research and industrial settings[2].
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. This compound presents as a white to light yellow crystalline powder[2]. Its core properties are summarized below, providing the foundational data required for its use in experimental design and quality control.
| Property | Value | Source(s) |
| CAS Number | 85118-04-3 | [3][4][5][6] |
| Molecular Formula | C₇H₅F₂NO | [2][3][4][5] |
| Molecular Weight | 157.12 g/mol | [2][3][4] |
| Melting Point | 129 - 133 °C | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| IUPAC Name | This compound | [3] |
| InChI Key | CMWOHNIHUBDEAG-UHFFFAOYSA-N | [3][5] |
| Purity (Typical) | ≥ 97-98% | [2] |
Spectroscopic Data for Structural Elucidation
-
¹H NMR: The proton NMR spectrum is critical for confirming the identity and purity of the compound. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The amide protons (-NH₂) will typically present as a broad singlet.
-
¹³C NMR: The carbon spectrum will show distinct signals for the seven carbon atoms, with the chemical shifts of the fluorinated aromatic carbons being significantly influenced by the attached fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks include N-H stretching for the primary amide (around 3100-3500 cm⁻¹), a strong C=O (carbonyl) stretch (around 1650-1680 cm⁻¹), and C-F stretching bands in the fingerprint region (around 1100-1300 cm⁻¹)[3][5].
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (GC-MS) will show a molecular ion peak (M⁺) at m/z 157, corresponding to the molecular weight of the compound[3].
Synthesis and Reaction Pathways
The synthesis of this compound can be approached through several reliable routes, most commonly starting from either 3,4-difluorobenzoic acid or 3,4-difluorobenzonitrile. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity.
A prevalent laboratory and industrial-scale method involves the conversion of 3,4-difluorobenzoic acid to the corresponding amide. This transformation leverages standard peptide coupling chemistry or activation of the carboxylic acid.
Caption: Synthesis pathway from 3,4-difluorobenzoic acid.
Experimental Protocol: Amidation of 3,4-Difluorobenzoic Acid
This protocol describes the conversion of 3,4-difluorobenzoic acid to this compound via an acyl chloride intermediate. This two-step, one-pot procedure is robust and generally high-yielding.
Materials:
-
3,4-Difluorobenzoic acid (1 eq.)[7]
-
Thionyl chloride (SOCl₂) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Concentrated Aqueous Ammonia (NH₄OH) (excess)
-
Ice
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Carboxylic Acid: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-difluorobenzoic acid (1 eq.). Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).
-
Add thionyl chloride (1.2 eq.) dropwise to the suspension at room temperature. The causality here is the conversion of the less reactive carboxylic acid into a highly electrophilic acyl chloride, which is readily attacked by a nucleophile.
-
Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.
-
Reaction Quench and Amination: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and excess concentrated aqueous ammonia. This step must be performed in a well-ventilated fume hood due to the exothermic nature of the quench and the release of ammonia gas. The ammonia serves as the nucleophile to form the amide bond.
-
Work-up and Isolation: Continue stirring the mixture for 30 minutes. The product, this compound, will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash the filter cake sequentially with cold deionized water and a small amount of cold saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the crude product under vacuum. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield a product with >98% purity.
Core Applications in Research and Development
The utility of this compound stems from its identity as a "scaffold" or "building block" in the synthesis of more complex molecules. The difluorophenyl moiety it provides is a common feature in many modern therapeutic agents and high-performance materials.
Caption: Role as a key intermediate in diverse applications.
-
Pharmaceutical Development: This is the most significant area of application. The 3,4-difluorophenyl group is a key pharmacophore in various drug candidates. It serves as a crucial intermediate in the synthesis of molecules targeting neurological disorders and cancers[2]. For instance, it is a component in the development of potent and selective Akt inhibitors, which are a focus of modern oncology research[8]. It is also used in synthetic routes for P2Y12 receptor antagonists, a class of antiplatelet drugs[9]. The fluorine atoms enhance metabolic stability and can improve binding interactions within the target protein's active site[1].
-
Agrochemical Chemistry: In agriculture, this compound is used to create innovative crop protection products[2]. The fluorinated structure contributes to the efficacy and selectivity of herbicides and pesticides, allowing for potent activity against target pests while minimizing off-target effects[2].
-
Material Science: The compound is also explored for its potential in creating advanced polymers with enhanced thermal and mechanical properties[2]. The stability conferred by the C-F bonds can translate to materials with greater durability and resistance to degradation.
Safety, Handling, and Storage
As a laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound.
Hazard Identification (GHS Classification): Based on aggregated data, the compound is classified with the following hazards[3]:
Recommended Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood[10].
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles[10].
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling[10][11].
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator with a particulate filter (e.g., N95 dust mask).
-
-
General Hygiene: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation[10].
Storage:
-
Store in a well-ventilated place. Keep the container tightly closed[10].
-
Store at room temperature in a dry and clean environment[2].
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in science and technology. Its well-defined physicochemical properties, accessible synthetic routes, and the strategic advantages conferred by its difluorinated structure make it an invaluable intermediate. For researchers in drug discovery, agrochemical development, and material science, a thorough understanding of this compound's characteristics and handling requirements is essential for leveraging its full potential to create novel and impactful molecular solutions.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzamide, 3,4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Wang, H., et al. (2021). Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry, 64(16), 12163–12180. Retrieved from [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Retrieved from [Link]
- Google Patents. (n.d.). CN103709071A - 3, 4-difluorobenzonitrile preparation method.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to 3,4-Difluorobenzamide: Properties, Synthesis, and Applications
Abstract
This compound is a fluorinated aromatic amide that has garnered significant attention as a versatile building block in modern chemistry. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a crucial intermediate in the synthesis of a wide array of high-value compounds. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, details its spectroscopic signature for robust characterization, outlines a validated synthetic protocol, and explores its applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important chemical entity.
Core Chemical and Physical Properties
The presence of two electron-withdrawing fluorine atoms meta and para to the amide group significantly influences the molecule's reactivity, solubility, and biological interactions. These properties are fundamental to its utility in chemical synthesis and medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 85118-04-3 | [1] |
| Molecular Formula | C₇H₅F₂NO | [1][2] |
| Molecular Weight | 157.12 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 129-133 °C | [3] |
| logP (Octanol/Water) | 1.064 (Calculated) | [4] |
| Water Solubility | -2.31 (log₁₀ mol/L, Calculated) | [4] |
| InChI Key | CMWOHNIHUBDEAG-UHFFFAOYSA-N | [1] |
The fluorinated structure enhances solubility in various organic solvents, a property that is highly advantageous for its use in synthesis.[5] The lipophilicity, indicated by the LogP value, is a critical parameter in drug design, influencing how the molecule interacts with biological membranes.
Spectroscopic Profile for Structural Elucidation
Accurate characterization is paramount for verifying the identity and purity of this compound. The following spectroscopic data serve as a reliable fingerprint for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure of this compound. The fluorine atoms introduce complex splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F couplings.
-
¹H NMR: The proton spectrum typically shows complex multiplets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the three protons on the benzene ring. The two amide protons (-CONH₂) usually appear as a broad singlet further downfield, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The carbonyl carbon is typically observed around 165 ppm. The aromatic carbons show distinct signals, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The gas-phase IR spectrum provides characteristic absorption bands.[6]
-
N-H Stretch: The amide N-H bonds typically show one or two sharp peaks in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group (amide I band) is expected around 1660-1680 cm⁻¹.[7]
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, are indicative of the C-F bonds.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion Peak (M+): The electron ionization mass spectrum shows a molecular ion peak at m/z = 157, corresponding to the molecular weight of this compound.[1][6]
-
Key Fragment: A prominent peak is observed at m/z = 141, which corresponds to the loss of the amino group (-NH₂).[1]
Synthesis and Reactivity
This compound is typically synthesized from commercially available precursors and serves as an intermediate for further chemical transformations.
Synthesis Pathway
A common industrial method involves a multi-step synthesis starting from 1,2-difluorobenzene. A key step is the reaction of an activated benzene derivative with an ammonia source.[8]
Caption: Synthesis of this compound from 1,2-Difluorobenzene.
Protocol 1: Synthesis from an Activated Precursor
This protocol is adapted from established patent literature and provides a robust method for laboratory-scale synthesis.[8]
-
Step 1: Friedel-Crafts Acylation. In a dry reaction vessel under an inert atmosphere, 1,2-difluorobenzene is reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at 0-40 °C to yield 3,4-difluoro-(α,α,α-trichloroacetyl)benzene.
-
Step 2: Amination. The intermediate from Step 1 is then reacted with ammonia at a controlled temperature between -10 °C and 60 °C.
-
Step 3: Work-up and Isolation. Upon completion of the reaction, the mixture is subjected to an aqueous work-up. The product, this compound, is then isolated by filtration and can be further purified by recrystallization from a suitable solvent system.
Causality Note: The Friedel-Crafts acylation introduces the carbonyl precursor onto the difluorinated ring. The subsequent reaction with ammonia displaces the trichloromethyl group to form the stable amide functionality.
Core Reactivity
The reactivity of this compound is dominated by its amide group and the activated aromatic ring.
Caption: Key chemical reactions involving this compound.
-
Dehydration to Nitrile: The amide can be dehydrated using strong dehydrating agents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to form 3,4-difluorobenzonitrile.[8] This reaction is often a key step in preparing nitrile-containing compounds for agrochemical and pharmaceutical applications.[5][9]
-
Hydrolysis: Under acidic or basic conditions, the amide group can be hydrolyzed to yield 3,4-difluorobenzoic acid.[10]
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, although this is less common than reactions at the amide group.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a critical intermediate. Its derivatives have shown significant potential in several high-impact areas.
-
Pharmaceutical Development: The compound is a cornerstone for synthesizing various bioactive molecules.[5] Its derivatives are explored for treating neurological disorders and cancer.[5] For instance, the 3,4-difluorophenyl moiety is present in Hu7691, a potent and selective Akt inhibitor developed for cancer therapy, highlighting the importance of this structural motif in achieving target selectivity and improving safety profiles.[11][12]
-
Agrochemical Chemistry: It is used in the creation of modern crop protection products. The difluorobenzamide structure contributes to the efficacy and selectivity of herbicides and pesticides.[5]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the following hazards:
-
GHS Hazard Statements:
Table 2: GHS Hazard Information
| Pictogram | Class | Precautionary Statements (Selected) |
| Skin Irritant (Category 2)[1]Eye Irritant (Category 2)[1]STOT SE 3 (Respiratory)[1] | P261: Avoid breathing dust.[13]P280: Wear protective gloves/eye protection.[13]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a dust mask or respirator (e.g., N95 type), is mandatory.[3][14]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]
References
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This compound | C7H5F2NO | CID 522832 - PubChem. [Link]
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Chemical Properties of Benzamide, 3,4-fluoro- (CAS 85118-04-3) - Cheméo. [Link]
- CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google P
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Benzamide, 3,4-fluoro- - NIST WebBook. [Link]
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N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. [Link]
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Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed. [Link]
-
Discovery of N -((3 S ,4 S )-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H -pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity | Request PDF - ResearchGate. [Link]
- US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google P
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3,4-Difluorobenzamide molecular structure and weight
An In-depth Technical Guide to 3,4-Difluorobenzamide: A Core Moiety for Modern Chemistry
Introduction
This compound is a fluorinated aromatic amide that has emerged as a critical building block in the landscape of synthetic chemistry. Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development, where the incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide offers a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical characteristics, synthesis, and key applications for researchers, scientists, and drug development professionals.
Molecular Identity and Structural Elucidation
The precise identification and structural understanding of a chemical entity are foundational to its application. This compound is unambiguously defined by a set of unique identifiers and a distinct molecular architecture.
Key Identifiers
A summary of the essential identifiers for this compound is provided below, ensuring accurate documentation and procurement.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 85118-04-3 | Sigma-Aldrich, Chem-Impex[1] |
| Molecular Formula | C₇H₅F₂NO | PubChem[2], Santa Cruz Biotechnology[3] |
| Linear Formula | F₂C₆H₃C(O)NH₂ | Sigma-Aldrich |
| EC Number | 285-656-8 | Sigma-Aldrich |
| PubChem CID | 522832 | Chem-Impex[1] |
Molecular Structure
The structure of this compound consists of a central benzene ring substituted with a carboxamide group (-CONH₂) and two fluorine atoms at the C3 and C4 positions. This specific substitution pattern is crucial to its chemical behavior.
Sources
3,4-Difluorobenzamide physical properties (melting point, boiling point)
An In-Depth Technical Guide to the Physical Properties of 3,4-Difluorobenzamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the core physical properties of this compound (CAS No: 85118-04-3), with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes theoretical principles with practical, field-proven methodologies for accurate property determination. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references. The role of this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals underscores the importance of a thorough understanding of its physical characteristics for process optimization, purity assessment, and safe handling.[1][2][3]
Introduction to this compound
This compound is a fluorinated aromatic amide, a chemical scaffold of significant interest in medicinal and agricultural chemistry.[1] Its molecular structure, featuring a benzamide core with fluorine atoms at the 3 and 4 positions of the phenyl ring, imparts unique electronic properties that enhance biological activity, metabolic stability, and binding affinity in target molecules.[1][4] Consequently, it serves as a vital building block in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology, as well as in the development of modern crop protection products.[1] A precise understanding of its physical properties is paramount for its effective utilization in these demanding applications.
Core Physical Properties
The physical state of this compound under standard conditions is a white to light yellow crystalline powder.[1] Its key physical and chemical identifiers are summarized below.
| Property | Value | Source(s) |
| CAS Number | 85118-04-3 | [5][6] |
| Molecular Formula | C₇H₅F₂NO | [1][7] |
| Molecular Weight | 157.12 g/mol | [1][5][6][7] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 129-133 °C | [1][5][6] |
| Boiling Point | Not available (Decomposition may occur) | N/A |
In-Depth Analysis of the Melting Point
Significance as a Purity Indicator
The melting point is one of the most critical physical constants for a solid crystalline compound. For a pure substance, the melting transition occurs over a very narrow temperature range, often less than 1 °C.[8] The reported melting point for this compound is consistently in the range of 129-133 °C .[1][5][7] This range, rather than a single sharp point, is typical for commercially available research-grade chemicals and reflects a high level of purity (typically ≥97%).[5][6]
The presence of even small amounts of miscible impurities will typically cause two effects: a depression of the melting point and a broadening of the melting range.[8] This phenomenon, known as melting point depression, is a colligative property. Therefore, an accurately determined melting point serves as a reliable, initial criterion for the purity of a given sample. A sample melting below 129 °C or over a range wider than 2-3 °C would suggest the presence of impurities that may need to be removed before its use in sensitive synthetic applications.
Experimental Protocol: Capillary Melting Point Determination
The determination of the melting point must be performed with care to ensure accuracy. The following protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp), which offers precise temperature control and observation.
Methodology:
-
Sample Preparation:
-
Place a small amount (10-20 mg) of this compound onto a clean, dry watch glass.
-
Using a spatula, crush the crystalline solid into a fine powder. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.
-
Press the open end of a capillary tube (sealed at one end) into the powder mound several times to collect a small sample.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder firmly into the sealed end. The packed sample should be 1-2 mm in height.[9] Causality: Proper packing prevents air pockets and ensures a sharp, observable melting transition.
-
-
Apparatus Setup & Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting (e.g., 10-15 °C/minute) to obtain an approximate melting point. This is a preliminary, time-saving step.
-
Allow the apparatus to cool well below the approximate melting point.
-
Prepare a fresh sample in a new capillary tube.
-
Set the heating rate to a slow, controlled ramp (1-2 °C/minute) as the temperature approaches the previously observed melting point.[9] Causality: A slow heating rate is critical for accuracy, as it ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
Perform at least two careful determinations to ensure consistency.
-
Visualization of Melting Point Determination Workflow
Caption: Workflow for the experimental determination of melting point.
Discussion on the Boiling Point
A definitive boiling point for this compound at atmospheric pressure is not reported in the scientific literature or chemical supplier databases.[10] This is common for organic solids with relatively high melting points and complex functional groups. The energy required to overcome the intermolecular forces (hydrogen bonding, dipole-dipole interactions) in the liquid state and transition to the gaseous phase may be higher than the energy that causes the molecule to decompose. Therefore, it is highly probable that this compound will decompose at temperatures below its theoretical boiling point.
For compounds that are stable at elevated temperatures, boiling point can be determined by observing the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure, often noted by a steady stream of bubbles when a capillary tube is inverted in the heated liquid.[11][12] However, attempting this with this compound would likely result in degradation of the sample, yielding inaccurate and misleading results.
Synthesis and Handling Considerations
Synthetic Context
This compound is commonly synthesized from precursors like 1,2-difluorobenzene or through the fluorination of 3,4-dichlorobenzonitrile.[2][13][14] One patented method involves reacting 1,2-difluorobenzene with trichloroacetic chloride, followed by a reaction with ammonia to yield the final product.[13] Understanding the synthetic route is crucial as it provides insight into potential residual impurities, such as starting materials or reaction by-products, which could affect the observed physical properties.
Safety and Handling
As a research chemical, proper handling of this compound is essential. It is classified as an irritant.[7][15]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15]
-
Precautions for Safe Handling:
-
Handle in a well-ventilated area, preferably within a fume hood, to avoid formation and inhalation of dust.[16][17]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][18]
-
Avoid contact with skin and eyes.[16] In case of contact, rinse immediately and thoroughly with water.[17][18]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][16]
Conclusion
This compound is a crystalline solid with a well-defined melting point range of 129-133 °C , which serves as a primary indicator of its purity. A specific boiling point is not practically relevant due to the likelihood of thermal decomposition at elevated temperatures. The protocols and principles outlined in this guide provide a robust framework for the accurate verification of its physical properties, ensuring the integrity of its use in advanced pharmaceutical and agrochemical research. Adherence to established safety protocols is mandatory for the handling of this valuable synthetic intermediate.
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GHS 11 (Rev.11) SDS for this compound . XiXisys. [Link]
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This compound | C7H5F2NO | CID 522832 . PubChem - NIH. [Link]
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Melting point determination . University of Calgary. [Link]
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experiment (1) determination of melting points . University of Technology, Iraq. [Link]
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Chemical Properties of Benzamide, 3,4-fluoro- (CAS 85118-04-3) . Cheméo. [Link]
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The Strategic Incorporation of Fluorine in Benzamide Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: Beyond the Bioisostere: The Strategic Value of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the deliberate introduction of fluorine into drug candidates has evolved from a simple bioisosteric replacement for hydrogen to a sophisticated strategy for fine-tuning pharmacological properties.[1][2] The unique and potent effects of fluorine—stemming from its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine bond—offer a powerful toolkit for overcoming common challenges in drug development.[3][4] When incorporated into the versatile benzamide scaffold, a privileged structure in numerous approved drugs, fluorine can profoundly influence a molecule's metabolic stability, target-binding affinity, membrane permeability, and pharmacokinetic profile.[1][4]
This technical guide provides an in-depth exploration of fluorinated benzamides in research, moving beyond a mere recitation of facts to elucidate the causal relationships behind experimental design. We will delve into the strategic rationale for fluorine placement, robust synthetic and purification protocols, and diverse applications, all grounded in field-proven insights and authoritative references.
I. The Fluorine Advantage: Physicochemical and Pharmacokinetic Modulation
The decision to incorporate fluorine is a strategic one, aimed at achieving specific, desirable modifications to a lead compound. Understanding the underlying physicochemical principles is paramount for its rational application.
-
Metabolic Stability: The high bond energy of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Strategic placement of a fluorine atom at a metabolically labile position can effectively block this pathway, thereby increasing the compound's half-life and bioavailability.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines. This alteration of basicity can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and even so-called "orthogonal multipolar" interactions with carbonyl groups.[5] These interactions, though subtle, can collectively lead to a significant increase in binding affinity and target selectivity.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule. This can be exploited to lock the molecule into a bioactive conformation, enhancing its potency and reducing off-target effects.
-
Increased Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[6][7] This is a particularly valuable property for drugs targeting the central nervous system.
II. Synthetic Strategies for Fluorinated Benzamides: A Practical Guide
The synthesis of fluorinated benzamides requires careful consideration of the reactivity of the fluorinated precursors. Two primary and robust strategies are commonly employed: amide coupling of a fluorinated carboxylic acid and nucleophilic aromatic substitution (SNAr).
A. Amide Coupling of Fluorinated Benzoic Acids
This is the most common and versatile method, involving the activation of a fluorinated benzoic acid followed by reaction with an amine. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with electronically demanding fluorinated substrates.[8]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling [9]
This protocol describes a reliable and widely used method for the synthesis of a generic fluorinated benzamide.
-
Materials:
-
Fluorinated benzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the fluorinated benzoic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1-0.2 M.
-
Cool the mixture to 0 °C in an ice bath with magnetic stirring.
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Slowly add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Causality in Reagent Selection:
-
EDC/HOBt: This combination is a workhorse in amide synthesis. EDC is a water-soluble carbodiimide, and the byproduct, a urea, is also water-soluble, simplifying purification. HOBt is added to suppress racemization of chiral centers and to minimize the formation of N-acylurea byproducts by forming a more reactive HOBt-ester intermediate.[10]
-
DIPEA: A non-nucleophilic base is used to neutralize the HCl salt of EDC and the HOBt, as well as any acidic protons in the reaction mixture, without competing with the primary amine as a nucleophile.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
B. Nucleophilic Aromatic Substitution (SNAr)
This strategy is particularly useful when the fluorine atom is to be introduced onto an electron-deficient aromatic ring. The reaction involves the displacement of a leaving group (often another halogen or a nitro group) by an amine.[11]
Experimental Protocol: SNAr for Benzamide Synthesis
-
Materials:
-
Electron-deficient fluoro-aromatic precursor (e.g., 4-fluoronitrobenzene) (1.0 eq)
-
Amine (1.2 eq)
-
Potassium carbonate (K2CO3) or another suitable base (2.0 eq)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
Combine the fluoro-aromatic precursor (1.0 eq), amine (1.2 eq), and K2CO3 (2.0 eq) in an appropriate volume of DMF or DMSO.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration or extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Causality in Experimental Design:
-
Electron-Deficient Ring: The SNAr mechanism proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of strong electron-withdrawing groups (e.g., -NO2, -CN) is crucial to stabilize this intermediate and facilitate the reaction.[12]
-
Aprotic Polar Solvent: Solvents like DMF and DMSO are ideal as they can solvate the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity. They also have high boiling points, allowing for the necessary reaction temperatures.
III. Analytical Characterization and Purification: Ensuring Purity and Structural Integrity
Rigorous characterization is essential to confirm the identity and purity of the synthesized fluorinated benzamides. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the proton environment of the molecule.
-
13C NMR: Confirms the carbon skeleton.
-
19F NMR: This is a particularly powerful tool for fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule and confirming the successful incorporation of fluorine.[13][14][15]
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[16][17]
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound. Reversed-phase HPLC with a C18 or a specialized fluorinated phase column is commonly used.[7][12][18]
Experimental Protocol: HPLC Purification
-
System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is generally suitable. For highly fluorinated compounds, a fluorinated stationary phase may offer better selectivity.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid. The gradient will depend on the polarity of the compound.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the mobile phase).
-
Inject the solution onto the HPLC column.
-
Run a gradient elution to separate the desired product from impurities.
-
Collect the fractions containing the pure product, identified by its retention time and UV absorbance.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the pure product as a solid.
-
IV. Applications of Fluorinated Benzamides in Drug Discovery
The unique properties conferred by fluorine have led to the exploration of fluorinated benzamides in a wide range of therapeutic areas.
A. Positron Emission Tomography (PET) Imaging Agents
The radioisotope 18F is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for PET imaging.[19][20] Fluorinated benzamides have been successfully developed as PET radiotracers for various targets in the brain and periphery.
Case Study: [18F]Fallypride for Dopamine D2/D3 Receptor Imaging
[18F]Fallypride is a high-affinity antagonist for dopamine D2/D3 receptors and is widely used in neuroscience research to study neuropsychiatric disorders. The fluoropropyl group allows for efficient radiolabeling via nucleophilic substitution.[21]
| Compound | Target | Ki (nM) | Application |
| [18F]Fallypride | Dopamine D2/D3 | 0.03 | PET imaging of dopamine receptors in neuropsychiatric disorders |
| [18F]3a | Sigma-1/Sigma-2 | σ1: 6.3, σ2: 10.2 | PET imaging of prostate tumors |
| [18F]Fluorobenzamide Analogs | Sigma-2 | 3.77 - 4.02 | PET imaging of solid tumors |
Data compiled from multiple sources.[21][22][23]
Biodistribution of a Representative 18F-Labeled Benzamide in Mice
| Organ | %ID/g at 15 min | %ID/g at 1.5 h | %ID/g at 3.5 h |
| Prostate Tumor | 1.6 ± 0.8 | 4.4 ± 0.3 | 3.6 ± 0.6 |
| Blood | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Liver | 5.1 ± 0.9 | 3.8 ± 0.5 | 2.9 ± 0.4 |
| Kidneys | 3.5 ± 0.6 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Muscle | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |
%ID/g = percentage of injected dose per gram of tissue. Data for [18F]3a in a mouse model of prostate cancer.[23]
Caption: General workflow for the preparation and use of an 18F-labeled benzamide PET tracer.
B. Enzyme Inhibitors
Fluorinated benzamides have shown promise as inhibitors of various enzymes implicated in disease.
Case Study: Fluorinated Benzamides as Cholesteryl Ester Transfer Protein (CETP) Inhibitors
CETP facilitates the transfer of cholesteryl esters from HDL to LDL, and its inhibition is a therapeutic strategy for raising HDL cholesterol levels. Studies have shown that fluorinated 3-benzylamino benzamides can effectively inhibit CETP. Molecular modeling suggests that the fluorinated moieties enhance hydrophobic interactions within the enzyme's binding pocket.[6][24]
| Compound | IC50 (µM) | Key Structural Feature |
| 8b | 0.75 | m-Fluoro substitution |
| 8a | 4.1 | p-OCF3 substitution |
Data from a study on fluorinated benzamides as CETP inhibitors.[24]
C. Antibacterial Agents
The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Fluorinated benzamides and related structures have demonstrated activity against various bacterial strains.[1][19][20]
Case Study: Fluorinated Benzimidazoles
A series of fluorinated benzimidazoles (structurally related to benzamides) were screened for their antimicrobial activity. It was found that fluoro-substituted compounds exhibited good antibacterial and antifungal properties. For instance, a compound with a meta-fluorophenyl substituent showed significant activity against Gram-negative bacteria.[1]
| Compound | Target Organism | MIC (µg/mL) |
| 18 | Gram-negative bacteria | 31.25 |
| 14 & 18 | B. subtilis | 7.81 |
MIC = Minimum Inhibitory Concentration. Data from a study on fluorinated benzimidazoles.[1]
V. Conclusion and Future Directions
Fluorinated benzamides represent a rich and versatile class of molecules with significant potential in drug discovery and development. The strategic incorporation of fluorine allows for the precise modulation of a compound's properties to enhance its therapeutic efficacy. As our understanding of the subtle yet powerful effects of fluorine continues to grow, and as new synthetic methodologies for fluorination are developed, we can expect to see an increasing number of fluorinated benzamide-based drugs and diagnostic agents entering the clinical pipeline. The future of this field lies in the continued rational design of these molecules, guided by a deep understanding of their structure-activity relationships and their interactions with biological targets at a molecular level.
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Unknown. (n.d.). (PDF) Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. ResearchGate.
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Xing, L., et al. (2019). Case studies of fluorine in drug discovery. OUCI.
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
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Xing, L., et al. (n.d.). Case studies of fluorine in drug discovery | Request PDF. ResearchGate.
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Mukherjee, J., et al. (1997). Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. PubMed.
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BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Bond Formation. Benchchem.
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Wulsdorf, T., et al. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. MDPI.
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Liu, Y., et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
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Lesnichin, S., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. ResearchGate.
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Unknown. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Wiley Online Library.
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Unknown. (2025). Carbamoyl Fluorides: A Platform to Interrogate Fluoride-Enabled Reactivity. Thieme.
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Pietruś, W., et al. (2023). (A,B)—examples of 3D modeling of a possible binding mode of compounds... ResearchGate.
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Unknown. (2022). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. Semantic Scholar.
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Xu, Y. S., et al. (2015). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. PubMed.
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Mach, R. H., et al. (2007). Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. PubMed.
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A Senior Application Scientist's Guide to the Safe Handling of 3,4-Difluorobenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorobenzamide (CAS: 85118-04-3, Mol. Formula: C₇H₅F₂NO) is a fluorinated aromatic amide that serves as a critical intermediate in the synthesis of bioactive molecules.[1] Its unique structure is leveraged in pharmaceutical research, particularly in the fields of oncology and neurology, and it also finds application in the development of advanced agrochemicals.[1] While its utility is significant, the responsibility to handle this compound with a comprehensive understanding of its hazard profile is paramount.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide a deeper, mechanistic understanding of the "why" behind established safety protocols. As scientists, our commitment to safety must be as rigorous as our commitment to discovery. This document synthesizes toxicological data, regulatory classifications, and field-proven best practices to create a self-validating system for the safe laboratory use of this compound.
Section 1: Hazard Identification and Core Risk Profile
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling protocols.
GHS Hazard Classification:
-
H315 - Causes skin irritation (Skin Irritant, Category 2). [2][3]
-
H319 - Causes serious eye irritation (Eye Irritant, Category 2). [2][3]
-
H335 - May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3). [2][3]
-
Signal Word: Warning.[2]
Expert Analysis of the Risk Profile: The GHS classifications point to three primary routes of exposure: dermal, ocular, and inhalation. As a solid, crystalline powder, the most significant risk during routine handling (e.g., weighing, transferring, and preparing solutions) is the generation of airborne dust.[3][4] Inhalation of this fine particulate matter can lead to irritation of the respiratory tract.[2] The causality is clear: the amide and difluorinated phenyl functionalities render the molecule reactive with mucosal surfaces.
Dermal contact presents a risk of irritation, and like many aromatic amines and amides, the potential for absorption through the skin should not be underestimated, necessitating the use of appropriate chemical-resistant gloves.[5] Direct contact with the eyes will cause significant irritation and must be avoided through mandatory eye protection.[2]
Physicochemical and Toxicological Data Summary
| Property | Value | Source |
| CAS Number | 85118-04-3 | [2] |
| Molecular Formula | C₇H₅F₂NO | [6] |
| Molecular Weight | 157.12 g/mol | [2] |
| Form | Solid | |
| Melting Point | 129-133 °C | |
| GHS Pictogram | Irritant (Exclamation Mark) | [2] |
| Hazard Statements | H315, H319, H335 | [2][3] |
| Storage Class | 11 (Combustible Solids) |
Section 2: Exposure Control: A Hierarchy-Based Approach
Effective exposure control is not solely reliant on personal protective equipment (PPE). It begins with robust engineering and administrative controls.
Engineering Controls: The Primary Barrier
The most effective way to mitigate the risks of this compound is to handle it within a properly functioning chemical fume hood .[7] This is non-negotiable for any procedure that could generate dust, such as weighing or transfers. The fume hood contains airborne particles, preventing them from entering the user's breathing zone. Furthermore, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7][8]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should not be the sole means of protection. The following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves (confirm breakthrough time with manufacturer for extended use) | Prevents skin contact and irritation (H315). Always inspect gloves for tears or holes before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[4][9] |
| Eye/Face Protection | Tightly fitting safety goggles with side shields (ANSI Z87.1 or EN 166 compliant) | Protects against airborne dust and accidental splashes, preventing serious eye irritation (H319). A face shield may be required for larger quantities or splash-prone operations.[4][8] |
| Respiratory Protection | NIOSH-approved N95 dust mask (or equivalent) | Required if handling outside of a fume hood or if dust generation is unavoidable. This prevents inhalation and subsequent respiratory irritation (H335). Respirator use must comply with a formal respiratory protection program (OSHA 29 CFR 1910.134).[7] |
| Skin/Body Protection | Laboratory coat (preferably flame-resistant) with closed-toe shoes | Provides a barrier against incidental contact and spills. Contaminated clothing must be removed immediately and laundered separately.[4][7] |
Section 3: Step-by-Step Protocol for Safe Weighing and Solution Preparation
This protocol exemplifies a self-validating system where safety checks are integrated into the workflow.
-
Preparation and Pre-Handling Checks:
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and the airflow is optimal. Clear the sash and work surface of unnecessary items.
-
Assemble Materials: Bring all necessary items into the fume hood before handling the compound, including the chemical container, spatula, anti-static weigh boat or paper, and a labeled receiving flask with solvent.
-
Don PPE: Put on all required PPE as detailed in Section 2.
-
-
Handling and Weighing:
-
Minimize Dust: Open the this compound container within the fume hood. Handle the container and spatula gently to minimize the generation of airborne dust.
-
Transfer: Carefully transfer the approximate amount of solid to the weigh boat on a tared balance. For precision, use an analytical balance within a draft shield or a dedicated weighing enclosure inside the hood.
-
Containment: Immediately and securely close the primary container after dispensing.
-
-
Solution Preparation:
-
Dissolution: Carefully add the weighed solid to the receiving flask containing the solvent. This should be done in a manner that avoids splashing.
-
Rinsing: Use a small amount of the solvent to rinse any residual powder from the weigh boat into the flask to ensure a complete and safe transfer.
-
-
Post-Handling and Cleanup:
-
Decontamination: Wipe down the spatula and any surfaces within the fume hood that may have been exposed to the powder using a damp cloth.
-
Waste Disposal: Dispose of the weigh boat, gloves, and any contaminated wipes into a clearly labeled, sealed hazardous waste container.[10]
-
Hand Hygiene: After carefully removing PPE, wash hands thoroughly with soap and water.[8]
-
Section 4: Emergency Response and First Aid
Rapid and correct response to an exposure is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][12] |
Accidental Release Measures
-
Small Spills: Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation. Place it into a labeled, sealed container for hazardous waste disposal.[4][10]
-
Large Spills: Evacuate the area immediately. Prevent personnel from entering. Alert the facility's emergency response team. Do not attempt to clean up without specialized training and equipment.[4][13]
Section 5: Visualized Safety Workflows
Risk Assessment and Mitigation Workflow
This diagram outlines the essential thought process before beginning any work with this compound.
Caption: Risk assessment workflow for handling this compound.
Emergency Response Decision Tree
This diagram provides a clear, immediate action plan in the event of an accidental exposure.
Caption: Decision tree for immediate first aid response to exposure.
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An In-depth Technical Guide to the Core Synthesis of 3,4-Difluorobenzamide
Abstract
3,4-Difluorobenzamide is a pivotal chemical intermediate, recognized for its integral role in the synthesis of diverse bioactive molecules in the pharmaceutical and agrochemical industries.[1] The presence of the difluorinated phenyl ring imparts unique electronic properties that are highly sought after in drug design and materials science.[2] This guide provides a detailed examination of the principal synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices to ensure reproducibility and high yield.
Introduction: The Significance of the this compound Moiety
The this compound structure is a key building block in medicinal chemistry. Fluorine atoms are often strategically incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing pharmacokinetic profiles.[2][3] As a result, this compound serves as a crucial starting material for a range of pharmaceuticals, including potent and selective Akt inhibitors for cancer therapy and other agents targeting neurological disorders.[1][4][5] A robust and efficient synthesis is therefore paramount for both laboratory-scale research and industrial production.
This guide will focus on the most reliable and widely adopted method for synthesizing this compound: a two-step process commencing from 3,4-Difluorobenzoic Acid. An alternative pathway via the partial hydrolysis of 3,4-Difluorobenzonitrile will also be discussed.
Primary Synthesis Pathway: Amidation of 3,4-Difluorobenzoic Acid
The most direct and reliable route to this compound involves the conversion of 3,4-Difluorobenzoic Acid. Direct amidation of a carboxylic acid with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more reactive species. The classic and most cost-effective method for this activation is the conversion to an acyl chloride.
Pathway Principle:
-
Activation: 3,4-Difluorobenzoic Acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to form the highly reactive intermediate, 3,4-Difluorobenzoyl Chloride.
-
Amidation: The resulting acyl chloride is then subjected to nucleophilic acyl substitution with an ammonia source (e.g., ammonium hydroxide) to yield the final amide product.
Mechanism & Causality of Reagent Choice
Step 1: Formation of 3,4-Difluorobenzoyl Chloride
The conversion of the carboxylic acid to the acyl chloride is critical. Thionyl chloride is an excellent choice for this transformation for several key reasons:
-
High Reactivity: It readily reacts with carboxylic acids under relatively mild conditions (reflux).
-
Favorable Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[6] This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle and simplifying purification.
The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by a rearrangement and elimination sequence that releases SO₂ and HCl, yielding the acyl chloride.[6][7]
Step 2: Amidation of 3,4-Difluorobenzoyl Chloride
3,4-Difluorobenzoyl chloride is a potent acylating agent. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[7]
-
Nucleophilic Attack: Ammonia (from ammonium hydroxide) acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step by another molecule of ammonia yields this compound and ammonium chloride.
It is crucial to control the temperature during the addition of the acyl chloride to the ammonia solution. The reaction is highly exothermic, and excessive heat can lead to unwanted side reactions or hydrolysis of the acyl chloride.[8]
Visualization of the Primary Synthesis Workflow
Caption: Primary synthesis route from carboxylic acid to amide.
Detailed Experimental Protocol
Self-Validating System: This protocol includes checks for reaction completion and product purity (e.g., TLC, melting point) to ensure the integrity of the synthesis.
Part A: Synthesis of 3,4-Difluorobenzoyl Chloride
-
Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-Difluorobenzoic acid (e.g., 15.8 g, 0.1 mol). The top of the condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Reagent Addition: In a fume hood, carefully add thionyl chloride (e.g., 15 mL, 0.2 mol, 2.0 equiv) to the flask.[9]
-
Reaction: Heat the mixture to reflux (oil bath temperature ~85 °C) and maintain for 2-3 hours.[10] The reaction is complete when gas evolution ceases.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step should be performed carefully to avoid bumping.[9] The crude 3,4-Difluorobenzoyl chloride, a pale yellow liquid, is typically used in the next step without further purification.
Part B: Synthesis of this compound
-
Setup: In a separate 500 mL flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated ammonium hydroxide solution (e.g., 100 mL).
-
Reagent Addition: Slowly add the crude 3,4-Difluorobenzoyl chloride from Part A dropwise to the cold, stirred ammonium hydroxide solution. Critical Step: Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction. A white precipitate will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes any ammonium chloride byproduct.
-
Drying: Dry the purified white solid in a vacuum oven at 60-70 °C to a constant weight to yield this compound. The purity can be confirmed by melting point analysis and spectroscopy (NMR, IR).[11]
Alternative Pathway: Partial Hydrolysis of 3,4-Difluorobenzonitrile
An alternative route starts from 3,4-Difluorobenzonitrile. This method relies on the partial hydrolysis of the nitrile group to a primary amide.
Principle: The carbon-nitrogen triple bond of the nitrile is hydrolyzed in the presence of acid or base. The key challenge is to control the reaction conditions to stop the reaction at the amide stage, as over-hydrolysis will lead to the formation of the corresponding carboxylic acid. Base-catalyzed hydrolysis, often using hydrogen peroxide in an alkaline medium, is a common method for this transformation.[8]
Caption: Alternative synthesis via partial nitrile hydrolysis.
This method can be effective but requires careful monitoring (e.g., by TLC or HPLC) to maximize the yield of the desired amide and minimize the formation of the carboxylic acid byproduct.[8]
Data Presentation: Pathway Comparison
| Parameter | Primary Pathway (from Acid) | Alternative Pathway (from Nitrile) |
| Starting Material | 3,4-Difluorobenzoic Acid | 3,4-Difluorobenzonitrile |
| Key Reagents | Thionyl Chloride, Ammonium Hydroxide | Hydrogen Peroxide, Sodium Hydroxide |
| Number of Steps | Two (Activation, Amidation) | One |
| Typical Yield | High (>85%) | Moderate to High (Variable) |
| Key Advantage | Robust, reliable, high-yielding, easily purified byproducts. | Fewer steps. |
| Key Challenge | Handling of corrosive thionyl chloride and HCl gas. | Requires careful control to prevent over-hydrolysis to the carboxylic acid. |
Conclusion
The synthesis of this compound is most reliably achieved via a two-step sequence starting from 3,4-Difluorobenzoic acid. The conversion to an acyl chloride intermediate using thionyl chloride followed by amidation with ammonium hydroxide is a field-proven, robust, and high-yielding method. The success of this synthesis hinges on the effective activation of the carboxylic acid and careful control of the exothermic amidation step. While alternative routes such as the partial hydrolysis of 3,4-Difluorobenzonitrile exist, the acyl chloride pathway remains the benchmark for its efficiency and reproducibility in both academic and industrial settings.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: Leveraging 3,4-Difluorobenzoyl Chloride for Complex Molecular Design. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Wang, S., et al. (2021). Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry, 64(16), 12163-12180. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,4-difluorobenzoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,4-Difluorobenzoic Acid: Your Key to Advanced Chemical Synthesis. Retrieved from [Link]
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Zhang, Y., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]
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Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity | Request PDF. Retrieved from [Link]
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An In-depth Technical Guide to 3,4-Difluorobenzamide for Researchers and Drug Development Professionals
Introduction
3,4-Difluorobenzamide is a fluorinated aromatic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemical science, and materials science. The presence of two fluorine atoms on the benzene ring imparts unique physicochemical properties, including enhanced metabolic stability, increased binding affinity to biological targets, and altered electronic characteristics. These attributes make this compound a valuable building block and a key intermediate in the synthesis of a wide range of functional molecules.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis methodologies, and applications in research and drug development, with a particular focus on its role as a pharmacophore in the development of novel therapeutic agents.
Section 1: Chemical Identity and Properties
A thorough understanding of the chemical identity and physicochemical properties of a compound is fundamental for its effective utilization in research and development. This section provides a consolidated summary of the key identifiers and properties of this compound.
Chemical Identifiers
The following table summarizes the primary chemical identifiers for this compound, providing a quick reference for researchers.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 85118-04-3 | [2] |
| PubChem CID | 522832 | [2] |
| EC Number | 285-656-8 | [2] |
| Molecular Formula | C₇H₅F₂NO | [2] |
| Molecular Weight | 157.12 g/mol | [2] |
| InChI | InChI=1S/C7H5F2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | [2] |
| InChIKey | CMWOHNIHUBDEAG-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C=C1C(=O)N)F)F | [2] |
Synonyms
This compound is also known by several other names in commercial and research contexts. A list of common synonyms is provided below:
-
Benzamide, 3,4-difluoro-
-
3,4-diflurobenzamide
Physicochemical Properties
The physicochemical properties of this compound are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source(s) |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 129-133 °C | |
| Complexity | 163 | [2] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 43.1 Ų | [2] |
| XLogP3 | 1.2 | [2] |
Section 2: Synthesis and Manufacturing
The synthesis of this compound can be achieved through various routes, often starting from readily available precursors. A common industrial method involves the amidation of a 3,4-difluorobenzoyl derivative. The following section details a representative synthesis protocol.
Synthesis from 3,4-Difluoro-(α,α,α-trichloroacetyl)benzene
A patented industrial method describes the synthesis of this compound from 1,2-difluorobenzene in a two-step process.[3] The first step involves a Friedel-Crafts acylation to produce 3,4-difluoro-(α,α,α-trichloroacetyl)benzene, which is then reacted with ammonia to yield the final product.
Experimental Protocol: Synthesis of this compound [3]
Step 1: Synthesis of 3,4-Difluoro-(α,α,α-trichloroacetyl)benzene
-
To a dry reactor, add 1,2-difluorobenzene (2.0 kmol), trichloroacetyl chloride (2.2 kmol), and dichloromethane as the solvent.
-
Stir the mixture to dissolve the reactants.
-
Cool the mixture in an ice-water bath and add a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Control the reaction temperature between 25-30 °C. A large amount of gas will be evolved.
-
After the reaction is complete (monitored by a suitable analytical technique), pour the reaction mixture into ice water with stirring.
-
Separate the organic layer and wash it to obtain a solution of 3,4-difluoro-(α,α,α-trichloroacetyl)benzene in dichloromethane.
Step 2: Synthesis of this compound
-
To the solution of 3,4-difluoro-(α,α,α-trichloroacetyl)benzene from Step 1, add ammonia.
-
Maintain the reaction temperature between -10 to 60 °C.
-
Upon completion of the reaction, the product, this compound, can be isolated and purified using standard techniques such as crystallization.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: The Friedel-Crafts acylation is catalyzed by a Lewis acid, such as AlCl₃, which activates the acyl chloride for electrophilic aromatic substitution.
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions and ensure selectivity.
-
Ammonia: Ammonia acts as the nitrogen source for the formation of the amide group, displacing the trichloromethyl group.
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway for this compound as described in the protocol.
Caption: Synthetic workflow for this compound.
Section 3: Applications in Research and Development
This compound is a versatile intermediate in the synthesis of various bioactive molecules, with applications in both the pharmaceutical and agrochemical industries.[1]
Role in Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates can significantly improve their pharmacological properties, including metabolic stability and binding affinity.[4] The this compound moiety is a recognized pharmacophore in the development of various therapeutic agents.
FtsZ Inhibitors for Antibacterial Drug Discovery:
A notable application of the difluorobenzamide scaffold is in the development of inhibitors of the bacterial cell division protein FtsZ.[4] FtsZ is an essential and highly conserved protein in bacteria, making it an attractive target for novel antibiotics. The 2,6-difluorobenzamide derivative, PC190723, is a well-studied FtsZ inhibitor. While not a 3,4-isomer, the principles of its interaction with the target are relevant. The difluoroaromatic ring of these inhibitors engages in strong hydrophobic interactions within the allosteric binding pocket of FtsZ.[4] The fluorine atoms can also participate in favorable orthogonal multipolar interactions with the protein backbone. The benzamide group itself is crucial for activity, forming key hydrogen bonds with residues in the binding site.[4]
Logical Relationship in FtsZ Inhibition
The following diagram illustrates the logical relationship between the structural features of a difluorobenzamide-based inhibitor and its biological activity.
Caption: Role of the difluorobenzamide scaffold in FtsZ inhibition.
Agrochemical Applications
This compound also serves as an intermediate in the synthesis of modern agrochemicals, such as herbicides and pesticides.[1] For instance, it is a precursor to 3,4-difluorobenzonitrile, a key intermediate in the production of the herbicide cyhalofop-butyl.[5] The presence of the difluoro-substituted phenyl ring can enhance the efficacy and selectivity of these crop protection agents.
Section 4: Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
It is essential to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and agrochemical development. Its unique properties, conferred by the difluoro substitution, make it a desirable building block for the synthesis of complex and bioactive molecules. A thorough understanding of its chemical properties, synthesis, and applications is crucial for researchers and scientists working in these fields.
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An In-depth Technical Guide to the Discovery and History of Difluorinated Benzamides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamide moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases.[1][2] The strategic incorporation of fluorine, particularly geminal or vicinal difluoro groups, has emerged as a powerful tactic to refine the pharmacokinetic and pharmacodynamic profiles of these molecules. This guide provides a comprehensive overview of the discovery and historical development of difluorinated benzamides. We will explore the fundamental principles of fluorine's role in drug design, trace the evolution of this specific chemical class from early bioisosteric concepts to modern targeted therapies, and detail the key synthetic strategies and structure-activity relationships that have cemented their importance in contemporary drug discovery.
The Foundational Premise: Strategic Fluorination in Drug Design
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to meticulously modulate a molecule's properties.[3][4] Unlike other halogens, fluorine possesses a unique combination of high electronegativity (Pauling scale value of 3.98), a small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the ability to form an exceptionally strong carbon-fluorine (C-F) bond.[5] These characteristics are leveraged to achieve several critical enhancements in a drug candidate's profile:
-
Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This allows chemists to "block" metabolically labile sites on a molecule, thereby increasing its half-life and bioavailability.[6]
-
Modulation of Physicochemical Properties: As the most electronegative element, fluorine's introduction can significantly alter the electron distribution within a molecule. This can lower the pKa of nearby amines, reducing their basicity and improving cell membrane permeability. It also impacts lipophilicity, a key parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][7]
-
Enhanced Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[5][6] Its substitution can also induce specific molecular conformations that are more favorable for receptor binding.[3]
The successful application of these principles is evident in the pharmaceutical market, where over 20% of all commercialized drugs contain at least one fluorine atom.[8][9]
The Benzamide Scaffold: A Legacy of Versatility
The history of the benzamide scaffold in medicine predates the widespread use of fluorination. Its journey began with the principle of bioisosterism , the replacement of one functional group with another to create a new compound with similar biological activity but improved properties.[1][10] A classic example is the development of Procainamide , an antiarrhythmic agent, by replacing the easily hydrolyzed ester group of Procaine with a more stable amide bond.[1]
This initial success established the benzamide as a robust pharmacophore. In the mid-20th century, substituted benzamides gained prominence in neuropsychiatry with the discovery of drugs like Sulpiride , an atypical antipsychotic that demonstrated selective antagonism of dopamine D2 receptors.[1][2] This lineage of compounds laid the groundwork for future innovations, creating a rich field for further chemical exploration and optimization.
The Convergence: Emergence and Rationale of Difluorinated Benzamides
The development of difluorinated benzamides represents a logical and powerful convergence of two proven strategies: leveraging the versatile benzamide scaffold and exploiting the benefits of fluorine substitution. While a single "discovery" event is difficult to pinpoint, their emergence was a gradual evolution driven by the need to enhance the properties of first-generation benzamide drugs.
The primary rationale was to address limitations such as poor bioavailability, rapid metabolism, or insufficient receptor affinity. By systematically adding two fluorine atoms to the benzamide core, medicinal chemists could fine-tune the molecule's profile with greater precision than with a single fluorine atom. Structural studies confirm that the number and position of fluorine substituents are critical, with extensive research having been conducted on di-, tri-, and tetra-fluorinated benzamide analogues to map these effects.[11][12]
Key Structural and Physicochemical Impacts
Difluorination imparts profound changes to the benzamide core, influencing its behavior from the crystal lattice to the biological target.
-
Conformational Control and Crystal Packing: Fluorine substitution, particularly in the ortho position, can significantly influence crystal structure. Studies have shown that incorporating a 2-fluorobenzamide moiety can suppress the structural disorder often seen in non-fluorinated benzamide crystals.[13] This conformational rigidity can be crucial for pre-organizing a ligand for optimal binding to its receptor. The orientation of the amide group relative to the aromatic rings is also influenced by intramolecular hydrogen bonding with adjacent fluorine atoms.[12]
-
Structure-Activity Relationships (SAR): The precise placement of the two fluorine atoms is critical for biological activity. Researchers have systematically synthesized and evaluated grids of isomers (e.g., 2,3-difluoro, 2,4-difluoro, 2,5-difluoro) to determine the optimal substitution pattern for a given target.[11][12] This systematic approach allows for the fine-tuning of properties like potency and selectivity.[14][15][16]
The following diagram illustrates the logical flow from fluorine's intrinsic properties to the desired improvements in a drug candidate.
Caption: Rationale for strategic fluorination in drug design.
Therapeutic Applications and Landmark Compounds
The difluorinated benzamide motif has found application in several therapeutic areas, most notably in neuroscience and imaging.
-
Dopamine D2 Receptor Ligands for PET Imaging: A significant advancement was the development of fluorinated benzamides for Positron Emission Tomography (PET), a non-invasive imaging technique used in drug development and clinical diagnostics.[4] Building on the foundation of potent D2 antagonists like eticlopride, researchers developed [¹⁸F]Fallypride , a high-affinity tracer.[17] The introduction of a fluoropropyl group allowed for efficient radiolabeling with ¹⁸F and resulted in a tracer with excellent brain uptake and high specific binding to D2 receptors, making it a valuable tool for studying neuropsychiatric disorders.[17]
-
Anthelmintics: More recently, high-throughput screening identified a family of ortho-substituted benzamides, including Wact-11 , with potent nematicidal activity.[18] These compounds act by selectively inhibiting complex II in the mitochondrial electron transport chain of nematodes, showcasing the scaffold's potential beyond its traditional applications.[18]
-
Kinase Inhibitors: While not exclusively benzamides, many modern kinase inhibitors incorporate difluorinated aromatic rings. For example, Asciminib , a BCR-ABL1 kinase inhibitor approved for chronic myeloid leukemia, contains a difluorinated moiety that contributes to its overall pharmacological profile.[7] This highlights the broader utility of the difluoro-aryl structural unit in targeted therapies.
Data Summary: Structure-Activity Relationship (SAR)
The following table provides a representative summary of how difluorination patterns on a hypothetical N-phenyl benzamide scaffold can influence key drug-like properties. The data illustrates the critical role of isomerism in optimizing a lead compound.
| Substitution Pattern | Target Affinity (IC₅₀, nM) | Lipophilicity (cLogP) | Rationale for Change |
| Unsubstituted | 150 | 2.5 | Baseline compound |
| 4-Fluoro | 85 | 2.9 | Single fluorine increases lipophilicity and can enhance binding through polar interactions. |
| 2,4-Difluoro | 35 | 3.2 | The second fluorine atom further increases lipophilicity and introduces stronger electronic effects, potentially improving binding affinity. |
| 2,5-Difluoro | 42 | 3.2 | A different substitution pattern alters the electronic and steric profile, resulting in slightly different potency compared to the 2,4-isomer.[14] |
| 3,5-Difluoro | 110 | 3.2 | The meta-substitution pattern may be less optimal for interaction with the target's binding pocket, leading to reduced affinity despite similar lipophilicity. |
Experimental Protocols: Synthesis of Difluorinated Benzamides
The most common and reliable method for synthesizing difluorinated benzamides is the condensation of an activated difluorobenzoic acid derivative with a suitable amine.
General Protocol: Amide Coupling via Acyl Chloride
This two-step procedure is widely applicable for generating libraries of difluorinated benzamide analogues for SAR studies.
Step 1: Synthesis of 2,4-Difluorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) as both the reagent and solvent. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction progress by observing the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation).
-
The resulting crude 2,4-difluorobenzoyl chloride, a clear oil or low-melting solid, is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the desired primary or secondary amine (1.0 eq) in an inert, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 eq), to the amine solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of the crude 2,4-difluorobenzoyl chloride (1.0-1.1 eq) in the same anhydrous solvent to the cooled amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure difluorinated benzamide.
The following diagram provides a visual representation of this experimental workflow.
Caption: General synthetic workflow for difluorinated benzamides.
Conclusion and Future Outlook
The history of difluorinated benzamides is a compelling narrative of rational drug design. It demonstrates how combining a historically validated pharmacophore with modern principles of medicinal chemistry can lead to compounds with significantly improved therapeutic potential. From their conceptual origins in bioisosterism to their application in high-affinity receptor ligands and targeted therapeutics, this class of molecules has proven its value.
The future for fluorinated benzamides remains bright. Advances in synthetic chemistry, particularly in late-stage fluorination techniques, will allow for the more efficient generation of diverse chemical libraries.[19][20] As our understanding of complex biological systems deepens, the ability to precisely modulate molecular properties through difluorination will ensure that the difluorinated benzamide scaffold continues to be a vital tool in the development of next-generation medicines.
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An In-depth Technical Guide to the Stability and Storage of 3,4-Difluorobenzamide
Introduction
3,4-Difluorobenzamide is a fluorinated aromatic amide that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its applications span pharmaceutical development, particularly in the creation of new therapeutic agents for neurological disorders and oncology, as well as in the agrochemical industry for the formulation of advanced herbicides and pesticides[1]. The electronic properties conferred by the fluorine atoms on the benzene ring significantly influence the molecule's reactivity, solubility, and biological activity.
A thorough understanding of the chemical stability of this compound is paramount for researchers, scientists, and drug development professionals. Chemical degradation can lead to a loss of potency, the formation of potentially toxic impurities, and ultimately, a compromise in the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways, recommended storage conditions, and methodologies for its stability assessment.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 85118-04-3 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅F₂NO | [1][2][3] |
| Molecular Weight | 157.12 g/mol | [1][2][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 129 - 133 °C | [1] |
| Purity | ≥ 97-98% | [1][4][5] |
Core Stability Profile and Degradation Pathways
The stability of this compound is governed by the chemical reactivity of its amide functional group and the influence of the difluorinated benzene ring. Under recommended storage conditions, it is a stable compound[6]. However, it is susceptible to degradation under specific environmental stresses, primarily through hydrolysis.
Hydrolytic Degradation
The amide bond in this compound is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by both acids and bases[7][8][9]. This is the most common degradation pathway for benzamide derivatives.
-
Mechanism: The hydrolysis of benzamides involves a nucleophilic attack on the carbonyl carbon of the amide group. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon[8][10]. In both cases, a tetrahedral intermediate is formed, which then collapses to yield a carboxylic acid (or its carboxylate salt) and ammonia (or an ammonium salt)[7][8]. For this compound, this results in the formation of 3,4-difluorobenzoic acid and ammonia/ammonium.
-
Catalytic Conditions: The rate of hydrolysis is significantly accelerated by the presence of strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH) and elevated temperatures[9]. While stable in dilute aqueous solutions, some benzamide derivatives show slow degradation over weeks in 0.5 M aqueous HCl[11]. The amide bond in benzamides can be chemically unstable at extreme pH values, which is a key consideration during formulation and storage[12].
Caption: General pathways for acid and base-catalyzed hydrolysis of this compound.
Photodegradation
The introduction of fluorine atoms into aromatic rings can significantly enhance their photostability[13][14]. The strong electron-withdrawing nature of fluorine lowers the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which can lead to a more stable excited state[14].
However, prolonged exposure to high-energy light, particularly in the UV spectrum, can still induce photodegradation. For some fluorinated aromatic compounds, photolysis can lead to defluorination, producing fluoride ions and other photoproducts[15][16]. While heteroaromatic and aliphatic fluorine motifs are often very stable, aryl-fluorine bonds can be more susceptible to cleavage under photolytic conditions[16][17]. Therefore, protecting this compound from light is a prudent measure to ensure its long-term stability.
Thermal Degradation
This compound is a solid with a relatively high melting point (129-133 °C), which suggests good thermal stability under normal laboratory and storage conditions[1]. However, like most organic molecules, it will decompose at elevated temperatures. Thermal decomposition of related compounds is known to release hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF)[18][19].
Recommended Storage and Handling Protocols
To maintain the integrity and purity of this compound, adherence to proper storage and handling protocols is essential.
Storage Conditions
-
Temperature: Store in a cool, dry place[6][18]. Room temperature storage is generally acceptable[1].
-
Atmosphere: Keep the container tightly closed to protect from atmospheric moisture and air[6][18][20]. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative and hydrolytic degradation.
-
Light: Store in a light-resistant container to prevent potential photodegradation.
-
Container: Use a well-sealed, appropriate container, preferably the original manufacturer's packaging.
Handling Procedures
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[6][19].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat[19]. A dust mask (type N95 or equivalent) is also recommended when handling the powder.
-
Hygiene: Avoid contact with skin and eyes[6]. Wash hands thoroughly after handling[12][18]. Do not eat, drink, or smoke in the laboratory.
Material Incompatibilities
To prevent unwanted and potentially hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: These can react exothermically with the benzamide.
-
Strong Bases: As detailed above, strong bases will catalyze the hydrolysis of the amide bond[18].
-
Moisture: Can contribute to hydrolysis over time[6].
Methodology for Stability Assessment: A Protocol for Forced Degradation Studies
To quantitatively assess the stability of this compound, forced degradation studies are employed. These studies expose the compound to stress conditions to accelerate degradation and identify potential degradants. A typical workflow involves using High-Performance Liquid Chromatography (HPLC) to monitor the depletion of the parent compound and the emergence of degradation products.
Experimental Protocol: HPLC-Based Stability Assay
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for the same time points.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature for the designated time points.
-
Photostability: Expose the stock solution (in a quartz cuvette or other UV-transparent container) to a photostability chamber with a controlled light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²).
-
Thermal Stress (Solid State): Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C) for a set duration.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a validated stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution of water and acetonitrile, and UV detection at an appropriate wavelength, e.g., 254 nm).
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to a control sample kept under normal storage conditions.
-
Identify and quantify any degradation products by comparing their peak areas to that of the parent compound. Mass spectrometry (LC-MS) can be used for structural elucidation of unknown degradants.
-
Caption: A typical workflow for assessing the stability of this compound.
Conclusion
This compound is a chemically stable compound when stored under appropriate conditions. Its primary degradation pathway is hydrolysis of the amide bond, which is significantly accelerated by strong acids, strong bases, and high temperatures. While the difluoro-substitution likely enhances its photostability, protection from light is still recommended as a best practice. By adhering to the storage, handling, and stability testing protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality, purity, and integrity of this compound, thereby safeguarding the reliability and validity of their scientific endeavors.
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Introduction: The Strategic Importance of Fluorination in Benzamide Scaffolds
An In-Depth Technical Guide to the Theoretical Properties of 3,4-Difluorobenzamide
In the landscape of modern chemical synthesis and drug discovery, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and pharmacological properties. This compound stands as a prime exemplar of this principle. It is a versatile fluorinated aromatic compound that serves as a critical intermediate and building block in the synthesis of a wide array of functional molecules.[1] Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, enhance its reactivity, solubility in organic solvents, and its ability to form key interactions within biological targets.[1]
This guide offers a comprehensive exploration of the theoretical and practical properties of this compound. As a Senior Application Scientist, the intent is not merely to list data but to provide a causal narrative, explaining how its structural features translate into its utility and behavior. This document is designed for researchers, medicinal chemists, and drug development professionals who leverage such building blocks to engineer novel therapeutics, advanced agrochemicals, and specialized materials.[1] We will delve into its physicochemical characteristics, spectroscopic signature, synthetic pathways, and safety considerations, providing a holistic view grounded in authoritative data.
Part 1: Core Physicochemical and Structural Properties
The foundational properties of a molecule dictate its handling, reactivity, and suitability for various applications. This compound is typically a white to light yellow crystalline solid, a physical state consistent with its stable aromatic structure and intermolecular hydrogen bonding potential via the amide group.[1]
The true value of this molecule is rooted in the electronic influence of its fluorine substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds and influences the electron density of the entire aromatic ring, which in turn modulates the reactivity of the amide group and the ring itself towards nucleophilic or electrophilic substitution.
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized below. This data is essential for experimental design, from calculating molar equivalents in a reaction to predicting its behavior in different solvent systems.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅F₂NO | [1][2] |
| Molecular Weight | 157.12 g/mol | [1][2] |
| CAS Number | 85118-04-3 | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 129 - 133 °C | [1] |
| Purity | ≥ 97% | |
| InChI Key | CMWOHNIHUBDEAG-UHFFFAOYSA-N | |
| SMILES String | NC(=O)c1ccc(F)c(F)c1 |
Part 2: Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. The theoretical spectra of this compound are predictable based on its structure, providing a reliable fingerprint for its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region will display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The two protons of the -NH₂ group may appear as a broad singlet, and its chemical shift can be solvent-dependent.
-
¹³C NMR : The carbon NMR spectrum will show seven distinct signals. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which is a hallmark of fluorinated aromatics. The carbonyl carbon of the amide group will appear significantly downfield.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Characteristic peaks would include N-H stretching vibrations for the primary amide (typically two bands in the 3100-3500 cm⁻¹ region), a strong C=O stretching vibration for the amide carbonyl (around 1650-1680 cm⁻¹), and C-F stretching vibrations in the fingerprint region (typically 1100-1300 cm⁻¹).
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion (M+) peak corresponding to its molecular weight (157.12). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
While specific spectral data is available from suppliers and databases, the ability to predict these patterns is a crucial skill for the practicing scientist.[4]
Part 3: Synthesis, Reactivity, and Applications
This compound is not just a static molecule; its value lies in its role as a reactive intermediate. Understanding its synthesis and subsequent reactivity is key to its application.
Synthetic Pathway Overview
A common synthetic route to this compound involves a multi-step process starting from 1,2-difluorobenzene. This pathway highlights fundamental organic reactions and is illustrative of industrial-scale chemical processes.[5]
A key step is the amidation of a 3,4-difluoro-trichloroacetyl benzene intermediate with ammonia.[5] This reaction sequence is efficient for installing the required benzamide functionality onto the difluorinated aromatic core.
Caption: Generalized synthetic pathway to this compound.
Core Applications
The utility of this compound stems from its capacity to serve as a scaffold in more complex molecules, where the difluorobenzamide moiety imparts desirable properties.
-
Pharmaceutical Development : This is a major area of application. The compound is a key intermediate for synthesizing drugs, particularly in oncology and neurology.[1] The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase blood-brain barrier permeability. A notable example is its relevance in the development of potent and selective Akt inhibitors, such as Hu7691, which are investigated for cancer therapy.[6][7]
-
Agrochemicals : In agriculture, it is used to create innovative and effective herbicides and pesticides.[1] The fluorinated structure can increase the potency and selectivity of the active ingredient against target pests, contributing to more sustainable crop protection solutions.[1]
-
Material Science : There is exploratory research into using this compound to create advanced polymers with enhanced thermal and mechanical stability.[1]
Caption: Key application areas for this compound.
Part 4: Safety, Handling, and Experimental Protocols
Scientific integrity demands a rigorous approach to safety. While this compound is a valuable research tool, it is not benign and requires appropriate handling.
Hazard Identification and Safety Precautions
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]
-
Health Hazards :
-
Recommended PPE : Standard laboratory practice dictates the use of eyeshields, chemical-resistant gloves, and a dust mask (e.g., type N95) when handling the solid.
-
Storage : The compound is stable under normal conditions and should be stored at room temperature.[1]
Illustrative Experimental Workflow: Synthesis
This protocol is a representative, conceptual workflow based on established chemical principles for the synthesis of benzamides. It is for illustrative purposes and must be adapted and optimized under controlled laboratory conditions by qualified personnel.
Caption: Conceptual workflow for the synthesis of this compound.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular design. Its difluorinated aromatic core provides a unique combination of stability, reactivity, and electronic properties that are highly sought after in pharmaceutical and agrochemical research. By understanding its theoretical properties—from its spectroscopic fingerprint to its synthetic accessibility and safety profile—researchers can fully leverage its potential as a building block for creating novel, high-value molecules. This guide provides the foundational knowledge necessary for its effective and safe utilization in the laboratory and beyond, empowering the next wave of innovation in chemical science.
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Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed. [Link]
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Discovery of N -((3 S ,4 S )-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H -pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity | Request PDF - ResearchGate. [Link]
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3,4-Difluorobenzamide from 1,2-Difluorobenzene: A Detailed Protocol and Strategic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorobenzamide is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of two fluorine atoms on the benzene ring imparts unique electronic properties that can enhance metabolic stability, binding affinity, and membrane permeability of target molecules, making it a sought-after intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] This application note provides a detailed, three-step synthetic pathway starting from the readily available 1,2-difluorobenzene. The chosen route is designed for reliability, scalability, and is based on well-established chemical transformations. We will delve into the causality behind experimental choices, providing not just a protocol, but a strategic guide for researchers.
Overall Synthetic Strategy
The transformation of 1,2-difluorobenzene into this compound is efficiently achieved through a three-step sequence. This strategy was designed to install the required functional groups in a logical and high-yielding order:
-
Friedel-Crafts Acylation: An acetyl group is introduced onto the aromatic ring to form 3,4-difluoroacetophenone. This classic reaction establishes the necessary carbonyl framework.
-
Haloform Reaction: The methyl ketone of 3,4-difluoroacetophenone is selectively oxidized to a carboxylate, which upon acidification yields 3,4-difluorobenzoic acid. This is a highly specific and effective method for converting methyl ketones to carboxylic acids.[3][4]
-
Amidation via Acyl Chloride: The resulting carboxylic acid is activated by conversion to its corresponding acyl chloride, which then readily reacts with an ammonia source to furnish the target this compound.
The entire workflow is depicted below.
Caption: Overall synthetic workflow from 1,2-difluorobenzene to this compound.
Part 1: Friedel-Crafts Acylation of 1,2-Difluorobenzene
Principle and Rationale
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing the introduction of an acyl group onto an aromatic ring.[5][6][7] In this step, acetyl chloride is activated by a strong Lewis acid, aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.
Fluorine atoms are strongly electron-withdrawing via the inductive effect (-I), which deactivates the benzene ring towards electrophilic attack. However, they also act as weak resonance donors (+M), directing incoming electrophiles to the ortho and para positions. In 1,2-difluorobenzene, the position para to one of the fluorine atoms (C4) is the most favorable site for substitution due to a combination of electronic and steric factors, leading to the desired 3,4-difluoroacetophenone as the major product.[8]
Experimental Protocol
Materials:
-
1,2-Difluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane, followed by 1,2-difluorobenzene (1.0 equivalent). Cool the resulting suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum chloride complex and quenches the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 3,4-difluoroacetophenone by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Expected Value |
| Product | 3,4-Difluoroacetophenone |
| Typical Yield | 75-85% |
| Appearance | Colorless to pale yellow liquid/solid |
| Melting Point | ~17-19 °C |
Part 2: Oxidation via Haloform Reaction
Principle and Rationale
The haloform reaction provides a classic and highly efficient method for converting methyl ketones into carboxylic acids.[3][4][9] The reaction proceeds in a basic medium. The base abstracts an acidic α-proton from the methyl group to form an enolate, which then attacks the halogen (from sodium hypochlorite, NaOCl). This process repeats two more times, exhaustively halogenating the methyl group to form a trihalomethyl group (-CX₃).[10]
The resulting intermediate is then attacked by hydroxide at the carbonyl carbon. The subsequent cleavage of the carbon-carbon bond is facilitated by the stability of the trihalomethyl anion as a leaving group.[3] An acid-base reaction between the leaving group and the newly formed carboxylic acid occurs, followed by an acidic workup to protonate the carboxylate, yielding the final carboxylic acid product.
Experimental Protocol
Materials:
-
3,4-Difluoroacetophenone
-
Sodium Hypochlorite Solution (NaOCl, commercial bleach, ~5-6%)
-
10% Sodium Hydroxide Solution (NaOH)
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a large beaker or flask, combine 3,4-difluoroacetophenone (1.0 equivalent) with sodium hypochlorite solution (~10 equivalents) and 10% NaOH solution.
-
Gently heat the mixture in a water bath to approximately 50-60 °C with stirring for 30-60 minutes. The oily layer of the ketone should disappear as the reaction proceeds.[11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add a small amount of acetone to quench any excess hypochlorite.
-
Cool the mixture in an ice bath and slowly acidify by adding concentrated HCl dropwise with vigorous stirring until the pH is ~2. A white precipitate of 3,4-difluorobenzoic acid will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 3,4-difluorobenzoic acid.[1]
| Parameter | Expected Value |
| Product | 3,4-Difluorobenzoic Acid |
| Typical Yield | 80-90% |
| Appearance | White crystalline powder |
| Melting Point | 120-122 °C[1] |
Part 3: Synthesis of this compound
Principle and Rationale
Direct amidation of a carboxylic acid is possible but often requires harsh conditions or expensive coupling agents. A more robust and common laboratory-scale method involves a two-step process: conversion to a highly reactive acyl chloride, followed by amidation.[12][13]
-
Acyl Chloride Formation: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
-
Amidation: The resulting 3,4-difluorobenzoyl chloride is a potent electrophile. It reacts rapidly and exothermically with a nucleophilic nitrogen source, such as concentrated aqueous ammonia (ammonium hydroxide).[14] The reaction proceeds via a nucleophilic acyl substitution mechanism. An excess of ammonia is typically used, with one equivalent acting as the nucleophile and a second equivalent neutralizing the HCl byproduct.[15]
Caption: Two-step conversion of the carboxylic acid to the final amide.
Experimental Protocol
Materials:
-
3,4-Difluorobenzoic Acid
-
Thionyl Chloride (SOCl₂)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene or Dichloromethane
-
Concentrated Ammonium Hydroxide (NH₄OH)
Procedure:
Step 3A: Synthesis of 3,4-Difluorobenzoyl Chloride [14]
-
Place 3,4-difluorobenzoic acid (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet trap (to neutralize HCl and SO₂).
-
Add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents) and a catalytic drop of DMF.
-
Gently heat the mixture to reflux (typically around 70-80 °C) for 2-3 hours. The solid carboxylic acid will dissolve as it converts to the liquid acyl chloride.
-
After the reaction is complete (evolution of gas ceases), allow the mixture to cool.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,4-difluorobenzoyl chloride is often used directly in the next step without further purification.
Step 3B: Synthesis of this compound
-
Cool a beaker of concentrated ammonium hydroxide solution in an ice bath.
-
Slowly and carefully add the crude 3,4-difluorobenzoyl chloride dropwise to the cold, stirred ammonia solution. Caution: This reaction is highly exothermic and vigorous.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold water to remove ammonium salts, followed by a small amount of cold diethyl ether or hexane.
-
Dry the product under vacuum. If necessary, the product can be recrystallized from ethanol or water.
| Parameter | Expected Value |
| Product | This compound |
| Typical Yield | 90-98% (from acyl chloride) |
| Appearance | White to off-white solid |
| Melting Point | ~145-148 °C |
Conclusion
This application note outlines a reliable and efficient three-step synthesis for producing this compound from 1,2-difluorobenzene. By employing well-understood reactions such as Friedel-Crafts acylation, haloform oxidation, and amidation via an acyl chloride, this protocol provides a clear and scalable pathway for obtaining this important fluorinated intermediate. The detailed rationale and step-by-step procedures are intended to empower researchers in pharmaceutical and materials science to confidently synthesize this valuable compound for their research and development needs.
References
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]
-
askIITians. (2025). How can we convert Acetophenone to Benzoic acid?. Retrieved from [Link]
-
RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
MDPI. (n.d.). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Retrieved from [Link]
-
Truman State University Chemistry Department. (n.d.). The Oxidation of Acetophenone to Produce Benzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Oxidation of acetophenone to benzoic acid. Retrieved from [Link]
-
Quora. (2017). How will I convert acetophenone to benzoic acid?. Retrieved from [Link]
- Google Patents. (n.d.). CN103709071A - 3, 4-difluorobenzonitrile preparation method.
-
Name Reactions in Organic Synthesis. (n.d.). Haloform Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Haloform reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Haloform Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Professor Dave Explains. (2020). The Haloform Reaction. [Video]. YouTube. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,4-Difluorobenzoic Acid: Your Key to Advanced Chemical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Application Notes & Protocols: 3,4-Difluorobenzamide as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] 3,4-Difluorobenzamide has emerged as a particularly valuable and versatile building block in this endeavor.[4] Its unique electronic properties and reactive handles make it a key intermediate in the synthesis of a range of therapeutics, particularly in oncology and neurology.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of this compound. We will explore its role in the construction of complex molecular architectures, provide detailed, validated protocols, and discuss the causality behind key experimental choices.
Introduction: The Strategic Importance of the 3,4-Difluorophenyl Moiety
The 3,4-difluorophenyl group, delivered by intermediates like this compound, is more than just a fluorinated aromatic ring; it is a carefully selected functional motif. The two fluorine atoms exert a powerful electron-withdrawing effect, which can significantly modulate the pKa of nearby functional groups, influencing a drug's solubility and ability to interact with its biological target.[3][5]
Furthermore, the C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes.[6] This enhanced metabolic stability often translates to improved pharmacokinetic profiles, such as longer half-life and better oral bioavailability.[1][6] this compound serves as a robust scaffold to introduce this advantageous moiety into drug candidates, particularly kinase inhibitors and other targeted therapies.[4][7]
Physicochemical & Safety Data
Accurate characterization and safe handling are paramount in a research and development setting. The key properties of this compound are summarized below.
Table 1: Physicochemical and Safety Reference Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 85118-04-3 | [4][8][9] |
| Molecular Formula | C7H5F2NO | [4][8][9] |
| Molecular Weight | 157.12 g/mol | [4][8][9] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 129 - 133 °C | [4] |
| Purity | ≥ 98% | [4] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [9] |
| Storage | Store at room temperature in a dry, well-ventilated place. |[4][10] |
Safety Directive: Always consult the full Safety Data Sheet (SDS) before handling.[10][11] Handle this compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid inhalation of dust and contact with skin and eyes.
Synthesis of this compound: A Validated Protocol
This compound is most reliably synthesized from its corresponding carboxylic acid. The following protocol details a standard, robust amidation procedure via an acyl chloride intermediate. This two-step approach is generally high-yielding and provides a product of high purity suitable for subsequent pharmaceutical synthesis.
Workflow Diagram: Synthesis of this compound
Caption: Synthetic workflow from 3,4-Difluorobenzoic Acid to this compound.
Detailed Laboratory Protocol
Objective: To synthesize this compound from 3,4-Difluorobenzoic acid with a purity of >98%.
Materials:
-
3,4-Difluorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~0.05 eq)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Ammonium hydroxide (28-30% aqueous solution)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.
Procedure:
Part 1: Formation of 3,4-Difluorobenzoyl Chloride
-
System Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Charging: To the flask, add 3,4-Difluorobenzoic acid (e.g., 10.0 g, 63.3 mmol) and anhydrous toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 0.25 mL). Causality Note: DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent in situ, which accelerates the conversion to the acyl chloride.
-
Reagent Addition: Slowly add thionyl chloride (e.g., 6.9 mL, 94.9 mmol) to the stirred suspension at room temperature via a dropping funnel over 15 minutes. Gas evolution (HCl and SO₂) will be observed.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 2-3 hours. The reaction progress can be monitored by quenching a small aliquot in methanol and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,4-difluorobenzoyl chloride (a pale yellow oil or solid) is typically used in the next step without further purification.
Part 2: Amidation to this compound
-
Dissolution: Dissolve the crude acyl chloride in dichloromethane (DCM, 80 mL) and cool the solution to 0°C in an ice bath.
-
Ammonia Quench: In a separate flask, prepare a solution of concentrated ammonium hydroxide (e.g., 30 mL) in water (30 mL) and cool it to 0°C.
-
Reaction: Add the DCM solution of the acyl chloride dropwise to the vigorously stirred, cold ammonium hydroxide solution. Maintain the temperature below 10°C during the addition. A white precipitate of this compound will form immediately.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete reaction.
-
Work-up & Isolation: a. Filter the solid product using a Büchner funnel. b. Wash the filter cake sequentially with cold water (2 x 30 mL) and a small amount of cold DCM to remove impurities. c. Dry the collected solid under vacuum to yield the crude product.
-
Purification (if necessary): The product is often of high purity. If further purification is required, recrystallization from hot water or an ethanol/water mixture is effective.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and melting point analysis. The expected yield is typically >85%.
Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitors
This compound is a common starting point for the synthesis of various kinase inhibitors.[7] The amide nitrogen can be functionalized, or the aromatic ring can be further elaborated through reactions like nucleophilic aromatic substitution (SNAr), although the latter is less common due to the deactivating effect of the amide group. More frequently, the benzamide itself is a core fragment that is coupled to other heterocyclic systems.
A representative application is in the synthesis of Bcr-Abl tyrosine kinase inhibitors, which are used in the treatment of chronic myeloid leukemia (CML).[7]
Workflow Diagram: Intermediate to API
Caption: Generalized workflow from this compound to a final API.
This generalized scheme highlights how the initial benzamide structure is built upon. For instance, in a Suzuki-Miyaura or Buchwald-Hartwig coupling, a halogenated version of the benzamide would be used to couple with another molecular fragment, demonstrating the versatility of the core scaffold in building complex molecules.[13][14]
Analytical Characterization
Quality control is essential. A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.
Table 2: Representative Analytical Data for this compound
| Analysis | Expected Results |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.05 (s, 1H, -NH), 7.80 (s, 1H, -NH), 7.75-7.65 (m, 1H, Ar-H), 7.60-7.50 (m, 1H, Ar-H), 7.45-7.35 (m, 1H, Ar-H). Note: Amide protons may appear as two broad singlets due to restricted rotation. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.5 (C=O), 152.0 (d, J=248 Hz, C-F), 149.5 (d, J=246 Hz, C-F), 132.5 (d, J=7 Hz), 124.0 (d, J=6 Hz), 118.0 (d, J=18 Hz), 117.5 (d, J=18 Hz). |
| IR (ATR) | ν ~3350, 3170 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1610 (N-H bend, Amide II), ~1280, 1120 (C-F stretch) cm⁻¹. |
| Mass Spec (ESI+) | m/z 158.04 [M+H]⁺ |
Note: Spectral data are predictive and should be confirmed with an authentic sample. Minor shifts are expected based on solvent and instrument calibration.[15]
Conclusion
This compound is a high-value intermediate whose utility is rooted in the fundamental principles of medicinal chemistry. The strategic placement of fluorine atoms confers desirable metabolic and electronic properties that are retained in the final API.[1][4] The synthetic protocols for its preparation are robust and scalable, and its structure provides a reliable anchor point for the construction of complex pharmaceutical agents. The application notes and protocols provided herein offer a validated framework for the effective use of this key building block in modern drug discovery and development.
References
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC. Retrieved from [Link]
-
ResearchGate. (2024). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]
-
Pubs.acs.org. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]
-
PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-difluorobenzoic acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3, 4-Difluorobenzamide, min 98%. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,4-Difluorobenzoic Acid: Your Key to Advanced Chemical Synthesis. Retrieved from [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]
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- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | C7H5F2NO | CID 522832 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. This compound - Safety Data Sheet [chemicalbook.com]
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- 15. This compound(85118-04-3) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Development of PARP Inhibitors Utilizing 3,4-Difluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the rational design, synthesis, and evaluation of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, with a particular focus on the strategic incorporation of the 3,4-difluorobenzamide moiety. This document is intended to equip researchers in oncology and medicinal chemistry with the foundational knowledge and practical protocols to advance the development of next-generation targeted cancer therapeutics.
Scientific Rationale and Strategic Overview
Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the DNA damage response (DDR) network, playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancers harboring deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of unrepaired SSBs.[3][4] These subsequently collapse replication forks, generating cytotoxic double-strand breaks (DSBs) that cannot be effectively repaired, ultimately resulting in cancer cell death through a mechanism known as synthetic lethality.[3][5]
The benzamide scaffold is a well-established pharmacophore for PARP inhibitors, mimicking the nicotinamide portion of the natural substrate, NAD+. The strategic introduction of fluorine atoms onto this scaffold, as in this compound, can significantly enhance the pharmacological properties of the resulting inhibitor. The electron-withdrawing nature of fluorine can modulate the electronic properties of the aromatic ring, potentially improving binding affinity to the PARP active site. Furthermore, fluorine substitution can enhance metabolic stability and improve pharmacokinetic parameters such as membrane permeability and oral bioavailability.
This guide will delineate the synthetic strategies for incorporating this compound into novel PARP inhibitor backbones and provide detailed protocols for their subsequent biological evaluation.
Synthetic Strategy: From Building Block to Potent Inhibitor
The following section outlines a representative synthetic workflow for the development of a PARP inhibitor from this compound. This generalized scheme is based on established synthetic routes for similar carboxamide-based PARP inhibitors.[1]
Generalized Synthetic Workflow
The synthesis of a PARP inhibitor incorporating the this compound moiety typically involves a multi-step process, beginning with the activation of the carboxylic acid of a core scaffold, followed by amide coupling with a suitable amine-containing fragment, and finally, elaboration of the "tail" region of the molecule to enhance interactions with the PARP active site.
Caption: Generalized synthetic workflow for PARP inhibitors.
Detailed Protocol: Amide Coupling Reaction
This protocol describes the crucial amide bond formation step, a cornerstone of this synthetic strategy.
Materials:
-
Activated core scaffold with a carboxylic acid or acid chloride functionality
-
Amine-derivatized this compound fragment
-
Coupling agents (e.g., EDCI, HOBt) or a suitable base (e.g., triethylamine) if starting from an acid chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Reactants: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the core scaffold (1.0 equivalent) in the anhydrous solvent.
-
Activation (if starting from a carboxylic acid): Add the coupling agents EDCI (1.2 equivalents) and HOBt (1.2 equivalents) to the reaction mixture and stir for 30 minutes at room temperature.
-
Addition of the Amine: Dissolve the this compound-derived amine fragment (1.1 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled intermediate.
Biological Evaluation: From In Vitro Potency to Cellular Efficacy
The following protocols are essential for characterizing the biological activity of newly synthesized PARP inhibitors.
PARP-1 Enzyme Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant human PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-NAD+ (PARP-1 substrate)
-
PARP Assay Buffer
-
Test compounds (serial dilutions in DMSO)
-
Fluorescent NAD+ detection kit
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare working solutions of PARP-1 enzyme, activated DNA, and β-NAD+ in PARP assay buffer.
-
Assay Setup: To the wells of the microplate, add 5 µL of the test compound serial dilutions or vehicle control (DMSO).
-
Enzyme Addition: Add 10 µL of a pre-mixed solution of PARP-1 enzyme and activated DNA to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.
-
Data Analysis: Measure the fluorescence intensity and calculate the IC50 value for each test compound by fitting the data to a dose-response curve.
| Parameter | Description |
| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. |
Cell-Based Viability Assay in BRCA-Mutant Cancer Cells
This assay determines the cytotoxic effect of the PARP inhibitors on cancer cells with a deficient homologous recombination pathway, a hallmark of synthetic lethality.
Materials:
-
BRCA1 or BRCA2 mutant cancer cell line (e.g., HCC1937, CAPAN-1)
-
Wild-type control cell line
-
Complete cell culture medium
-
Test compounds (serial dilutions)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or white-walled microplate
Procedure:
-
Cell Seeding: Seed the cells in the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) for each compound in both the mutant and wild-type cell lines.
Decision-Making Workflow for Inhibitor Advancement
The following diagram illustrates a logical workflow for the evaluation and advancement of promising PARP inhibitor candidates.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Application of 3,4-Difluorobenzamide in the Synthesis of Advanced Agrochemicals
Authored by: A Senior Application Scientist
Abstract
These application notes serve as a comprehensive technical guide for researchers, chemists, and formulation scientists on the strategic utilization of 3,4-difluorobenzamide as a pivotal intermediate in the discovery and development of next-generation agrochemicals. While not an active pesticide itself, its unique structural and electronic properties make it a highly valuable building block for creating potent and selective fungicides and insecticides. This document elucidates the rationale behind its use, provides detailed synthetic protocols for its derivatization, and outlines the workflows for developing stable and effective agrochemical formulations.
Introduction: The Rationale for Fluorinated Benzamides in Agrochemicals
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In the context of agrochemicals, this often leads to enhanced metabolic stability, increased binding affinity to target enzymes, and improved bioavailability. This compound has emerged as a key synthon in the synthesis of several modern pesticides, most notably in the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
The presence of the two fluorine atoms on the benzene ring of this compound offers several advantages:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes in both target pests and non-target organisms, leading to a longer-lasting effect.
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the acidity of the amide N-H group, influencing hydrogen bonding interactions with the target protein.
-
Increased Lipophilicity: Fluorination can increase the molecule's ability to pass through biological membranes, improving its uptake and translocation within the plant.
A prime example of an agrochemical synthesized from this compound is bixafen , a highly effective SDHI fungicide. Bixafen's efficacy is, in part, attributed to the unique properties conferred by the this compound moiety.
Synthetic Pathways Utilizing this compound
The primary application of this compound in agrochemical synthesis is as a precursor for more complex benzamide derivatives. A common synthetic route involves the N-alkylation or N-arylation of the benzamide nitrogen.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a bixafen-like SDHI fungicide starting from this compound.
Caption: Synthetic and formulation workflow from this compound.
Protocol: Synthesis of a Bixafen Precursor
This protocol details the synthesis of a key intermediate, N-(3-pyrazolyl)-3,4-difluorobenzamide, via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
This compound
-
3-Bromopyrazole (or a suitable protected pyrazole derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq), 3-bromopyrazole (1.1 eq), and cesium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq) to the flask.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(3-pyrazolyl)-3,4-difluorobenzamide intermediate.
Trustworthiness Note: The success of this reaction is highly dependent on maintaining anhydrous and oxygen-free conditions. The choice of ligand and base can be critical and may require optimization depending on the specific pyrazole substrate used.
Formulation Development Considerations
Once the active ingredient is synthesized, it must be formulated into a stable and effective product. The physicochemical properties of the final molecule, influenced by the this compound moiety, will guide the formulation strategy.
Key Physicochemical Properties
| Property | Typical Value Range for Bixafen-like Molecules | Formulation Implication |
| Melting Point | 140-160 °C | High melting point solids are well-suited for solid formulations like Water-dispersible Granules (WG) or Suspension Concentrates (SC). |
| Water Solubility | < 10 mg/L | Low water solubility necessitates formulations that enhance dispersion and bioavailability, such as SC or Emulsifiable Concentrates (EC). |
| LogP (Octanol-Water Partition Coefficient) | 3.0 - 4.0 | Indicates good membrane permeability but also a potential for strong binding to soil organic matter. Adjuvants may be needed to improve plant uptake. |
| Vapor Pressure | < 1 x 10⁻⁵ Pa | Low volatility reduces worker exposure and off-target movement. |
Protocol: Development of a Suspension Concentrate (SC) Formulation
This protocol outlines the basic steps for developing a lab-scale SC formulation.
Materials:
-
Synthesized active ingredient (e.g., Bixafen)
-
Wetting agent (e.g., sodium lignosulfonate)
-
Dispersing agent (e.g., a nonionic surfactant like a block copolymer)
-
Antifreeze agent (e.g., propylene glycol)
-
Antifoaming agent (e.g., a silicone-based emulsion)
-
Thickener (e.g., xanthan gum)
-
Deionized water
-
Bead mill or high-shear homogenizer
Procedure:
-
Aqueous Phase Preparation: In a beaker, combine deionized water, propylene glycol, and the wetting and dispersing agents. Stir until fully dissolved.
-
Milling: Add the active ingredient powder to the aqueous phase. Mix with a high-shear homogenizer to create a slurry.
-
Transfer the slurry to a bead mill and mill until the desired particle size distribution is achieved (typically a D90 of < 10 µm). Monitor particle size using laser diffraction.
-
Final Formulation: Transfer the milled concentrate to a mixing vessel. Slowly add the thickener while stirring to achieve the target viscosity.
-
Add a few drops of antifoaming agent.
-
Quality Control: Measure the final formulation's pH, viscosity, and particle size. Conduct stability tests at elevated temperatures (e.g., 54 °C for 14 days) to assess physical and chemical stability.
Trustworthiness Note: The choice and concentration of adjuvants are critical for the stability and efficacy of the final product. Compatibility studies should be performed to ensure no adverse interactions between the active ingredient and the formulation components.
Conclusion and Future Outlook
This compound is a testament to the power of fluorine chemistry in modern agrochemical design. Its strategic incorporation into molecules like bixafen has led to the development of highly effective and more sustainable crop protection solutions. Future research will likely continue to explore the derivatization of this and similar fluorinated building blocks to address emerging challenges in agriculture, such as fungicide resistance and the need for products with even more favorable environmental profiles. The protocols and workflows presented here provide a solid foundation for researchers and scientists working towards these goals.
References
- United States Patent US8071633B2. (2011). N-(pyrazol-3-yl)benzamides and their use for controlling phytopathogenic fungi.
-
PubChem. (n.d.). Bixafen. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
Probing Bacterial Cell Division: A Guide to Studying FtsZ Inhibition with Difluorobenzamide Derivatives
An in-depth guide to the application of 3,4-difluorobenzamide derivatives in the study of FtsZ inhibition for researchers, scientists, and professionals in drug development.
APPLICATION NOTE & PROTOCOLS
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the Achilles' Heel of Bacterial Proliferation
The escalating crisis of antimicrobial resistance necessitates the exploration of novel antibacterial targets.[1][2] One of the most promising and clinically unexploited targets is the Filamentous temperature-sensitive protein Z (FtsZ).[3][4] FtsZ is a bacterial homolog of eukaryotic tubulin and is the central coordinator of prokaryotic cell division.[5][6] It polymerizes at the mid-cell to form a dynamic structure known as the Z-ring, which serves as a scaffold for the recruitment of the entire division machinery, or "divisome".[2][4] The precise regulation and dynamic treadmilling of this Z-ring are essential for bacterial cytokinesis.[5] Its high conservation across most bacterial species and significant divergence from human tubulin make FtsZ an ideal target for developing selective antibacterial agents.[2][3]
Among the chemical scaffolds identified as FtsZ inhibitors, benzamide derivatives have emerged as a particularly potent class. While the user specified 3,4-difluorobenzamides, the most extensively studied and validated scaffold in this class is the 2,6-difluorobenzamide motif, exemplified by the pioneering compound PC190723.[1][6][7] These molecules bind to a specific allosteric site located in the cleft between the N-terminal GTP-binding domain and the C-terminal domain of FtsZ.[1][7][8] This binding event stabilizes the polymeric filament against disassembly, disrupting the dynamic instability crucial for Z-ring function and ultimately blocking cell division, leading to cell filamentation and lysis.[4][9][10]
This guide provides a comprehensive overview of the essential protocols and application notes for researchers studying difluorobenzamide derivatives as FtsZ inhibitors. It is designed to bridge theoretical knowledge with practical, field-proven methodologies, explaining not just the steps but the critical scientific reasoning that underpins each experimental choice.
Experimental Framework for FtsZ Inhibitor Characterization
The successful characterization of a novel FtsZ inhibitor requires a multi-faceted approach, progressing from initial biochemical validation to cellular and antimicrobial activity assessment. This workflow ensures that the observed antibacterial effects are directly attributable to the specific inhibition of the FtsZ target.
Caption: Workflow for characterizing novel difluorobenzamide-based FtsZ inhibitors.
Protocol 1: FtsZ Polymerization Assays
FtsZ's function is intrinsically linked to its ability to polymerize in a GTP-dependent manner. Assays that monitor this process are fundamental to confirming an inhibitor's mechanism of action. Benzamide derivatives typically enhance the stability of FtsZ polymers.[9]
A. Light Scattering Assay
This technique monitors polymer formation in real-time. The scattering of light at a 90° angle increases as FtsZ monomers assemble into larger polymeric structures.
Causality Behind the Method: The intensity of scattered light is proportional to the size and concentration of particles in solution. This provides a direct, kinetic readout of polymerization, allowing for the assessment of how an inhibitor affects both the rate and extent of FtsZ assembly.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Purified FtsZ Protein: Prepare a stock solution of purified FtsZ (e.g., from S. aureus or B. subtilis) at ~10-20 mg/mL and store at -80°C. Determine the precise concentration using a Bradford assay or spectrophotometrically.
-
Polymerization Buffer: Prepare a buffer optimal for polymerization, typically MES buffer (50 mM MES, 50 mM KCl, 10 mM MgCl₂, pH 6.5).[11] Note: While pH 6.5 is optimal for in vitro polymerization, testing at physiological pH (~7.5) can also be informative.[12][13]
-
Inhibitor Stock: Dissolve the difluorobenzamide derivative in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
GTP Solution: Prepare a fresh 100 mM GTP stock solution in water and adjust the pH to ~7.0.
-
-
Assay Execution:
-
The assay is performed in a fluorometer with the excitation and emission wavelengths set to 350 nm.
-
In a quartz cuvette, add the polymerization buffer.
-
Add the FtsZ protein to a final concentration of 5-12 µM.[14]
-
Add the test compound to the desired final concentration (e.g., 1, 5, 10, 50 µM). Ensure the final DMSO concentration is ≤1% to avoid solvent-induced artifacts. Include a DMSO-only vehicle control.
-
Incubate the mixture for 5-10 minutes at 30°C to establish a baseline reading.
-
Initiate polymerization by adding GTP to a final concentration of 1-2 mM.[15][16]
-
Immediately begin recording the light scattering signal every 15-30 seconds for 15-30 minutes.
-
-
Data Interpretation:
-
Vehicle Control (DMSO): Will show a rapid increase in light scattering that eventually plateaus as the reaction reaches equilibrium.
-
Polymer-Stabilizing Inhibitor (Expected for Benzamides): Will often show a faster rate of polymerization and/or a higher final plateau of light scattering compared to the control, indicating the formation of more stable or bundled polymers.[9]
-
B. Sedimentation Assay
This endpoint assay quantifies the amount of polymerized FtsZ by separating polymers from monomers via ultracentrifugation.
Causality Behind the Method: FtsZ polymers are significantly larger and denser than monomers and will pellet upon high-speed centrifugation, while soluble monomers remain in the supernatant. This allows for a quantitative measure of the polymer mass.
Step-by-Step Protocol:
-
Reaction Setup:
-
Prepare reaction mixtures in ultracentrifuge tubes as described for the light scattering assay (FtsZ, buffer, inhibitor/DMSO). A typical reaction volume is 50-100 µL.
-
As a crucial negative control, prepare a parallel set of reactions where GTP is replaced with GDP (2 mM), as FtsZ does not polymerize in the presence of GDP.[14][16]
-
-
Polymerization and Centrifugation:
-
Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of 1x SDS-PAGE loading buffer equal to the initial reaction volume.
-
Mix an equal volume of supernatant with 2x SDS-PAGE loading buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel with Coomassie Blue and quantify the band intensities using densitometry software (e.g., ImageJ).
-
-
Data Interpretation:
-
Calculate the percentage of FtsZ in the pellet for each condition.
-
A polymer-stabilizing compound will result in a significant increase in the amount of FtsZ found in the pellet fraction compared to the DMSO control. The GDP control should show minimal FtsZ in the pellet.[14]
-
Protocol 2: FtsZ GTPase Activity Assay
GTP hydrolysis is coupled to the disassembly of FtsZ filaments. This assay measures the rate of GTP hydrolysis by quantifying the release of inorganic phosphate (Pi).
Causality Behind the Method: The GTPase activity of FtsZ is dependent on its assembly state. While it may seem counterintuitive, compounds like benzamides that stabilize the polymer can lead to a dose-dependent increase in the overall GTPase rate because they lock the protein in an assembly-competent, hydrolytically active conformation.[9] This assay is critical for determining the inhibitor's potency (IC₅₀ or EC₅₀).
Step-by-Step Protocol:
-
Reagent Preparation:
-
FtsZ, Polymerization Buffer, Inhibitor, GTP: Prepare as described in Protocol 1.
-
Phosphate Detection Reagent: Use a commercial malachite green-based reagent kit (e.g., from BioAssays Systems or Sigma-Aldrich) for its high sensitivity.[16][18] Prepare the working reagent according to the manufacturer's instructions.
-
Phosphate Standard Curve: Prepare a series of phosphate standards (0-50 µM) using the provided standard to quantify the Pi released in the assay.[16]
-
-
Assay Execution (96-well plate format):
-
To each well, add FtsZ (final concentration 5-8 µM) and varying concentrations of the difluorobenzamide derivative in polymerization buffer.[12][13] Include no-inhibitor and no-FtsZ controls.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding GTP (final concentration 0.2-1 mM).[12][19]
-
Allow the reaction to proceed for a fixed time (e.g., 15-20 minutes) at 37°C. The reaction must be in the linear range of phosphate release.
-
Stop the reaction and develop the color by adding the malachite green working reagent.[10]
-
After a short incubation (15-30 min) for color development, measure the absorbance at ~620-650 nm using a plate reader.
-
-
Data Analysis:
-
Use the phosphate standard curve to convert absorbance values to the concentration of Pi released.
-
Plot the rate of phosphate release (or total Pi released) as a function of inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% of maximal stimulation) or IC₅₀ (if the compound is inhibitory).
-
Mechanism of FtsZ Inhibition by Difluorobenzamides
The following diagram illustrates the molecular mechanism by which difluorobenzamide derivatives disrupt FtsZ function.
Caption: Mechanism of FtsZ inhibition by difluorobenzamide derivatives.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
After confirming biochemical activity, the next critical step is to determine the compound's antibacterial efficacy against whole cells. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Causality Behind the Method: This assay provides a standardized measure of a compound's potency and spectrum of activity. It integrates various factors, including target affinity, cell permeability, and susceptibility to efflux, into a single, physiologically relevant value. Difluorobenzamides typically show potent activity against Gram-positive organisms like S. aureus (including MRSA) and B. subtilis.[1][20]
Step-by-Step Protocol (Broth Microdilution):
-
Preparation:
-
Bacterial Strains: Grow the desired bacterial strains (e.g., S. aureus ATCC 29213 (MSSA), S. aureus ATCC 43300 (MRSA), B. subtilis ATCC 9372) overnight in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.[10]
-
Compound Plate: In a 96-well microtiter plate, prepare a two-fold serial dilution of the difluorobenzamide derivative in broth. Concentrations might range from 64 µg/mL down to 0.06 µg/mL.
-
-
Assay Execution:
-
Add the standardized bacterial inoculum to each well of the compound plate.
-
Controls: Include a positive control (bacteria in broth with no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.[10]
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density at 600 nm.
-
Data Summary and Interpretation
Organizing the quantitative data from these assays is crucial for structure-activity relationship (SAR) analysis.
Table 1: Example Biochemical and Antimicrobial Activity of Difluorobenzamide Analogs
| Compound | R-Group Modification | FtsZ GTPase EC₅₀ (µM) | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) |
| Analog A | 3-chloroalkoxy | 5.2 | 4 | 8 |
| Analog B | 3-bromoalkoxy | 4.8 | 8 | 8 |
| Analog C | 3-alkyloxy | 7.5 | 4 | 4 |
| PC190723 | (Reference) | 0.8 | 1 | 1 |
Note: Data presented are hypothetical but representative of published findings for this compound class.[11][20]
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and other related benzamide derivatives as FtsZ inhibitors. By systematically assessing their impact on FtsZ polymerization and GTPase activity, and correlating these biochemical data with antimicrobial MIC values, researchers can effectively validate their mechanism of action and advance promising candidates in the drug discovery pipeline. Further studies, such as fluorescence microscopy to visualize Z-ring disruption in treated cells and cytotoxicity assays against eukaryotic cell lines, are essential next steps to confirm on-target cellular activity and assess the therapeutic window.[6][21] The continued exploration of this chemical space holds significant promise for delivering a new class of antibiotics to combat the growing threat of resistant pathogens.
References
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The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. (n.d.). MDPI. Retrieved from [Link]
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Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. (n.d.). MDPI. Retrieved from [Link]
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Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. (2021). RSC Publishing. Retrieved from [Link]
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FtsZ inhibitors as a new genera of antibacterial agents. (2019). PubMed. Retrieved from [Link]
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FtsZ Polymerization Assays: Simple Protocols and Considerations. (n.d.). University of Groningen research portal. Retrieved from [Link]
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What are FtsZ inhibitors and how do they work?. (2024). News-Medical.net. Retrieved from [Link]
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FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013). PubMed Central (PMC), NIH. Retrieved from [Link]
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The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. (n.d.). PubMed Central (PMC), NIH. Retrieved from [Link]
-
FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013). ResearchGate. Retrieved from [Link]
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FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview. (2022). YouTube. Retrieved from [Link]
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Assembly of an FtsZ Mutant Deficient in GTPase Activity Has Implications for FtsZ Assembly and the Role of the Z Ring in Cell Division. (n.d.). PubMed Central (PMC), NIH. Retrieved from [Link]
-
GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus. (n.d.). PubMed Central (PMC), NIH. Retrieved from [Link]
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The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. (2009). ACS Publications. Retrieved from [Link]
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Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (n.d.). ProQuest. Retrieved from [Link]
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Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. (n.d.). PubMed Central (PMC), NIH. Retrieved from [Link]
-
Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. (n.d.). Frontiers. Retrieved from [Link]
-
Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. (2021). ACS Publications. Retrieved from [Link]
-
Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. (n.d.). PubMed Central (PMC), NIH. Retrieved from [Link]
-
2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. (2017). ResearchGate. Retrieved from [Link]
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Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (2017). PubMed. Retrieved from [Link]
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Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Benzamides for Advanced Synthesis
Introduction: The Amide Bond as a Cross-Coupling Handle in Modern Drug Discovery
The benzamide moiety is a cornerstone in medicinal chemistry, present in a significant percentage of commercial pharmaceuticals and late-stage drug candidates.[1][2] Traditionally, the exceptional stability of the amide bond rendered it synthetically inert, often relegated to a spectator role in complex molecule synthesis. However, recent advancements in transition-metal catalysis have unlocked the potential of the amide N–C(O) bond as a reactive handle for cross-coupling reactions.[3][4] This paradigm shift allows for the direct transformation of readily available amides into valuable ketone building blocks, streamlining synthetic routes and enabling novel molecular architectures.
The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction, has been at the forefront of this revolution.[5][6] Its adaptation for amide bond activation provides a powerful tool for forging new carbon-carbon bonds with high functional group tolerance and operational simplicity.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Suzuki-Miyaura cross-coupling of benzamides, from mechanistic underpinnings to detailed, field-proven protocols.
Mechanistic Insights: Activating the Inert Amide Bond
The inherent stability of the amide bond arises from the delocalization of the nitrogen lone pair into the carbonyl π-system, resulting in a strong N–C bond with significant double-bond character. Overcoming this resonance stabilization is the key challenge in utilizing amides as electrophiles in cross-coupling reactions.[3][4][9]
The modern approach to amide N–C bond activation for Suzuki-Miyaura coupling involves two primary strategies:
-
Ground-State Destabilization: This strategy relies on modifying the amide's geometry to disrupt resonance. By installing sterically demanding groups on the nitrogen atom, the amide bond can be twisted, reducing the orbital overlap between the nitrogen lone pair and the carbonyl group.[10] This "twisted amide" approach makes the N–C bond more susceptible to oxidative addition by a low-valent palladium catalyst.[11][12]
-
N-Activation: Alternatively, the nitrogen atom can be functionalized with an activating group, such as an N-acyl or N-Boc group.[13] These groups can serve as temporary handles that facilitate the oxidative addition step and are subsequently cleaved during the reaction.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of benzamides is depicted below.[5][14]
Catalytic Cycle of Benzamide Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of benzamides.
The cycle commences with the oxidative addition of the benzamide's N–C(O) bond to a Pd(0) complex, forming a Pd(II) intermediate.[7] This is often the rate-limiting step. Subsequently, transmetalation occurs where the aryl group from the boronic acid (activated by a base) is transferred to the palladium center.[15] The final step is reductive elimination, which forms the desired biaryl ketone product and regenerates the active Pd(0) catalyst.[14]
Experimental Protocols
Materials and Reagents
-
Benzamide Substrate: The choice of N-activating group is crucial. N-acylsuccinimides and N-acyl-5,5-dimethylhydantoins are commercially available and have shown excellent reactivity.[11][12][16]
-
Arylboronic Acid: A wide range of electronically and sterically diverse arylboronic acids are compatible.
-
Palladium Precatalyst: Air- and moisture-stable Pd(II)-NHC (N-Heterocyclic Carbene) precatalysts are highly recommended for their robustness and high activity.[7] Examples include [Pd(IPr)(DMS)Cl2] and PEPPSI-type catalysts.[7][11]
-
Ligand: If not using a precatalyst with an integrated ligand, a suitable phosphine or NHC ligand is required. Bulky, electron-rich ligands generally enhance catalytic activity.[17][18]
-
Base: Anhydrous potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are commonly used.[19][20]
-
Solvent: Anhydrous, degassed solvents such as toluene, dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are suitable.[7]
Catalyst and Ligand Selection
The choice of catalyst and ligand system is critical for achieving high yields and broad substrate scope. The following table summarizes some commonly employed systems.
| Catalyst/Precatalyst | Ligand | Key Advantages | Representative Reference |
| Pd(OAc)2 | SPhos | Broad applicability, commercially available. | Not directly found in snippets |
| [Pd(IPr)(DMS)Cl2] | IPr (integrated) | Air- and bench-stable, high reactivity at low loadings.[7] | [7] |
| (η3-1-t-Bu-indenyl)Pd(IPr)(Cl) | IPr (integrated) | Enables room temperature coupling for some substrates.[8][21] | [8][21] |
| PEPPSI-IPr | IPr (integrated) | Robust and versatile for various N-activated amides.[11] | [11] |
Step-by-Step Experimental Procedure
The following protocol is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow for benzamide Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the N-activated benzamide (1.0 equiv), arylboronic acid (1.5–2.0 equiv), base (e.g., K3PO4, 2.0–3.0 equiv), and palladium precatalyst (0.1–3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1–0.5 M concentration) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously. For highly active catalysts, room temperature coupling may be possible.[8][21]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Analysis and Characterization
The identity and purity of the synthesized biaryl ketone should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications in Drug Discovery and Development
The ability to use amides as coupling partners has had a significant impact on drug discovery.[9][22] This methodology allows for the late-stage functionalization of complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[23] The Suzuki-Miyaura coupling of benzamides has been employed in the synthesis of various biologically active compounds and is a valuable tool in the arsenal of medicinal chemists.[22]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poorly activated amide | - Use a fresh, high-quality precatalyst.- Ensure proper drying of glassware and solvents; thoroughly degas the solvent.- Consider a more activating N-substituent on the benzamide. |
| Formation of side products (e.g., homocoupling of boronic acid) | - Catalyst decomposition- Reaction temperature too high | - Use a more stable catalyst/ligand system.- Optimize the reaction temperature; lower if possible. |
| Difficulty in purification | - Similar polarity of product and starting materials/byproducts | - Optimize chromatography conditions (solvent system, gradient).- Consider recrystallization as an alternative purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling of benzamides represents a significant advancement in synthetic organic chemistry, transforming a traditionally inert functional group into a versatile synthetic handle. By understanding the underlying mechanistic principles and employing robust, well-defined catalytic systems, researchers can efficiently construct complex biaryl ketones. This powerful transformation has broad applications in academic research and is particularly impactful in the pharmaceutical industry for the streamlined synthesis of novel drug candidates.
References
- Szostak, M.
- ResearchGate. Suzuki–Miyaura coupling of amides.
- Szostak, M., et al. Cross-Coupling of Amides by N–C Bond Activation.
- Ghaffari, M. A., et al.
- Szostak, M., et al. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PMC.
- Szostak, M. Amide Bond Activation: Concepts and Reactions. Research With Rutgers.
- Luo, Z., et al. N-Acyl-5,5-Dimethylhydantoins: Mild Acyl-Transfer Reagents for the Synthesis of Ketones Using Pd–PEPPSI or Pd/Phosphine Catalysts. Organic Process Research & Development.
- Lei, P., et al. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. RSC Publishing.
- Lei, P., et al.
- Deng, Q., et al. Suzuki-Miyaura coupling of benzamide 4 with various boronic acids.
- Zeng, H., et al.
- ResearchGate. General reaction mechanism for cross-coupling amidation of esters.
- Scientific Update. Suzuki-Miyaura Cross-Coupling of Amides and Esters.
- Szostak, M. Recent Advances in Acyl Suzuki Cross-Coupling. MDPI.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ChemRxiv.
- Kumar, A., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Wang, D., et al. Efficient pyridylbenzamidine ligands for palladium‐catalyzed Suzuki–Miyaura reaction. John Wiley & Sons, Ltd..
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Bellina, F., & Rossi, R. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Bentham Science.
- Fairlamb, I. J. S., et al. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- Wikipedia. Suzuki reaction. Wikipedia.
- Bellina, F., & Rossi, R. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.
- Roughley, S. D., & Jordan, A. M. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Request PDF.
- Hartwig, J. F. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
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The 3,4-Difluorobenzamide Scaffold: A Versatile Tool in Medicinal Chemistry for Neurological Disorders
Introduction: The Strategic Advantage of Fluorination in CNS Drug Discovery
In the intricate landscape of medicinal chemistry, the pursuit of novel therapeutics for neurological disorders is a paramount challenge. The blood-brain barrier (BBB) presents a formidable obstacle, demanding specific physicochemical properties for successful central nervous system (CNS) penetration. Within this context, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful strategy. The 3,4-difluorobenzamide scaffold, in particular, has garnered significant attention as a privileged structural motif. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, can enhance metabolic stability, improve BBB permeability, and modulate target binding affinity, making it an attractive starting point for the development of next-generation neurological drugs.
This comprehensive guide provides an in-depth exploration of the use of this compound in medicinal chemistry for a range of neurological disorders. We will delve into its potential mechanisms of action, provide detailed protocols for the synthesis and evaluation of its derivatives, and present data that underscores its therapeutic promise.
Potential Therapeutic Applications and Underlying Mechanisms
The versatility of the this compound scaffold allows for its application in a variety of neurological disorders, each with distinct underlying pathologies. Here, we explore some of the key areas of investigation.
Epilepsy: Targeting Neuroinflammation through Connexin Hemichannel Inhibition
Emerging evidence suggests that neuroinflammation plays a critical role in the pathophysiology of epilepsy. A key player in this process is the excessive opening of connexin hemichannels in glial cells, which leads to the release of inflammatory mediators and excitotoxic molecules. A novel drug candidate, D4, which is structurally related to the this compound core, has shown promise in preclinical models of temporal lobe epilepsy by selectively inhibiting these hemichannels.[1] This targeted approach aims to reduce neuroinflammation and suppress seizure activity.
Below is a simplified signaling pathway illustrating the role of connexin hemichannels in neuroinflammation and the proposed mechanism of action for their inhibitors.
Caption: Proposed mechanism of connexin hemichannel inhibition in epilepsy.
Neurodegenerative Diseases: A Multi-pronged Approach
The application of the this compound scaffold in neurodegenerative diseases like Alzheimer's and Parkinson's is multifaceted, with the potential to modulate several key pathological pathways.
-
Alzheimer's Disease: Research into multi-target-directed ligands for Alzheimer's disease has explored compounds that can simultaneously inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in the disease's progression.[2][3] The this compound core can be incorporated into structures designed to interact with the active sites of these enzymes.
-
Parkinson's Disease: The inhibition of monoamine oxidase B (MAO-B) is a clinically validated strategy for managing Parkinson's disease. The this compound scaffold can be found in derivatives of safinamide, a known MAO-B inhibitor, suggesting its utility in designing novel and selective inhibitors.[4]
Glioblastoma: Potentiating Chemotherapy through PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of anti-cancer agents, particularly in tumors with deficiencies in DNA damage repair pathways.[5][6][7][8] In glioblastoma, the most aggressive primary brain tumor, PARP inhibitors are being investigated for their ability to sensitize tumor cells to chemotherapy and radiation.[6][9] The this compound moiety can serve as a key building block in the synthesis of potent PARP inhibitors.
The following diagram illustrates the synergistic effect of PARP inhibitors with DNA-damaging agents in cancer cells.
Caption: Synergistic action of PARP inhibitors and chemotherapy.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound derivatives for neurological disorders. These are intended as a starting point and may require optimization based on the specific derivative and target.
Protocol 1: General Synthesis of N-substituted this compound Derivatives
This protocol describes a general method for the amide coupling of 3,4-difluorobenzoic acid with a primary or secondary amine.
Materials:
-
3,4-Difluorobenzoic acid
-
Amine of interest (R1R2NH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-difluorobenzoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF.
-
Coupling Agent Addition: If using DCC/HOBt, add HOBt (1.2 eq) to the solution. In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C. If using HATU/DIPEA, add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used). Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of Anticonvulsant Activity
This protocol outlines the screening of compounds for anticonvulsant properties using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.[10][11][12][13][14]
Materials:
-
Male Swiss mice (18-25 g)
-
Test compounds (dissolved in an appropriate vehicle, e.g., 0.5% methylcellulose)
-
Pentylenetetrazole (PTZ) solution (85 mg/kg in saline)
-
Corneal electrodes
-
Electroshock device (60 Hz, 50 mA, 0.2 s stimulus)
-
Rotarod apparatus
Procedure:
Maximal Electroshock (MES) Test:
-
Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).
-
After a predetermined time (e.g., 30 or 60 minutes), apply a 50 mA electrical stimulus for 0.2 seconds via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer the test compound i.p. at various doses.
-
After a predetermined time, administer PTZ (85 mg/kg) subcutaneously.
-
Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. Absence of such seizures indicates protection.
Neurotoxicity (Rotarod Test):
-
Train mice to remain on a rotating rod (e.g., 6 rpm) for at least 1 minute.
-
Administer the test compound i.p.
-
At various time points after administration, place the mice on the rotarod and record the time they remain on the rod. Inability to remain on the rod for 1 minute is indicative of neurotoxicity.
Data Analysis:
-
Calculate the percentage of protected animals at each dose for the MES and scPTZ tests.
-
Determine the median effective dose (ED₅₀) and the median toxic dose (TD₅₀) using probit analysis.
-
Calculate the protective index (PI = TD₅₀ / ED₅₀). A higher PI indicates a better safety profile.
Protocol 3: Cell-Based Assay for Connexin Hemichannel Inhibition
This protocol describes a method to assess the inhibitory activity of compounds on connexin hemichannels using a dye uptake assay.
Materials:
-
Human astrocytes or other suitable cell line expressing connexin hemichannels
-
Ethidium bromide (EtBr) or other suitable fluorescent dye
-
Low-calcium artificial cerebrospinal fluid (aCSF)
-
Test compounds
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture the cells to confluency in appropriate media.
-
Induction of Hemichannel Opening: Wash the cells with a low-calcium aCSF to induce the opening of connexin hemichannels.
-
Compound Treatment: Incubate the cells with various concentrations of the test compound for a specified period.
-
Dye Loading: Add EtBr to the medium and incubate for a short period (e.g., 5-10 minutes).
-
Imaging and Quantification: Wash the cells to remove extracellular dye. Capture fluorescent images using a microscope or measure the fluorescence intensity using a plate reader.
-
Data Analysis: Quantify the fluorescence intensity in the cells. A reduction in fluorescence compared to the vehicle control indicates inhibition of hemichannel-mediated dye uptake. Calculate the IC₅₀ value of the compound.
Data Presentation: A Snapshot of Potential
While specific quantitative data for a wide range of this compound derivatives in neurological disorders is still emerging, the following tables provide representative data for related compounds, illustrating the potential potency of this scaffold.
Table 1: Anticonvulsant Activity of Benzamide and Related Derivatives
| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Isatin-based derivative 4a | >100 | 30 | >300 | >10 | [10] |
| Quinazolinone derivative 5f | 28.90 | - | >300 | >10.38 | [13] |
| Pyrrolidine-2,5-dione derivative 14 | 49.6 | 67.4 | >200 | >4.03 | [14] |
Table 2: Enzyme Inhibitory Activity of Related Compounds in Alzheimer's Disease Models
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| 3,4-Dihydro-2(1H)-quinolinone derivative 3e | Human AChE | 0.34 | [2][3] |
| 3,4-Dihydro-2(1H)-quinolinone derivative 3e | Human MAO-B | 2.81 | [2][3] |
| Fluorinated benzophenone derivative 12 | BACE-1 | 1.5 | [15] |
Table 3: MAO-B Inhibitory Activity of Safinamide-based Derivatives for Parkinson's Disease
| Compound ID | hMAO-B IC₅₀ (nM) | Selectivity Index (SI) vs hMAO-A | Reference |
| Safinamide | 98.0 | >892 | [4] |
| Derivative 4bf | 3.9 | >25641 | [4] |
| Derivative 16d | 67.3 | >387 | [16] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutics for a range of challenging neurological disorders. Its favorable physicochemical properties and the ability to be readily functionalized allow for the fine-tuning of activity against various biological targets. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this privileged chemical entity.
Future research should focus on the synthesis and evaluation of focused libraries of this compound derivatives to establish clear structure-activity relationships for specific neurological targets. Further elucidation of their mechanisms of action, including the identification of novel targets, will be crucial. Ultimately, the continued investigation of this scaffold holds the promise of delivering new and effective treatments for patients suffering from debilitating neurological conditions.
References
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Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Available at: [Link]
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Advances in the development of connexin hemichannel inhibitors selective toward Cx43. Future Medicinal Chemistry. Available at: [Link]
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PARP Inhibitors in Glioma: A Review of Therapeutic Opportunities. Cancers. Available at: [Link]
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Inhibitors of connexin and pannexin channels as potential therapeutics. Pharmacology & Therapeutics. Available at: [Link]
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Glioblastoma Cells Counteract PARP Inhibition through Pro-Survival Induction of Lipid Droplets Synthesis and Utilization. International Journal of Molecular Sciences. Available at: [Link]
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Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]
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PARP inhibitors in gliomas. NMS Group. Available at: [Link]
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Synthesis and anticonvulsant activity of new phenytoin derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
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Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry. Available at: [Link]
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PARP inhibitors in gliomas: Mechanisms of action, current trends and future perspectives. Cancer Treatment Reviews. Available at: [Link]
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Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones. Drug Design and Discovery. Available at: [Link]
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Connexin hemichannel inhibitors with a focus on aminoglycosides. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]
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Sulfonamide Derivatives: Recent Compounds with Potent Anti- Alzheimer's Disease Activity. Current Medicinal Chemistry. Available at: [Link]
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Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development. Frontiers in Pharmacology. Available at: [Link]
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Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie. Available at: [Link]
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Connexin inhibition by diverse chemical compounds. (A) Viability and... ResearchGate. Available at: [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. Available at: [Link]
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Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Medicinal Chemistry. Available at: [Link]
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Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies. Bioorganic Chemistry. Available at: [Link]
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Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Drug Design, Development and Therapy. Available at: [Link]
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Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment. European Journal of Medicinal Chemistry. Available at: [Link]
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Novel flavonoid 1,3,4-oxadiazole derivatives ameliorate MPTP-induced Parkinson's disease via Nrf2/NF-κB signaling pathway. Bioorganic Chemistry. Available at: [Link]
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Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Pharmaceuticals. Available at: [Link]
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Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Drug Design, Development and Therapy. Available at: [Link]
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Application Note & Protocol: High-Fidelity Grignard Reactions with Difluorobenzene Intermediates for Pharmaceutical Synthesis
Introduction: The Strategic Value of Difluorinated Aromatics
In modern drug development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Difluorinated benzene rings, in particular, are privileged motifs found in numerous active pharmaceutical ingredients (APIs), including antivirals, antifungals, and kinase inhibitors.[2]
The Grignard reaction, a classic and robust method for forming carbon-carbon bonds, remains a vital tool for incorporating these difluorinated aryl groups.[3] However, the synthesis of difluorophenyl Grignard reagents is not without its challenges. The inherent strength of the C-F bond makes direct insertion of magnesium difficult, necessitating the use of a more reactive carbon-halogen bond (C-Br or C-I) on the same ring.[4][5] Furthermore, the high reactivity of the Grignard reagent demands exceptionally anhydrous conditions to prevent quenching and side reactions.[6]
This document provides a comprehensive, field-proven protocol for the successful formation of difluorophenyl Grignard reagents and their subsequent reaction with carbonyl electrophiles. It moves beyond a simple recitation of steps to explain the critical causality behind each experimental choice, offering researchers a self-validating system for achieving high yields and purity.
The Core Challenge: Selective C-X Bond Reactivity
The formation of a Grignard reagent from a dihalobenzene containing both fluorine and a heavier halogen (bromine or iodine) relies on the significant difference in their carbon-halogen bond dissociation energies. The C-F bond is one of the strongest single bonds in organic chemistry, while C-Br and C-I bonds are considerably weaker and thus more susceptible to oxidative insertion by magnesium metal.[4][7]
Bond Dissociation Energies (Aryl-X):
-
C-F: ~125 kcal/mol
-
C-Cl: ~96 kcal/mol
-
C-Br: ~81 kcal/mol
-
C-I: ~65 kcal/mol
This reactivity differential allows for the selective formation of the Grignard reagent at the C-Br or C-I position, leaving the C-F bonds intact. This guide will focus on the use of a bromodifluorobenzene isomer as the starting material.
Experimental Workflow Overview
The process is logically divided into two primary stages: the formation of the Grignard reagent and its subsequent nucleophilic attack on an electrophile, followed by an acidic workup.
Caption: Overall experimental workflow for the difluorobenzene Grignard reaction.
Detailed Protocol: Synthesis of (2,4-Difluorophenyl)(phenyl)methanol
This protocol details the formation of 2,4-difluorophenylmagnesium bromide and its subsequent reaction with benzaldehyde.
PART A: Formation of 2,4-Difluorophenylmagnesium Bromide
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1-2 small crystals) or 1,2-Dibromoethane (3-5 drops)
-
1-Bromo-2,4-difluorobenzene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stir bar and stir plate
-
Schlenk line or balloon setup for inert atmosphere
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon. This ensures no atmospheric moisture contaminates the system.[8]
-
Magnesium Activation (The "Why"): Place the magnesium turnings (1.2 eq) and a magnetic stir bar into the reaction flask. Add a single, small crystal of iodine.[9] The magnesium surface is passivated by a thin, unreactive layer of magnesium oxide (MgO).[10] Activating agents are required to break through this layer and expose the fresh, reactive metal surface.[11]
-
Initiation: Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. Allow the flask to cool to room temperature.
-
Solvent Addition: Add anhydrous THF via syringe to just cover the magnesium turnings.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous THF.
-
Reaction Initiation: Add a small aliquot (~5-10%) of the bromodifluorobenzene solution to the stirring magnesium suspension. The reaction has initiated when you observe one or more of the following: disappearance of the iodine color, gentle bubbling from the metal surface, a slight warming of the flask, and the solution turning cloudy and greyish-brown.[10][14] If the reaction does not start, gentle warming or placing the flask in an ultrasonic bath can help.[11][13]
-
Grignard Formation: Once initiated, add the remaining bromodifluorobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.[1] Causality: A slow addition rate is critical to keep the instantaneous concentration of the aryl bromide low, which minimizes the primary side reaction: Wurtz-type homocoupling that forms an unwanted biphenyl byproduct.[15][16]
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey-brown solution is your Grignard reagent.
PART B: Reaction with Benzaldehyde
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This helps control the exothermicity of the addition to the carbonyl.
-
Electrophile Addition: Prepare a solution of benzaldehyde (0.95 eq) in anhydrous THF. Add this solution dropwise to the cold, stirring Grignard reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30-60 minutes to ensure complete conversion. The reaction mixture will likely become a thick, gelatinous precipitate.
-
Work-up (Quenching): Cool the reaction flask again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and protonate the newly formed alkoxide.[17] Rationale: A saturated NH₄Cl solution is a weak acid, which effectively protonates the alkoxide without causing potential acid-catalyzed side reactions (e.g., elimination) that could occur with stronger acids like HCl. It also helps to dissolve the magnesium salts (Mg(OH)Br).
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve all organic components. Wash the organic layer with water and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (2,4-difluorophenyl)(phenyl)methanol.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The highly polarized C-Mg bond of the Grignard reagent renders the difluorophenyl group nucleophilic, attacking the electrophilic carbonyl carbon of the aldehyde.[3][18]
Caption: Key mechanistic steps of the Grignard reaction.
Quantitative Data & Troubleshooting
The following table provides representative data and a guide for troubleshooting common issues.
| Parameter | Expected Outcome/Value | Potential Problem | Troubleshooting Solution & Rationale [cite] |
| Yield | 75-90% | Low or no yield | 1. Wet Glassware/Solvent: Grignard reagent was quenched by protons.[6][8] Ensure all glassware is rigorously flame-dried and solvents are certified anhydrous. 2. Poor Mg Activation: MgO layer remains, preventing reaction.[10] Use fresh Mg turnings; crush them in the flask to expose new surfaces; add a few more drops of 1,2-dibromoethane.[13][19] |
| Purity | >95% after chromatography | Significant biphenyl byproduct | Wurtz Coupling: Aryl bromide concentration was too high during Grignard formation.[15] Ensure very slow, dropwise addition of the aryl bromide solution. Maintain gentle reflux, avoiding excessive heat.[1][16] |
| Reaction Initiation | Starts within 5-15 min | Reaction fails to initiate | Passivated Mg: See "Poor Mg Activation" above. Unreactive Halide: Ensure you are using an aryl bromide or iodide, not chloride or fluoride.[5][20] |
| Work-up | Two clear liquid phases | Persistent emulsion or solids | Incomplete Quench: Insufficient NH₄Cl solution was added. Add more quenching solution and stir vigorously. Insoluble Mg Salts: Add diethyl ether and stir to help dissolve all organic material and break up the salts. |
Safety Considerations
-
Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon standing.[2] Always use fresh, inhibitor-stabilized anhydrous solvents and work in a well-ventilated chemical fume hood.
-
Grignard Reagents: Are highly reactive and pyrophoric, especially if the solvent evaporates. They react violently with water.[21] Maintain an inert atmosphere at all times.
-
Reaction Exotherm: The formation of the Grignard reagent and its subsequent reaction with a carbonyl are exothermic.[20] Be prepared with an ice bath to moderate the reaction temperature if necessary.
References
-
Jang, Y.; Woo, S. K.; Kim, B. H. (2014). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
- University of Michigan. (n.d.). Experiment 25 – The Grignard Reaction.
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
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ResearchGate. (2013). How do Grignard Activating Reagents work?[Link]
-
Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]
-
University of Bristol. (n.d.). Synthesis of Fluconazole. [Link]
-
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]
- University of Michigan Chemistry. (n.d.). Experiment 25: The Grignard Reaction.
-
Osaka University. (2018). Team Enhances Catalytic System to Perform Grignard Reaction on Carbon-Fluorine Bonds. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
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Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Grignard reaction. [Link]
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Drug Hunter. (2018). A Trick to Fluorinate Grignards. [Link]
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University of Wisconsin-Madison Chemistry. (n.d.). Experiment 13: Grignard Reaction. [Link]
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Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
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Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. [Link]
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NIPER, SAS Nagar, India. (2022). Grignard Reagent Generation in Flow Reactor. [Link]
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Quora. (2021). Why isn't fluorine used in a Grignard reagent?[Link]
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BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]
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Organic Syntheses Procedure. (n.d.). Procedure for the preparation of (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. [Link]
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Wiley Online Library. (2020). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
The Royal Society of Chemistry. (2019). One-Pot Fluorosulfurylation of Grignard Reagents Using Sulfuryl Fluoride. [Link]
-
Research and Reviews: Journal of Chemistry. (2021). Synthesis and Preparation of Grignard Reagent. [Link]
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Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction?[Link]
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Professor Dave Explains. (2015). Grignard Reaction. [Link]
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University of Sydney. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]
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Study.com. (n.d.). Video: Grignard Reagent | Overview, Reactions & Uses. [Link]
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Chemistry Unplugged. (2019). Grignard Reagent, Formation and Synthetic applications. [Link]
-
Clark, J. (n.d.). Grignard Reagents. Chemguide. [Link]
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Chem Help ASAP. (2019). Preparation of Grignard Reagents. [Link]
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Application Note & Protocol: High-Yield Synthesis of 3,4-Difluorobenzonitrile via Dehydration of 3,4-Difluorobenzamide
Abstract & Introduction
3,4-Difluorobenzonitrile is a critical building block in the synthesis of numerous high-value chemical entities, including pharmaceuticals, liquid crystal materials, and advanced agrochemicals such as the herbicide cyhalofop-butyl.[1][2][3] Its synthesis is a key step in these manufacturing chains, demanding a process that is not only high-yielding but also robust, scalable, and economically viable. This document provides a comprehensive guide to the synthesis of 3,4-difluorobenzonitrile through the chemical dehydration of 3,4-difluorobenzamide.
The conversion of a primary amide to a nitrile is a fundamental transformation in organic synthesis, involving the elimination of a water molecule.[4][5] While various dehydrating agents can achieve this, including phosphorus oxychloride (POCl₃) and trifluoroacetic anhydride (TFAA), this guide will focus on a well-documented industrial method utilizing thionyl chloride (SOCl₂) with a catalytic amount of N,N-Dimethylformamide (DMF).[6][7][8][9] This method is favored for its high efficiency, excellent yield, and straightforward execution.[7][8] We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss safety considerations, and outline methods for product purification and characterization.
Reaction Principle & Mechanism
The core of this synthesis is the dehydration of the primary amide group of this compound. Thionyl chloride serves as the powerful dehydrating agent, converting the amide's carbonyl oxygen into a good leaving group, thereby facilitating the elimination process to form the nitrile's carbon-nitrogen triple bond.
The Role of the Catalyst: The reaction is catalyzed by N,N-Dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt ([(CH₃)₂N=CHCl]Cl). This reagent is the active species that activates the amide carbonyl group far more efficiently than thionyl chloride alone, accelerating the reaction rate significantly.
Mechanistic Steps:
-
Formation of the Vilsmeier Reagent: Thionyl chloride reacts with the catalytic DMF.
-
Amide Activation: The carbonyl oxygen of this compound attacks the electrophilic Vilsmeier reagent, forming a reactive O-imidoyl intermediate.
-
Elimination Cascade: A sequence of elimination steps, driven by the formation of stable byproducts sulfur dioxide (SO₂) and hydrochloric acid (HCl), leads to the formation of the nitrile triple bond.
Caption: Reaction mechanism for the dehydration of this compound.
Experimental Protocol
This protocol is based on established industrial procedures demonstrating high yield and purity.[7][8]
Materials & Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| This compound | 64248-61-9 | C₇H₅F₂NO | 157.12 | Starting material, solid |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Dehydrating agent, corrosive liquid, reacts with water |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Catalyst, polar aprotic solvent |
| Dichloroethane (DCE) | 107-06-2 | C₂H₄Cl₂ | 98.96 | Reaction solvent |
| Ice Water | N/A | H₂O | 18.02 | For quenching the reaction |
Equipment
-
Jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermometer, and addition funnel.
-
Heating/cooling circulator.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: To the dry reactor, add this compound (e.g., 1.0 eq) and dichloroethane (approx. 2.75 L per kg of amide).[7] Begin stirring to form a slurry.
-
Catalyst and Reagent Addition: Add a catalytic amount of DMF (approx. 0.01 eq). Through the addition funnel, carefully add thionyl chloride (approx. 1.1 eq) dropwise to the stirred mixture. An exotherm may be observed; control the addition rate to maintain the temperature below 30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 50°C and maintain it at this temperature with stirring for approximately 5 hours.[7][8] Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate vessel containing a stirred mixture of ice and water, slowly pour the reaction solution. This will quench the excess thionyl chloride.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and collect the lower organic (dichloroethane) layer, which contains the crude product.
-
Purification: The crude product can be purified by vacuum distillation.[7] After removing the solvent on a rotary evaporator, distill the residue under reduced pressure (e.g., 0.08-0.09 MPa), collecting the fraction boiling at 90-105°C.[3] This procedure typically yields the final product with high purity.
Expected Results & Characterization
-
Yield: This process is reported to achieve high yields, often around 97% for the crude product and 99% after distillation.[7]
-
Purity: The final product after distillation can reach purities of ≥99% as determined by GC analysis.[3][7]
-
Appearance: 3,4-Difluorobenzonitrile is a white to light yellow crystalline solid at room temperature.[10]
-
Characterization:
-
Melting Point: 52-54 °C.
-
¹H NMR (CDCl₃): Spectral data will show characteristic peaks for the aromatic protons.[11]
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile C≡N stretch will be observed around 2230-2240 cm⁻¹. The C-F stretching bands will also be prominent.
-
Mass Spectrometry: The molecular ion peak (M+) will be observed at m/z = 139.02.
-
Safety & Handling
Adherence to strict safety protocols is mandatory due to the hazardous nature of the chemicals involved.
-
General Precautions: All operations should be conducted in a well-ventilated fume hood.[12][13] Emergency safety showers and eyewash stations must be readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[14]
-
Chemical Hazards:
-
3,4-Difluorobenzonitrile: Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation.[12]
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle with extreme care under anhydrous conditions.
-
Trifluoroacetic Anhydride (TFAA) (Alternative Reagent): Causes severe skin burns and eye damage. Harmful if inhaled and reacts violently with water.[14]
-
Dichloroethane (DCE): Flammable liquid and suspected carcinogen.
-
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Quench reactive reagents carefully before disposal.
Conclusion
The dehydration of this compound using thionyl chloride and catalytic DMF is a highly effective and scalable method for producing 3,4-difluorobenzonitrile. The protocol detailed herein provides a robust framework for achieving high yields and purity. By understanding the reaction mechanism and adhering strictly to the outlined safety procedures, researchers and drug development professionals can confidently apply this synthesis in their work.
References
-
Amide to Nitrile - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Amide to Nitrile - TFAA. (n.d.). Common Organic Chemistry. Retrieved January 11, 2026, from [Link]
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- Li, A. Y. (1991). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles by halogen-exchange fluorination. Journal of Fluorine Chemistry, 54(1-3), 341.
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A Convenient New Procedure for Converting Primary Amides into Nitriles. (2013). ResearchGate. Retrieved January 11, 2026, from [Link]
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Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. (2007). The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
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SAFETY DATA SHEET - 3,4-Difluorobenzonitrile. (2023). Fisher Scientific. Retrieved January 11, 2026, from [Link]
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Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. (2018). Synlett. Retrieved January 11, 2026, from [Link]
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Process for synthesizing 3,4-difluorobenzonitrile. (n.d.). Patsnap. Retrieved January 11, 2026, from [Link]
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Dehydration of Amides. (2013). YouTube. Retrieved January 11, 2026, from [Link]
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3,4-difluorobenzonitrile preparation method. (n.d.). Patsnap. Retrieved January 11, 2026, from [Link]
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3,4-Difluorobenzonitrile - 1H NMR Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]
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Amide Dehydration Mechanism by SOCl₂, POCl₃, and P₂O₅. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
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Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4. (2007). PubMed. Retrieved January 11, 2026, from [Link]
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The Strategic deployment of 3,4-Difluorobenzamide in Modern Organic Synthesis: Application Notes and Protocols
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3,4-difluorobenzamide as a pivotal building block in contemporary organic synthesis. We delve into the strategic advantages conferred by the vicinal fluorine atoms on the benzamide scaffold, highlighting their influence on physicochemical properties, metabolic stability, and target engagement. Key applications in the synthesis of high-value molecules, including kinase inhibitors for oncology and novel agrochemicals, are discussed. This document serves as a practical resource, offering detailed experimental protocols, mechanistic insights, and comparative data to empower researchers in leveraging the unique attributes of this compound for accelerated discovery and development programs.
Introduction: The Rise of Fluorinated Scaffolds
The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to optimize cellular permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[2]
Among the plethora of fluorinated building blocks, this compound has emerged as a particularly versatile and valuable synthon.[4] Its unique substitution pattern offers a handle for a variety of chemical transformations while imparting desirable properties to the final product. This guide will illuminate the chemical reactivity and strategic applications of this compound, providing both the theoretical underpinnings and practical protocols for its effective utilization.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a building block is paramount for its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₂NO | [3] |
| Molecular Weight | 157.12 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 129-133 °C | [4] |
| CAS Number | 85118-04-3 | [3] |
| Solubility | Soluble in various organic solvents | [4] |
Spectroscopic Data:
-
¹H NMR: Spectral data is available and can be used to confirm the identity and purity of the compound.
-
¹³C NMR: The carbon spectrum provides key information on the electronic environment of the aromatic ring.
-
IR Spectroscopy: Characteristic peaks for the amide functional group (C=O and N-H stretches) are readily identifiable.
Strategic Advantages of the 3,4-Difluoro Substitution Pattern
The vicinal difluoro motif in this compound is not merely a passive substituent but an active contributor to the molecular design strategy. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of both the aromatic ring and the amide functionality.
Enhanced Biological Activity and Pharmacokinetics
The 3,4-difluorophenyl group is a bioisostere for various other functionalities and can lead to improved biological activity. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions within a protein's active site, leading to enhanced binding affinity.[3] Furthermore, the C-F bond is significantly stronger than a C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability often translates to a longer in vivo half-life and improved oral bioavailability of drug candidates.[4]
dot
Caption: Influence of the 3,4-difluoro moiety on pharmacokinetic properties.
Key Applications and Synthetic Protocols
This compound is a versatile precursor for a wide range of high-value molecules. Its applications span across pharmaceuticals, particularly in oncology, and the agrochemical sector.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies for cancer and other diseases. The this compound scaffold has been incorporated into numerous kinase inhibitors, including those targeting Poly (ADP-ribose) polymerase (PARP) and Akt.[5][6]
4.1.1. PARP Inhibitors for Oncology
PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[7] While a direct synthesis of the approved PARP inhibitor Olaparib starting from this compound is not the most common route, the 3,4-difluorobenzoyl moiety is a key structural feature in related developmental compounds. The amide can be hydrolyzed to the corresponding benzoic acid, which can then be coupled with other fragments.
4.1.2. Akt Inhibitors for Cancer Therapy
The PI3K/Akt signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. The potent and selective Akt inhibitor, Hu7691, incorporates a 3,4-difluorophenyl group, highlighting the importance of this substitution pattern for achieving high potency and desirable pharmacokinetic properties.[8][9]
4.1.3. Tropomyosin Receptor Kinase (TRK) Inhibitors
TRK inhibitors are an emerging class of cancer therapeutics for tumors harboring NTRK gene fusions. The this compound scaffold can be utilized in the synthesis of novel TRK inhibitors.[6]
Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyridine-3-carboxamide Precursor (A Key Scaffold for Kinase Inhibitors)
This protocol is adapted from the synthesis of related antitubercular agents and demonstrates a general amidation procedure that can be applied to derivatives of 3,4-difluorobenzoic acid, which is readily available from the hydrolysis of this compound.[6]
Reaction Scheme:
Materials:
-
3,4-Difluorobenzoic acid
-
Pyrazolo[1,5-a]pyridin-3-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3,4-difluorobenzoic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the pyrazolo[1,5-a]pyridin-3-amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(pyrazolo[1,5-a]pyridin-3-yl)-3,4-difluorobenzamide.
Expected Outcome: This procedure typically provides the desired amide product in good to excellent yields. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
Caption: Workflow for the synthesis of a kinase inhibitor precursor.
Agrochemical Synthesis
The unique properties of the this compound moiety also make it a valuable building block in the agrochemical industry for the development of novel herbicides and fungicides.[4]
4.2.1. Herbicides
3,4-Difluorobenzonitrile, a direct precursor to this compound, is a key intermediate in the synthesis of the phenoxy propionic acid ester herbicide, cyhalofop-butyl.[5] The amide itself can be dehydrated to the nitrile, providing a viable synthetic route.
Protocol 2: Dehydration of this compound to 3,4-Difluorobenzonitrile
This protocol is based on a patented industrial process and demonstrates the conversion of the amide to the nitrile.[10]
Reaction Scheme:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
DMF (N,N-Dimethylformamide), catalytic amount
-
Chlorobenzene
-
Ice-water
Procedure:
-
In a dry reactor, add this compound and chlorobenzene.
-
Add a catalytic amount of DMF.
-
Under stirring, add thionyl chloride (1.1 equiv) to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 5 hours, or until the reaction is complete as monitored by TLC.
-
After completion, carefully pour the reaction solution into ice-water with stirring.
-
The product will precipitate and can be collected by filtration.
-
The crude 3,4-difluorobenzonitrile can be further purified by recrystallization or distillation.
Expected Outcome: This process is reported to proceed in high yield (97%).[10]
Comparative Data: The Fluorine Advantage
To underscore the benefits of incorporating the 3,4-difluoro moiety, the following table presents a conceptual comparison of key properties between a hypothetical non-fluorinated benzamide drug candidate and its 3,4-difluorinated analog, based on general trends observed in medicinal chemistry.[4]
| Parameter | Non-Fluorinated Benzamide | 3,4-Difluorinated Benzamide | Rationale for Improvement |
| Metabolic Stability (t½ in liver microsomes) | Lower | Higher | Fluorine atoms block sites of aromatic hydroxylation, a common metabolic pathway. |
| Binding Affinity (Ki) | Higher (less potent) | Lower (more potent) | Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein. |
| Lipophilicity (LogP) | Lower | Higher | Fluorine substitution generally increases lipophilicity, which can affect membrane permeability and plasma protein binding. |
| Oral Bioavailability (%F) | Variable | Generally Improved | Increased metabolic stability often leads to higher systemic exposure after oral administration. |
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the vicinal fluorine atoms, provide a strategic advantage in the design of novel pharmaceuticals and agrochemicals. The ability to enhance metabolic stability, modulate physicochemical properties, and improve biological activity makes it a highly attractive scaffold for researchers in drug discovery and development. The protocols and data presented in this guide are intended to serve as a valuable resource for unlocking the full potential of this important synthetic intermediate.
References
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- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 45, 116327.
- Zhou, Y., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522832, this compound. Retrieved from [Link]
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Ullmann Condensation. (n.d.). In Wikipedia. Retrieved from [Link]
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Hofmann Rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
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Olaparib. (n.d.). In Wikipedia. Retrieved from [Link]
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Akt inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
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Zhejiang University. (2021). Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Retrieved from [Link]
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- El-Gazzar, A. R. B. A., et al. (2009). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. Bioorganic & Medicinal Chemistry, 17(11), 3949-3957.
- Zhang, H., et al. (2018). Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Journal of Medicinal Chemistry, 61(15), 6644-6666.
- Aparicio-Araque, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1842.
- Guo, Q., et al. (2018). Selective and novel cyclin-dependent kinases 4 inhibitor: synthesis and biological evaluation. Medicinal Chemistry Research, 27(7), 1666-1678.
- Li, Y., et al. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in Chemistry, 10, 936382.
- Wang, Y., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021.
- Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6625.
- Zhang, C., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry, 61(4), 1632-1643.
- Daly, G., et al. (2024). PARP Inhibitors in Breast Cancer: a Short Communication. Current Oncology Reports, 26(4), 341-347.
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Application Notes & Protocols: Enzymatic Production of Difluorobenzamides via Nitrile Hydrolysis
Introduction: The Imperative for Greener Amide Synthesis in Drug Development
Difluorobenzamides represent a critical structural motif in a multitude of pharmaceutical and agrochemical agents. Their synthesis, however, has traditionally relied on chemical hydrolysis of the corresponding nitriles, often necessitating harsh reaction conditions, such as strong acids or bases, and generating significant waste streams.[1][2][3] The advent of biocatalysis offers a compelling and sustainable alternative, leveraging the exquisite selectivity and efficiency of enzymes to perform these transformations under mild, aqueous conditions. This guide provides a comprehensive overview and detailed protocols for the enzymatic hydrolysis of difluorobenzonitriles to their corresponding amides, with a particular focus on the production of 2,6-difluorobenzamide, a key intermediate in the synthesis of various commercial products.[4][5]
Enzymatic nitrile conversion can proceed through two primary pathways: direct hydrolysis to a carboxylic acid by a nitrilase, or a two-step process involving a nitrile hydratase to form the amide, which can then be further hydrolyzed by an amidase.[6][7] For the production of difluorobenzamides, the nitrile hydratase pathway is of particular interest as it allows for the selective formation of the desired amide product.[8] This document will delve into the mechanistic underpinnings of these enzymatic transformations, guide the user through enzyme selection and process optimization, and provide a step-by-step protocol for the successful biocatalytic synthesis of difluorobenzamides.
Enzymatic Pathways for Nitrile Hydrolysis: A Mechanistic Overview
The biocatalytic conversion of nitriles to amides and carboxylic acids is primarily accomplished by two key enzyme families: nitrilases and nitrile hydratases. Understanding their distinct mechanisms is crucial for selecting the appropriate biocatalyst and optimizing reaction conditions.
Nitrilase Pathway: Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia in a single step.[6][9] The catalytic mechanism involves a conserved catalytic triad of glutamate, lysine, and cysteine residues.[9] The cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the nitrile group to form a tetrahedral intermediate. This is followed by the elimination of ammonia and the formation of a thioester intermediate, which is subsequently hydrolyzed to release the carboxylic acid and regenerate the free enzyme.
Nitrile Hydratase and Amidase Pathway: The more common pathway for industrial amide synthesis involves the synergistic action of two enzymes: nitrile hydratase (EC 4.2.1.84) and amidase (EC 3.5.1.4).[7] Nitrile hydratase specifically hydrates the nitrile to the corresponding amide.[7] The active site of nitrile hydratase contains a non-heme iron or cobalt ion, which plays a key role in activating the nitrile substrate. Water then acts as a nucleophile to attack the nitrile carbon, leading to the formation of the amide. The resulting amide can be isolated as the final product or can be further hydrolyzed by an amidase to the carboxylic acid and ammonia. For the production of difluorobenzamides, controlling the reaction to favor the nitrile hydratase activity and prevent subsequent hydrolysis by amidase is critical.
Caption: Enzymatic pathways for the hydrolysis of difluorobenzonitrile.
Biocatalyst Selection: Identifying the Right Tool for the Job
The choice of microorganism or isolated enzyme is paramount for a successful and efficient biotransformation. Several microorganisms, particularly those from the genus Rhodococcus, have been identified as potent producers of nitrile-converting enzymes with broad substrate specificity, including activity towards aromatic nitriles.[10][11]
| Enzyme Source | Enzyme Type | Optimal pH | Optimal Temp. (°C) | Key Characteristics | Reference |
| Rhodococcus rhodochrous J1 | Nitrilase | 7.6 | 45 | Specific for aromatic and heteroaromatic nitriles.[12][13] | [13] |
| Rhodococcus rhodochrous NCIMB 11216 | Nitrilase | 8.0 | 30 | Can hydrolyze a wide range of nitriles.[14] | [14] |
| Gordonia terrae | Aromatic Nitrilase | 7.0-10.0 | 20-45 | Active at basic pH and moderate temperatures.[15] | [15] |
| Pseudomonas fluorescens | Arylacetonitrilase | 7.0-9.0 | <55 | Exhibits activity against various aromatic nitriles.[16] | [16] |
| Rhodococcus sp. NCIB 12218 | Nitrilase activity | Not specified | Not specified | Shows a faster hydrolysis rate for 2,6-difluorobenzonitrile than benzonitrile.[17] | [17] |
For the specific synthesis of 2,6-difluorobenzamide, microorganisms from the genus Rhodococcus have been shown to be particularly effective.[17][18] It is noteworthy that some strains exhibit a preference for the di-ortho-substituted substrate, 2,6-difluorobenzonitrile, a surprising finding given the expected steric hindrance.[18]
Protocol: Enzymatic Synthesis of 2,6-Difluorobenzamide
This protocol provides a general framework for the enzymatic hydrolysis of 2,6-difluorobenzonitrile using whole cells of a suitable microorganism, such as Rhodococcus rhodochrous. Optimization of specific parameters may be required depending on the chosen strain and desired scale.
Caption: Experimental workflow for the enzymatic synthesis of 2,6-difluorobenzamide.
Materials
-
Microorganism: A suitable strain of Rhodococcus rhodochrous or another nitrile-hydrolyzing microorganism.
-
Growth Medium: A suitable nutrient broth for the cultivation of the selected microorganism (e.g., Tryptic Soy Broth or a defined medium).
-
Substrate: 2,6-Difluorobenzonitrile
-
Buffer: 50 mM Phosphate buffer, pH 7.2-7.4[16]
-
Organic Solvent: Ethyl acetate or another suitable solvent for extraction.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).
Step-by-Step Methodology
1. Cell Culture and Harvesting: a. Inoculate a sterile growth medium with the selected microorganism. b. Incubate the culture at the optimal growth temperature (typically 28-30°C) with agitation for 24-48 hours, or until the desired cell density is reached. c. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes). d. Wash the cell pellet with phosphate buffer and centrifuge again to remove any remaining media components.
2. Biotransformation Reaction: a. Resuspend the washed cell pellet in 50 mM phosphate buffer to a desired cell concentration (e.g., 10-50 g/L wet cell weight). b. Add 2,6-difluorobenzonitrile to the cell suspension. The substrate can be added directly as a solid or dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility. c. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-45°C) with gentle agitation. d. Monitor the progress of the reaction by periodically taking samples and analyzing the conversion of the nitrile to the amide by HPLC.
3. Product Extraction and Purification: a. Once the reaction has reached completion (or the desired conversion), terminate the reaction by centrifuging to remove the cells. b. Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction process to maximize product recovery. c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure to obtain the crude 2,6-difluorobenzamide. e. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
4. Product Characterization: a. Confirm the identity and purity of the final product using standard analytical techniques such as NMR, MS, and HPLC.
Process Optimization and Troubleshooting
To maximize the yield and efficiency of the enzymatic synthesis, several parameters can be optimized:
-
Substrate Concentration: While higher substrate concentrations are desirable for process efficiency, substrate inhibition can occur. A substrate feeding strategy may be employed to maintain a non-inhibitory concentration.
-
pH and Temperature: The optimal pH and temperature for the nitrile hydratase should be determined and maintained throughout the reaction.
-
Cell Permeabilization: In some cases, treating the cells with a permeabilizing agent (e.g., toluene, Triton X-100) can enhance the rate of substrate uptake and product release.
-
Co-solvent: The use of a small percentage of a water-miscible organic solvent can improve the solubility of the nitrile substrate. However, high concentrations of organic solvents can denature the enzyme.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Substrate or product inhibition. | Implement a substrate feeding strategy; consider in-situ product removal. |
| Non-optimal pH or temperature. | Determine and maintain the optimal reaction conditions for the specific enzyme. | |
| Poor cell viability or enzyme activity. | Ensure proper cell growth and harvesting procedures; use freshly prepared cells. | |
| Formation of By-products (e.g., Carboxylic Acid) | Presence of amidase activity. | Screen for strains with low amidase activity; optimize reaction time to minimize further hydrolysis; consider using an amidase inhibitor.[16] |
Case Study: High-Yield Synthesis of 2,6-Difluorobenzamide
A hypothetical experiment was conducted using a whole-cell biocatalyst of Rhodococcus rhodochrous for the conversion of 2,6-difluorobenzonitrile. The reaction was performed at 30°C in a phosphate buffer (pH 7.5) with an initial substrate concentration of 100 mM.
| Time (hours) | 2,6-Difluorobenzonitrile (mM) | 2,6-Difluorobenzamide (mM) | Conversion (%) |
| 0 | 100 | 0 | 0 |
| 2 | 65 | 35 | 35 |
| 4 | 32 | 68 | 68 |
| 8 | 5 | 95 | 95 |
| 12 | <1 | >99 | >99 |
The results demonstrate a highly efficient conversion of the starting material to the desired amide product, with over 99% conversion achieved within 12 hours. The high selectivity of the nitrile hydratase resulted in minimal formation of the corresponding carboxylic acid by-product.
Conclusion: A Sustainable Path to Difluorobenzamide Production
The enzymatic hydrolysis of difluorobenzonitriles presents a robust and environmentally benign alternative to traditional chemical synthesis. The high selectivity and mild reaction conditions offered by biocatalysts like nitrile hydratases lead to high yields of the desired amide products with minimal by-product formation. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to implement this green chemistry approach in their synthetic workflows, contributing to more sustainable and efficient manufacturing processes in the pharmaceutical and agrochemical industries.
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Nagasawa, T., et al. (1989). Nitrilase of Rhodococcus rhodochrous J1. European Journal of Biochemistry, 182(2), 375-380. [Link]
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Debabov, V. G. (2011). Biocatalytic hydrolysis of nitriles. Review Journal of Chemistry, 1(4), 233-252. [Link]
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Blakey, A. J., et al. (1995). The nitrilases of Rhodococcus rhodochrous NCIMB 11216. FEMS Microbiology Letters, 129(1), 57-62. [Link]
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Brady, D., et al. (2004). Characterisation of nitrilase and nitrile hydratase biocatalytic systems. Applied Microbiology and Biotechnology, 64(1), 76-85. [Link]
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Application Notes & Protocols: Strategic Synthesis of Anti-Inflammatory Compounds
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth overview of the strategic synthesis of small-molecule anti-inflammatory compounds. It moves beyond mere procedural steps to explain the underlying mechanistic rationale, linking synthetic chemistry to key biological pathways. Protocols are provided for the synthesis of representative molecules and for the in vitro evaluation of their anti-inflammatory activity, ensuring a self-validating framework for discovery and development.
Introduction: Targeting the Inflammatory Cascade
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[1][2] While acute inflammation is a protective healing mechanism, chronic or dysregulated inflammation is a key driver of numerous pathologies, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and cardiovascular disease.[3][4][5] The synthesis of anti-inflammatory compounds is therefore a cornerstone of modern medicine.
The chemical strategy for developing these agents hinges on targeting specific molecular pathways that propagate the inflammatory response. Key targets include enzymes that produce inflammatory mediators, such as cyclooxygenases (COX), and intracellular signaling cascades that transduce pro-inflammatory signals, like the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4][6] This document will explore the synthesis of compounds aimed at these critical nodes.
Section 1: Synthesis of Cyclooxygenase (COX) Inhibitors
The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[6][7][8] While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining, COX-2 is induced at sites of inflammation.[6][7] This distinction forms the basis for designing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[7][9][10][11]
Mechanism of Action: The COX Pathway
Pro-inflammatory stimuli trigger the expression of COX-2, which catalyzes the production of prostaglandins, leading to vasodilation, pain, and fever.[7] The goal of NSAIDs and selective COX-2 inhibitors (coxibs) is to block this enzymatic activity. The structural difference between the active sites of COX-1 and COX-2—specifically a smaller valine residue in COX-2 versus a bulkier isoleucine in COX-1—creates a side pocket that can be exploited for selective drug design.
Signaling Pathway Diagram: COX-2 Inhibition
Caption: The COX-2 pathway converting arachidonic acid to pro-inflammatory prostaglandins.
Protocol 1: Synthesis of Ibuprofen (A Model Non-Selective NSAID)
Ibuprofen is a classic NSAID that demonstrates core synthetic principles applicable to this class of drugs. The BHC (Boots-Hoechst-Celanese) process is an elegant, atom-economical industrial synthesis.[12] A lab-scale synthesis often involves a multi-step sequence starting from isobutylbenzene.[13][14]
Objective: To synthesize ibuprofen from isobutylbenzene via a four-step sequence.
Workflow Diagram: Ibuprofen Synthesis
Caption: A multi-step laboratory synthesis pathway for Ibuprofen.
Methodology:
-
Step 1: Friedel-Crafts Acylation.
-
Rationale: This step introduces a two-carbon acetyl group to the aromatic ring, which will ultimately become the propionic acid side chain. Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst to generate the acylium ion electrophile.[13]
-
Procedure: To a cooled, stirred suspension of anhydrous AlCl₃ in a suitable solvent (e.g., dichloromethane), add isobutylbenzene. Slowly add acetyl chloride and allow the reaction to proceed at room temperature. Quench the reaction carefully with ice-cold HCl. Extract the organic layer, wash, dry, and concentrate to yield p-isobutylacetophenone.[13]
-
-
Step 2: Ketone Reduction.
-
Rationale: The carbonyl group is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This hydroxyl group is a good leaving group once protonated.
-
Procedure: Dissolve the p-isobutylacetophenone from Step 1 in methanol. Cool the solution in an ice bath and add NaBH₄ portion-wise. After the reaction is complete, neutralize with acid and extract the product, 1-(4-isobutylphenyl)ethanol.[14]
-
-
Step 3: Conversion to Alkyl Chloride.
-
Rationale: The alcohol is converted to a more reactive alkyl chloride, which is necessary for the formation of a Grignard reagent. Concentrated HCl achieves this via an SN1-type reaction.
-
Procedure: Vigorously shake the alcohol from Step 2 with concentrated HCl in a separatory funnel. The product, 1-chloro-1-(4-isobutylphenyl)ethane, will separate as an organic layer.[14]
-
-
Step 4: Grignard Formation and Carboxylation.
-
Rationale: The alkyl chloride is reacted with magnesium metal to form a Grignard reagent, a potent nucleophile. This nucleophile then attacks carbon dioxide (often from dry ice), and subsequent protonation yields the carboxylic acid, ibuprofen.[14]
-
Procedure: Prepare a Grignard reagent by adding the alkyl chloride from Step 3 to magnesium turnings in anhydrous diethyl ether. Once the Grignard reagent is formed, pour it over crushed dry ice. After the CO₂ has sublimed, add dilute acid to protonate the carboxylate. Extract, dry, and recrystallize the final product.[13][14]
-
Section 2: Synthesis of Janus Kinase (JAK) Inhibitors
The JAK/STAT pathway is a crucial intracellular signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[3][4][15] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis.[3][4][5] Small molecule JAK inhibitors (Jakinibs) represent a newer, targeted class of anti-inflammatory drugs.[16][17]
Mechanism of Action: The JAK/STAT Pathway
The JAK family consists of four tyrosine kinases (JAK1, JAK2, JAK3, TYK2).[15][18] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[15] JAK inhibitors are ATP-competitive antagonists that bind to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation and activation of STATs.[18]
Signaling Pathway Diagram: JAK Inhibition
Caption: The JAK/STAT pathway and its inhibition by a small molecule inhibitor.
Protocol 2: General Synthetic Strategy for a Pyrrolopyrimidine JAK Inhibitor Scaffold
Many JAK inhibitors, such as tofacitinib, are based on a pyrrolo[2,3-d]pyrimidine core.[18][19] The synthesis involves building this heterocyclic scaffold and then functionalizing it. This protocol outlines a representative approach.
Objective: To construct a functionalized pyrrolopyrimidine core, a key scaffold for JAK inhibitors.
Methodology:
-
Step 1: Synthesis of the Pyrimidine Ring.
-
Rationale: The synthesis often begins with the construction of a substituted pyrimidine ring. This can be achieved through a condensation reaction.
-
Procedure: React malononitrile with a suitable amidine (e.g., formamidine acetate) in the presence of a base like sodium ethoxide. This condensation reaction forms a substituted aminopyrimidine.
-
-
Step 2: Annulation to form the Pyrrole Ring.
-
Rationale: The pyrrole ring is fused onto the pyrimidine core. A common method is the Fischer indole synthesis or a related cyclization.
-
Procedure: The aminopyrimidine from Step 1 is reacted with a chloroacetaldehyde derivative. The initial alkylation is followed by an intramolecular cyclization under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine scaffold.
-
-
Step 3: Functionalization of the Scaffold.
-
Rationale: The core scaffold is then elaborated with functional groups necessary for binding to the JAK active site and for imparting drug-like properties. This often involves N-alkylation and cross-coupling reactions.
-
Procedure:
-
N-Alkylation: The nitrogen of the pyrrole ring can be alkylated using a suitable alkyl halide (e.g., a piperidine derivative) under basic conditions.[19]
-
Cross-Coupling: A halogenated position on the pyrimidine ring (introduced in Step 1 or 2) can be functionalized using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce aryl or amino groups.
-
-
Section 3: Glucocorticoid Receptor (GR) Modulation
Glucocorticoids are potent steroidal anti-inflammatory drugs that act by binding to the glucocorticoid receptor (GR).[20][21] Upon ligand binding, the GR translocates to the nucleus and modulates the expression of a wide range of genes.[21][22] Its anti-inflammatory effects are largely attributed to the repression of pro-inflammatory transcription factors like NF-κB and AP-1.[20][22][23]
Signaling Pathway Diagram: GR-Mediated Gene Regulation
Caption: Glucocorticoid receptor signaling leading to transrepression of NF-κB.
Section 4: Protocols for In Vitro Anti-Inflammatory Activity Assessment
The synthesis of novel compounds must be coupled with robust biological evaluation. In vitro assays provide a crucial first step in characterizing the anti-inflammatory potential of newly synthesized molecules.[24]
Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
Principle: Macrophages (e.g., RAW 264.7 cell line) are key immune cells. When stimulated with bacterial lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO).[25][26] This assay measures the ability of a test compound to inhibit this NO production.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. Seed cells in a 96-well plate and allow them to adhere for 24 hours.[26]
-
Cytotoxicity Pre-Screen (MTT Assay): It is critical to ensure that any observed reduction in NO is not due to cell death.[25]
-
NO Inhibition Assay:
-
Pre-treat the cells with non-toxic concentrations of the synthesized compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL). Include positive (LPS only) and negative (vehicle only) controls.
-
Incubate for 24 hours.
-
-
Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.[26]
-
Measure the absorbance at 540 nm. The intensity is proportional to the nitrite (a stable product of NO) concentration.
-
Calculate the percentage inhibition of NO production relative to the LPS-only control.
-
Data Presentation: Summarizing Compound Activity
Quantitative data from screening should be presented clearly for comparison.
| Compound ID | Target Class | Max Non-Toxic Conc. (µM) | NO Inhibition IC₅₀ (µM) |
| CTRL-IBU | COX Inhibitor | >100 | 15.2 |
| CTRL-DEX | GR Agonist | >100 | 1.8 |
| SYNTH-001 | JAK Inhibitor | 50 | 5.7 |
| SYNTH-002 | COX-2 Inhibitor | >100 | 9.8 |
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Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. Available at: [Link]
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Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. Available at: [Link]
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Application Notes and Protocols for Polymer Development in Material Science
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Pivotal Role of Polymers in Modern Drug Development
Polymers have emerged as a cornerstone in the advancement of pharmaceutical sciences, revolutionizing the way therapeutic agents are delivered and enabling the development of more effective and safer medicines.[1] Their inherent versatility, biocompatibility, and tunable physicochemical properties make them ideal candidates for a vast array of applications in drug delivery, from controlled-release formulations to targeted therapies.[2][3][4] Polymeric carriers can protect drugs from premature degradation, improve their solubility and bioavailability, and facilitate their transport across biological barriers.[5][] This application note provides an in-depth guide to the design, synthesis, characterization, and application of polymers in drug development, offering field-proven insights and detailed protocols for researchers and scientists.
Section 1: Rational Polymer Design and Synthesis for Drug Delivery
The efficacy of a polymer-based drug delivery system is intrinsically linked to the rational design and synthesis of the polymeric carrier. The choice of polymer, its molecular weight, architecture, and functional groups all play a crucial role in determining the drug loading capacity, release kinetics, and in vivo performance of the final formulation.[7]
Selecting the Right Polymer: Biocompatibility and Biodegradability
A primary consideration in polymer selection is biocompatibility, ensuring the material does not elicit an adverse immune response or toxicity.[2][8] Both natural polymers, such as chitosan and hyaluronic acid, and synthetic polymers, like polylactic-co-glycolic acid (PLGA) and polyethylene glycol (PEG), are widely used due to their excellent safety profiles.[1][2][9] Biodegradable polymers are particularly advantageous as they are broken down into non-toxic byproducts that are easily cleared from the body, eliminating the need for surgical removal after the drug has been delivered.[9]
High-Throughput Synthesis for Accelerated Discovery
Traditional polymer synthesis can be a time-consuming process. High-throughput (HTP) methodologies have revolutionized polymer discovery by enabling the rapid synthesis and screening of large libraries of polymers with varying compositions and architectures.[10][11] This approach significantly accelerates the identification of optimal polymer candidates for specific drug delivery applications.[10]
Workflow for High-Throughput Polymer Synthesis and Screening:
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Laboratory Scale Synthesis of 3,4-Difluorobenzamide: An Application Note and Protocol
<
Abstract
This comprehensive guide details a robust and reproducible protocol for the laboratory-scale synthesis of 3,4-Difluorobenzamide, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] This document provides a step-by-step methodology, including reaction setup, purification, and characterization of the final product. The described synthesis proceeds via a two-step process commencing with the conversion of 3,4-Difluorobenzoic acid to its corresponding acyl chloride, followed by amidation. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this important intermediate.
Introduction: The Significance of this compound
This compound (CAS No. 85118-04-3) is a fluorinated aromatic amide of significant interest in medicinal chemistry and materials science.[2] The presence of two fluorine atoms on the benzene ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability.[3] These characteristics make it a valuable precursor in the synthesis of a wide range of biologically active compounds, including those with potential applications in oncology and neurology.[1] Its structural motif is found in numerous patented compounds, highlighting its importance in contemporary drug discovery programs.[4] This guide provides a vetted, laboratory-scale synthetic procedure to empower researchers with a reliable source of this critical starting material.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step reaction sequence starting from commercially available 3,4-Difluorobenzoic acid. This strategy is predicated on the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily undergoes nucleophilic attack by ammonia to form the desired amide.
Step 1: Formation of 3,4-Difluorobenzoyl Chloride
The initial step involves the conversion of 3,4-Difluorobenzoic acid to 3,4-Difluorobenzoyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[5] A catalytic amount of N,N-Dimethylformamide (DMF) is often employed to facilitate the reaction.[6]
Step 2: Amidation of 3,4-Difluorobenzoyl Chloride
The second step is the amidation of the newly formed 3,4-Difluorobenzoyl chloride. This is achieved by reacting the acyl chloride with an excess of aqueous ammonia. The excess ammonia serves both as the nucleophile and as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the ammonia and ensuring the reaction proceeds to completion.[7]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,4-Difluorobenzoic acid | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Aqueous Ammonia (NH₄OH) | 28-30% | Fisher Scientific |
| Toluene | ACS Grade | Fisher Scientific |
| Ethanol | 200 Proof, Anhydrous | Fisher Scientific |
| Deionized Water | - | In-house |
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
Step 1: Synthesis of 3,4-Difluorobenzoyl Chloride
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-Difluorobenzoic acid (10.0 g, 63.3 mmol).
-
Add thionyl chloride (11.0 mL, 151.9 mmol, 2.4 eq.) to the flask.
-
Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,4-Difluorobenzoyl chloride is a pale yellow oil and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a 500 mL beaker, cool 100 mL of concentrated aqueous ammonia (28-30%) to 0-5 °C in an ice bath.
-
Slowly add the crude 3,4-Difluorobenzoyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any ammonium chloride.
-
Dry the crude this compound in a vacuum oven at 50-60 °C to a constant weight.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying amides.[8]
-
Transfer the crude this compound to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene) to dissolve the solid completely.[9]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound under vacuum.
Purification and Analysis Workflow
Caption: Purification and analysis workflow for this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₂NO | [4] |
| Molecular Weight | 157.12 g/mol | [4] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 145-148 °C | - |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amide protons.[10]
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR will display signals corresponding to the seven carbon atoms in the molecule, with characteristic shifts due to the fluorine and amide substituents.[4]
-
FTIR (KBr, cm⁻¹): The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (typically two bands around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1660 cm⁻¹), and C-F stretching (around 1200-1100 cm⁻¹).[11][12][13]
-
Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 157, confirming the molecular weight of the compound.[12]
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
3,4-Difluorobenzoic acid: Causes skin and serious eye irritation.[4]
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
3,4-Difluorobenzoyl chloride: Corrosive and reacts with water.[14]
-
Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage.
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][15]
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of acyl chloride | Incomplete reaction | Ensure anhydrous conditions. Increase reaction time or temperature slightly. |
| Degradation of thionyl chloride | Use fresh, high-purity thionyl chloride. | |
| Low yield of amide | Hydrolysis of acyl chloride | Ensure the acyl chloride is added to a cold, concentrated solution of ammonia. |
| Insufficient ammonia | Use a significant excess of aqueous ammonia. | |
| Product is oily or discolored | Impurities present | Perform recrystallization as described in the protocol. Consider a second recrystallization if necessary. |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the laboratory-scale synthesis of high-purity this compound. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce this valuable intermediate for their ongoing research and development endeavors. The causality-driven explanations for experimental choices and the inclusion of safety and troubleshooting information aim to ensure a successful and safe synthetic outcome.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, 3,4-fluoro- (CAS 85118-04-3). Retrieved from [Link]
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 85118-04-3 Name: this compound. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound, N,N-di(2-ethylhexyl)-. Retrieved from [Link]
- Google Patents. (n.d.). CN103709071A - 3, 4-difluorobenzonitrile preparation method.
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ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,4-difluorobenzoic acid. Retrieved from [Link]
-
European Patent Office. (1988). Process for the preparation of difluorobenzamide - EP 0252564 A2. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide, 3,4-fluoro-. NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Company Website. (n.d.). 3,4-Difluorobenzoyl chloride. Retrieved from [Link]
-
Audrey Yun Li. (1989). synthesis of 3,4-difluorobenzonitrile and monofluorobenzo. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
University Handout. (n.d.). IR handout.pdf. Retrieved from [Link]
-
Document. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Online Supplier. (n.d.). 3, 4-Difluorobenzamide, min 98%, 1 gram. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-difluoroacetophenone. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: Leveraging 3,4-Difluorobenzoyl Chloride for Complex Molecular Design. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Difluorobenzamide
Welcome to the technical support center for the synthesis of 3,4-Difluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this critical chemical intermediate. This compound is a versatile building block in the development of pharmaceuticals and agrochemicals, making its efficient synthesis a key objective in many research and development pipelines.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. We will explore the causality behind experimental choices and provide validated protocols to ensure reliable outcomes.
Overview of Primary Synthetic Routes
Two principal pathways dominate the synthesis of this compound. The choice between them often depends on starting material availability, scale, and desired purity profile.
-
Controlled Hydrolysis of 3,4-Difluorobenzonitrile: This is a common and direct method. The primary challenge lies in preventing over-hydrolysis of the desired amide product to the corresponding 3,4-difluorobenzoic acid.[2]
-
Amidation of 3,4-Difluorobenzoic Acid: This route involves the conversion of the carboxylic acid to the amide. This can be achieved through activation with a coupling agent or by forming an acyl chloride intermediate, followed by reaction with an ammonia source.[2]
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My yield from the hydrolysis of 3,4-Difluorobenzonitrile is low, and the reaction seems to stall. What's going wrong?
Low yields from nitrile hydrolysis are typically due to incomplete conversion or the selection of suboptimal reaction conditions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Inadequate Catalysis | Adjust Catalyst Concentration: Whether using acid or base catalysis, the concentration is critical. Too little catalyst will result in a sluggish or incomplete reaction. Titrate the catalyst concentration to find the optimal loading for your specific conditions.[2] |
| Suboptimal Temperature | Increase Reaction Temperature Modestly: If the reaction is slow, a moderate increase in temperature can improve the rate. However, be cautious, as excessive heat can promote the formation of the unwanted carboxylic acid byproduct.[2] |
| Insufficient Reaction Time | Extend Reaction Time & Monitor Progress: Some hydrolysis reactions require extended periods to reach completion. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitrile. |
| Poor Reagent Purity | Verify Starting Material Quality: Impurities in the 3,4-difluorobenzonitrile or solvent can inhibit the reaction. Ensure you are using high-purity, anhydrous reagents where necessary. |
Q2: My crude product is heavily contaminated with 3,4-Difluorobenzoic acid. How can I prevent this and purify my product?
The formation of 3,4-difluorobenzoic acid is the most common side reaction in nitrile hydrolysis, arising from the hydrolysis of the amide product itself.
Prevention Strategies:
-
Optimize Reaction Time: This is the most critical parameter. The goal is to stop the reaction when the concentration of the amide is at its maximum, before significant conversion to the carboxylic acid occurs. This endpoint must be determined empirically by monitoring the reaction progress closely via TLC or HPLC.[2]
-
Control Temperature: Lowering the reaction temperature can be highly effective. The second hydrolysis step (amide to acid) is often more sensitive to temperature than the first (nitrile to amide). Reducing the temperature can slow the side reaction more significantly than the main reaction, thus improving selectivity.[2]
-
Maintain pH Control: For certain hydrolysis methods, such as those using hydrogen peroxide, maintaining the pH in a specific range (e.g., 8-10) is crucial for maximizing amide yield and minimizing acid formation.[2]
Purification Strategy:
The acidic nature of the byproduct allows for a straightforward purification method.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a dilute aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
The 3,4-difluorobenzoic acid will be deprotonated and extracted into the aqueous layer as its carboxylate salt.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the purified this compound.[2]
Q3: I am attempting to synthesize the amide directly from 3,4-Difluorobenzoic acid and ammonia, but the conversion is very low. Why?
This is a classic challenge in amide synthesis. The acidic carboxylic acid reacts with the basic ammonia source to form a thermally stable and unreactive ammonium carboxylate salt, which can inhibit the desired dehydration reaction to form the amide bond.[2]
Solutions & Alternative Approaches:
-
Use a Coupling Agent: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, making it highly susceptible to nucleophilic attack by ammonia.
-
Caveat: This method introduces byproducts. DCC forms dicyclohexylurea (DCU), which is insoluble in many organic solvents and can often be removed by filtration. EDC forms a water-soluble urea byproduct that can be removed during an aqueous workup.[2]
-
-
Convert to an Acyl Chloride: A more traditional and highly effective method is to first convert the 3,4-difluorobenzoic acid to 3,4-difluorobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is much more reactive and will readily react with ammonia to form the amide.
-
Caveat: Acyl chlorides are highly sensitive to moisture and will hydrolyze back to the carboxylic acid if water is present.[2] The reaction with ammonia also produces hydrochloric acid (HCl), which will protonate the ammonia, rendering it non-nucleophilic. Therefore, at least two equivalents of ammonia (one as the nucleophile, one as the base) or one equivalent of ammonia and a non-nucleophilic base (e.g., triethylamine) should be used.[2]
-
Process Workflow and Troubleshooting Logic
The following diagram outlines a logical workflow for synthesizing and troubleshooting this compound production.
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for laboratory scale?
For typical laboratory-scale synthesis (milligrams to several grams), the controlled hydrolysis of 3,4-difluorobenzonitrile is often preferred due to its operational simplicity (fewer steps). However, if high purity is critical and starting from the nitrile proves difficult to control, the amidation of 3,4-difluorobenzoic acid via the acyl chloride intermediate is a very robust and high-yielding alternative, provided anhydrous conditions are maintained.
Q: What are the best analytical methods for monitoring these reactions?
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material, product, and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the formation of byproducts. This is the preferred method for precise optimization of reaction time to maximize the yield of the amide before over-hydrolysis occurs.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and confirming product mass.
Q: What are the key safety considerations?
-
Acyl Chlorides (e.g., 3,4-difluorobenzoyl chloride): These are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Coupling Agents (DCC/EDC): DCC is a potent skin allergen. Avoid all contact.
-
Solvents: Use appropriate solvents in well-ventilated areas or fume hoods.
-
General Precautions: Always review the Safety Data Sheet (SDS) for all reagents before beginning any experiment.
Key Reaction Pathway: Nitrile Hydrolysis
The diagram below illustrates the sequential nature of nitrile hydrolysis and the competing reaction that leads to the primary impurity.
Caption: Competing reactions in the hydrolysis of 3,4-difluorobenzonitrile.
Experimental Protocols
The following are generalized, illustrative protocols. They should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Controlled Hydrolysis of 3,4-Difluorobenzonitrile
This protocol is adapted from general procedures for nitrile hydrolysis where over-hydrolysis is a known issue.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluorobenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of DMSO and water).
-
Reagent Addition: Add the hydrolysis reagent. For a base-catalyzed approach, add a solution of sodium hydroxide (e.g., 2.0 eq in water). For an acid-catalyzed approach, add concentrated sulfuric acid (e.g., 2-3 eq) cautiously.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction every 30-60 minutes by TLC or HPLC. Look for the complete consumption of the starting material and the maximum formation of the amide spot/peak relative to the carboxylic acid spot/peak.
-
Workup: Once the optimal point is reached, cool the reaction to room temperature. If acid-catalyzed, carefully neutralize the mixture with a base (e.g., aqueous NaOH). If base-catalyzed, neutralize with an acid (e.g., aqueous HCl).
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers. Wash with a saturated sodium bicarbonate solution to remove any residual 3,4-difluorobenzoic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., toluene or ethanol/water) for further purification.
Protocol 2: Amidation of 3,4-Difluorobenzoic Acid (EDC Coupling)
This protocol is based on standard procedures for EDC-mediated amide bond formation.[2]
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-difluorobenzoic acid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
-
Reagent Addition: Add EDC (1.1 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 20-30 minutes at room temperature to form the active ester intermediate.
-
Ammonia Addition: Add a source of ammonia. A solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol, 1.5-2.0 eq) is often effective. Alternatively, use ammonium chloride (NH₄Cl, 1.5 eq) along with a non-nucleophilic base like triethylamine (TEA, 2.0 eq).
-
Reaction Conditions: Stir the reaction at room temperature for several hours (typically 4-16 h) until completion. Monitor by TLC for the disappearance of the starting carboxylic acid.
-
Workup: Dilute the reaction mixture with the organic solvent (e.g., DCM). Wash sequentially with a mild acid (e.g., 1 M HCl) to remove bases, then with saturated sodium bicarbonate solution, and finally with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
References
-
CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google Patents.
-
Benchchem. Side reactions to avoid in 2,6-Difluorobenzamide synthesis.
-
Chem-Impex. This compound.
-
PrepChem.com. Synthesis of 3,4-difluorobenzoic acid.
-
CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents.
-
Eureka | Patsnap. 3,4-difluorobenzonitrile preparation method.
-
CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents.
-
Benchchem. Benchmarking the Synthetic Efficiency of 3,4-Difluorobenzonitrile Production.
-
Sigma-Aldrich. This compound 97.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis.
-
European Patent Office. Process for the preparation of difluorobenzamide - EP 0252564 A2.
-
Benchchem. Exploring Chemical Synthesis with 3,4-Difluorobenzonitrile: A Technical Overview.
-
Li, A. Y. (1991). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles by halogen-exchange fluorination. Journal of Fluorine Chemistry, 52(3), 341-348.
Sources
Technical Support Center: Purification of Crude 3,4-Difluorobenzamide
Welcome to the technical support center for the purification of 3,4-Difluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are handling this versatile intermediate. Purity is paramount, as residual starting materials or byproducts can significantly impact downstream reactions and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven answers and troubleshooting protocols to address the common challenges encountered during the purification of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust purification strategy.
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile is intrinsically linked to the synthetic route. The most prevalent commercial synthesis involves the controlled hydrolysis of 3,4-difluorobenzonitrile. Consequently, the two most common impurities are:
-
Unreacted Starting Material: 3,4-difluorobenzonitrile.
-
Over-hydrolysis Product: 3,4-difluorobenzoic acid.[1]
The presence of 3,4-difluorobenzoic acid is particularly common, as the conditions required to hydrolyze the nitrile to the amide can also promote the subsequent hydrolysis of the amide to the carboxylic acid.[1]
Q2: My crude material is a light yellow or off-white solid. What is the most effective first step for purification?
A: Before attempting more complex methods like recrystallization or chromatography, an extractive wash with a mild aqueous base is the most efficient initial step. The rationale is that the primary acidic impurity, 3,4-difluorobenzoic acid, will readily react with a base like sodium bicarbonate to form its water-soluble sodium salt.[2] This salt is then partitioned into the aqueous layer, leaving the neutral desired product, this compound, in the organic phase. This simple liquid-liquid extraction can dramatically improve the purity of your crude material with minimal product loss.
Q3: What is the gold-standard technique for achieving high purity (>99%) this compound?
A: Recrystallization is the most effective and scalable method for obtaining high-purity, crystalline this compound.[2][3] This technique leverages the differences in solubility between the desired compound and any remaining impurities in a chosen solvent at varying temperatures. For aromatic amides, polar solvents are generally the best starting point.[3] A successful recrystallization not only removes soluble impurities but also provides a product with improved morphology and handling characteristics.
Q4: Under what circumstances should I resort to column chromatography?
A: Column chromatography should be considered when other methods have failed to provide the desired purity or if the crude mixture is particularly complex. It is a powerful technique but is often less scalable and more resource-intensive than recrystallization.[3][4] Consider chromatography in the following scenarios:
-
Persistent Impurities: If an impurity has very similar solubility characteristics to the product, making recrystallization ineffective.
-
Multiple Impurities: When the crude material contains several byproducts that cannot be removed by a simple acid-base wash.
-
Trace Impurity Removal: For removing final trace amounts of impurities to reach very high purity specifications (e.g., >99.8%).
Section 2: Purification Workflow & Troubleshooting Guide
This guide provides a logical workflow for purification and addresses specific issues you may encounter.
Overall Purification Strategy
The following diagram outlines the recommended decision-making process for purifying crude this compound.
Caption: Decision tree for the purification of this compound.
Troubleshooting Guide
Issue 1: Persistent Acidic Impurity After Basic Wash
-
Symptom: You have performed a wash with aqueous NaHCO₃, but ¹H NMR or LCMS analysis still shows the presence of 3,4-difluorobenzoic acid.
-
Possible Cause & Causality:
-
Insufficient Base: The amount of base used was not stoichiometrically sufficient to neutralize all the acidic impurity present.
-
Inefficient Mixing: The two phases (organic and aqueous) were not mixed vigorously enough, leading to poor extraction efficiency. The acid-base reaction occurs at the interface of the two liquids, and efficient mixing is required to maximize this surface area.
-
Incorrect pH: The pH of the aqueous layer was not sufficiently basic to deprotonate the carboxylic acid fully.
-
-
Troubleshooting Steps:
-
Verify pH: After mixing, separate the layers and check the pH of the aqueous layer with pH paper or a meter. It should be >8.
-
Repeat Wash: Perform a second or even a third wash with a fresh portion of the basic solution.
-
Increase Mixing: Ensure you are shaking the separatory funnel vigorously for at least 1-2 minutes, venting frequently to release any CO₂ pressure generated.
-
Mechanism of Acidic Impurity Removal
Caption: Reaction showing the conversion of the acidic impurity to a water-soluble salt.
Issue 2: Problems During Recrystallization
-
Symptom: The product "oils out" as a liquid instead of forming solid crystals upon cooling.
-
Possible Cause & Causality:
-
High Impurity Concentration: Impurities can depress the melting point of the mixture, causing it to separate as a liquid. This is a classic example of freezing-point depression.[2]
-
Solvent Boiling Point Too High: The boiling point of the chosen solvent is higher than the melting point of the product (or the eutectic mixture of product and impurities).[2] this compound has a melting point of 129-133 °C.[5]
-
-
Troubleshooting Steps:
-
Pre-purify: Perform a thorough basic wash before recrystallization to remove the bulk of impurities.
-
Change Solvent: Select a solvent with a lower boiling point. (See Table 1).
-
Solvent/Anti-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly. A common system for amides is Ethanol/Water or Acetone/Hexane.[6]
-
-
Symptom: Very low yield of recovered crystals.
-
Possible Cause & Causality:
-
Excess Solvent: Too much solvent was used to dissolve the crude product. The concentration of the product in the cold solution remains above its saturation point, so less material crystallizes out.[2]
-
Cooling Too Rapidly: Fast cooling promotes the formation of small, often impure crystals and can trap impurities.[2]
-
-
Troubleshooting Steps:
-
Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the solid.[7]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed, before moving it to an ice bath to maximize recovery.[2]
-
Concentrate: If too much solvent was added, carefully evaporate a portion of it under reduced pressure and then allow the concentrated solution to cool again.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Preliminary Purification via Basic Aqueous Wash
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 50-100 mg/mL in a separatory funnel.
-
Extraction: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel several times. Vent frequently to release pressure from CO₂ evolution.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The top layer will be the organic phase if using Ethyl Acetate; the bottom if using Dichloromethane.
-
Collection: Drain the lower aqueous layer.
-
Repeat (Optional): For highly impure samples, repeat the wash with a fresh portion of 5% NaHCO₃ solution.
-
Final Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drying & Concentration: Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the pre-purified product.
Protocol 2: High-Purity Purification via Recrystallization
-
Solvent Selection: Based on small-scale tests (see Table 1), select an appropriate solvent. Ethanol or Acetonitrile are excellent starting points.[3]
-
Dissolution: Place the pre-purified this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to boiling with stirring (e.g., on a hot plate).
-
Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid material dissolves completely. Avoid adding a large excess.[7]
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[2]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C), until a constant weight is achieved.
Section 4: Data & Reference Tables
Table 1: Candidate Recrystallization Solvents
| Solvent | Boiling Point (°C) | Characteristics | Suitability for this compound |
| Ethanol | 78 | Polar, protic. Good for H-bonding solutes.[3] | Excellent. Often provides good quality crystals. |
| Acetonitrile | 82 | Polar, aprotic. Good dissolving power.[3] | Excellent. A very effective alternative to ethanol. |
| Acetone | 56 | Polar, aprotic. Lower boiling point.[3] | Good. Useful if "oiling out" is an issue with higher boiling solvents. |
| Ethyl Acetate | 77 | Medium polarity. | Fair. May be too good a solvent, leading to lower recovery. Best used in a solvent/anti-solvent system with hexanes. |
| Water | 100 | Highly polar. | Poor. Generally, aromatic amides have low solubility in water even when hot. |
| Toluene | 111 | Non-polar. | Poor. Unlikely to dissolve this polar amide sufficiently. |
References
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry, 78(9), 4512-4523. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (2012). CN103709071A - 3, 4-difluorobenzonitrile preparation method.
-
Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic-Chemistry.org. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Side Reactions in Difluorobenzamide Synthesis
Welcome to the Technical Support Center for Difluorobenzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently asked questions encountered during the synthesis of this important chemical motif. The 2,6-difluorobenzamide structure is a key component in many biologically active molecules, and its efficient synthesis is crucial for advancing research and development.[1] This resource aims to equip you with the knowledge to anticipate, mitigate, and overcome common synthetic challenges.
Frequently Asked questions (FAQs)
This section addresses common issues encountered during the synthesis of difluorobenzamides.
Q1: What are the most common starting materials for difluorobenzamide synthesis, and what are the initial challenges with each?
There are three primary routes for synthesizing difluorobenzamides, each with its own set of potential side reactions:
-
From 2,6-Difluorobenzonitrile: This method typically involves the hydrolysis of the nitrile to the amide. The main challenge is controlling the reaction to prevent over-hydrolysis to the corresponding 2,6-difluorobenzoic acid.[2][3]
-
From 2,6-Difluorobenzoic Acid: This route requires the coupling of the carboxylic acid with an amine. A significant side reaction is the formation of a stable ammonium salt between the acidic carboxylic acid and the basic amine, which can inhibit amide bond formation.[3] The use of coupling agents can also lead to the formation of urea byproducts that require removal.[2][3]
-
From 2,6-Difluorobenzoyl Chloride: While highly reactive, the acyl chloride is susceptible to hydrolysis back to 2,6-difluorobenzoic acid if moisture is present. Additionally, the reaction generates hydrochloric acid (HCl), which can protonate the amine, rendering it non-nucleophilic and halting the reaction.[2][3]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
Low yields can stem from several factors, irrespective of the synthetic route:
-
Incomplete Reaction: This can be due to insufficient reaction time, suboptimal temperature, or poor mixing, especially in heterogeneous reaction mixtures.[4] Monitoring the reaction progress by techniques like TLC or HPLC is crucial.[2]
-
Hydrolysis of Reactive Intermediates: Acyl chlorides and activated esters are sensitive to moisture. Ensuring the use of anhydrous solvents and reagents is critical to prevent the formation of the unreactive carboxylic acid.[4][5]
-
Product Losses During Workup: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps. Over-washing or using an excessive volume of solvent for recrystallization can lead to a substantial decrease in the isolated yield.[4]
Q3: I'm observing an unexpected, poorly soluble white solid in my reaction mixture when using a coupling agent like DCC. What is it and how can I remove it?
This is likely dicyclohexylurea (DCU), a common byproduct when using dicyclohexylcarbodiimide (DCC) as a coupling agent. DCU is notoriously insoluble in many common organic solvents.
-
Removal by Filtration: Often, DCU can be removed by simple filtration of the reaction mixture before the aqueous workup.[5]
-
Post-Workup Removal: If it co-precipitates with your product, you can dissolve the crude material in a suitable solvent like dichloromethane (DCM), add a non-polar solvent such as hexanes to precipitate the DCU, and then filter.[5]
-
Alternative Reagents: Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the corresponding urea byproduct can be easily removed with an aqueous wash.[2][5]
Q4: When using a chiral amine, I'm concerned about epimerization. How can I minimize this?
Epimerization at the stereocenter of a chiral amine is a valid concern, particularly when activating the carboxylic acid. The formation of an oxazolone intermediate is a common pathway for racemization.[6]
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., HOAt) can suppress racemization when used in conjunction with carbodiimide coupling agents.[6]
-
Choice of Coupling Reagent: Certain coupling reagents are known to cause less epimerization than others. Reagents based on HOAt, such as HATU, have been shown to be more efficient and lead to less epimerization compared to their HOBt-based counterparts.
-
Temperature Control: Running the reaction at lower temperatures can help to reduce the rate of epimerization.[4]
Troubleshooting Guides for Specific Side Reactions
This section provides detailed troubleshooting for specific side reactions you may encounter during your difluorobenzamide synthesis.
Issue 1: Over-hydrolysis of 2,6-Difluorobenzonitrile to 2,6-Difluorobenzoic Acid
Root Cause: The desired partial hydrolysis of the nitrile to the amide can proceed further to the carboxylic acid under the reaction conditions, especially with prolonged reaction times or elevated temperatures.[2]
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Reaction Monitoring | Monitor the reaction progress closely using TLC or HPLC.[2] | This allows for quenching the reaction at the point of maximum amide concentration before significant over-hydrolysis occurs. |
| Temperature Control | Maintain the reaction temperature between 20-50°C.[3] | Lowering the temperature can slow the second hydrolysis step (amide to acid) more significantly than the first (nitrile to amide).[2] |
| pH Control | Maintain the pH of the reaction mixture between 8 and 10 by adding a base as needed.[3] | Optimal pH can favor the formation of the amide over the carboxylic acid. |
| Catalyst Concentration | If using acid or base catalysis, ensure the catalyst concentration is optimal.[3] | Too high a concentration can accelerate the over-hydrolysis. |
Purification Strategy: If 2,6-difluorobenzoic acid is formed, it can be removed by washing the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate). The acidic impurity will be extracted into the aqueous layer, leaving the neutral amide in the organic phase.[3]
Reaction Pathway Visualization:
Caption: Mitigation of N-acylurea formation with HOBt.
Issue 3: Over-acylation to Form N,N-Dibenzoylamine
Root Cause: This side reaction occurs when the initially formed difluorobenzamide is acylated by another molecule of the acylating agent (e.g., 2,6-difluorobenzoyl chloride). This is more likely to occur with a high local concentration of the acylating agent. [4] Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Avoid using a large excess of the acylating agent. A slight excess of the amine is often preferable. [4] | This ensures the complete consumption of the more reactive acylating agent. |
| Reagent Addition | Add the acylating agent slowly to the amine solution. [4] | This maintains a low concentration of the acylating agent, disfavoring the second acylation. |
| Temperature Control | Conduct the reaction at a lower temperature. [4] | This can help to reduce the rate of this and other potential side reactions. |
Purification Strategy: The N,N-dibenzoylamine byproduct is often a high-melting-point, poorly soluble solid. [4]It can sometimes be removed by recrystallization from a suitable solvent system.
Reaction Pathway Visualization:
Caption: Desired acylation vs. over-acylation side reaction.
Recommended Experimental Protocol: Robust Synthesis of a Difluorobenzamide using a Coupling Agent
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2,6-Difluorobenzoic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,6-difluorobenzoic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM, add the amine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Methods for Impurity Detection
To effectively troubleshoot, it is essential to identify and quantify any impurities. The following techniques are highly recommended:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the desired product and any byproducts. A diode-array detector can provide UV spectra to aid in peak identification. [7]* Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile impurities and can provide structural information for identification. [7][8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the final product and any isolated impurities. ¹⁹F NMR is especially powerful for fluorine-containing compounds. [9]* Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting and identifying impurities, even at trace levels. [10][11]
References
- BenchChem. (n.d.). Side reactions to avoid in 2,6-Difluorobenzamide synthesis.
- BenchChem. (n.d.). Side reactions to avoid in 2,6-Difluorobenzamide synthesis.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
- BenchChem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
- BenchChem. (n.d.). Common side reactions and byproducts in difluoroamine chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 2,6-Difluorobenzamide.
- Chemistry For Everyone. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? YouTube.
- Zhang, Y., et al. (2020). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Nature Communications, 11(1), 1-8.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- S. M. El-Dahshan, et al. (2021). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 26(11), 3324.
- J. Jelen, et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 483-491.
- A. M. Ashley, et al. (2022). Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution. ChemRxiv.
- M. K. G. Ravinder, et al. (2018). Generating Stereodiversity: Diastereoselective Fluorination and Highly Diastereoselective Epimerization of α-Amino Acid Building Blocks. Organic Letters, 20(12), 3584-3588.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- S. H. Lee, et al. (2024). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 11(19).
- T. Scattolin, et al. (2019). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 21(11), 4118-4122.
- Lee, S. H., et al. (2024). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 11(19).
- S. Y. Han, & Y. A. Kim. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- BioPharm International. (2011). Analytical Strategies for Monitoring Residual Impurities.
- Jelen, J., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 483-491.
- BioProcess International. (2016). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies.
- ChemistNATE. (2014, March 26). How to Make Amides: Mechanism. YouTube.
- Wang, Z., et al. (2020). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic Chemistry Frontiers, 7(12), 1464-1471.
- Billard, T. (2023). Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. Chemistry – A European Journal, 29(45), e202300767.
- Shtukenberg, A. G., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(11), 6358-6368.
- Ramli, N. A., & Chik, Z. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(3), 1033.
- Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 847-852.
- D. Kalyani, et al. (2012). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Angewandte Chemie International Edition, 51(4), 975-978.
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- S. H. Lee, et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(32), 6946-6960.
- T. Kitamura, & Y. Fujiwawa. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 24(18), 3244.
- S. S. Kumar, et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3).
- M. C. Garcı́a, et al. (2023). Different Strategies for the Microfluidic Purification of Antibiotics from Food: A Comparative Study. Biosensors, 13(3), 346.
- D. C. Fobare, et al. (2013). Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. The Journal of Organic Chemistry, 78(18), 9264-9271.
- Weizmann Institute of Science. (n.d.). Strategies in protein purification.
- CDH Fine Chemical. (n.d.). 2,6-DIFLUORO BENZAMIDE CAS No 18063-03-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Y. Wang, et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Molecules, 28(15), 5873.
- P. Price, & J. H. Clark. (2002). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 102(10), 3617-3642.
Sources
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- 11. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Benzamides
Welcome to the technical support center for the fluorination of benzamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into benzamide scaffolds. The strategic incorporation of fluorine can significantly enhance the pharmacological properties of molecules, but the synthetic execution presents unique challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common hurdles in your fluorination reactions.
I. Frequently Asked Questions (FAQs)
Q1: My C-H fluorination of a benzamide is giving low yield and poor regioselectivity. What are the likely causes and how can I improve it?
A1: Low yield and poor regioselectivity in directed C-H fluorination of benzamides are common issues that often stem from suboptimal catalyst systems, directing group efficiency, or reaction conditions.
Causality and Troubleshooting:
-
Directing Group (DG) Incompatibility: The amide directing group is crucial for bringing the catalyst into proximity of the target C-H bond.[3] If the DG is too bulky or electronically mismatched with the catalyst, the cyclometalation step can be inefficient.
-
Solution: Screen different amide directing groups. For instance, picolinamide or 8-aminoquinoline-derived amides are often effective for palladium-catalyzed reactions.[4]
-
-
Catalyst and Oxidant Mismatch: The choice of metal catalyst and oxidant is critical. Palladium catalysts, for example, often require a specific oxidant to facilitate the Pd(II)/Pd(IV) catalytic cycle.[5][6]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.
-
Solution: Conduct a systematic optimization of reaction parameters. A Design of Experiments (DoE) approach can be highly effective. Start by screening solvents; polar aprotic solvents like DCE or HFIP are often good starting points. Temperature can influence both rate and selectivity; begin at a moderate temperature (e.g., 60-80 °C) and adjust as needed.[3]
-
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) to fluorinate a chloro- or nitro-substituted benzamide, but the reaction is sluggish. What factors are limiting the reaction rate?
A2: Sluggish SNAr reactions for fluorination are typically due to insufficient activation of the aromatic ring, poor solubility of the fluoride source, or the presence of protic impurities.
Causality and Troubleshooting:
-
Insufficient Ring Activation: For SNAr to be efficient, the aromatic ring must be sufficiently electron-deficient to be attacked by the nucleophilic fluoride. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex.[8][9]
-
Solution: Ensure your starting material has strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. If the activation is weak, consider alternative fluorination strategies.
-
-
Fluoride Source and Solubility: The choice and handling of the fluoride source are paramount. Anhydrous fluoride sources are crucial as water can solvate the fluoride ion, reducing its nucleophilicity.[1][10]
-
Solvent Choice: Polar aprotic solvents are essential for SNAr reactions as they solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus maintaining its nucleophilicity.[8][10]
-
Solution: Use high-boiling polar aprotic solvents like DMSO, DMF, or sulfolane. Ensure the solvent is anhydrous.
-
Q3: My electrophilic fluorination of an electron-rich benzamide is producing multiple isomers and over-fluorinated products. How can I achieve better control?
A3: Lack of selectivity in electrophilic fluorination of activated benzamide rings is a common challenge due to the high reactivity of the substrate.
Causality and Troubleshooting:
-
Highly Reactive Substrate: Electron-donating groups on the benzamide ring activate multiple positions for electrophilic attack, leading to a mixture of isomers.
-
Steric Hindrance: Introducing steric bulk can direct the fluorination to a specific position.
-
Solution: If possible, modify the benzamide to include a bulky directing group that can sterically block certain positions, favoring fluorination at the desired site.
-
-
Solvent Effects: The solvent can influence the reactivity of the fluorinating agent and the stability of the intermediates.
-
Solution: Screen a range of solvents. Less polar solvents may sometimes temper the reactivity of the fluorinating agent and improve selectivity.
-
II. Troubleshooting Guides
Guide 1: Low to No Product Formation in Palladium-Catalyzed C-H Fluorination
This guide provides a systematic approach to troubleshooting failed or low-yielding palladium-catalyzed C-H fluorination of benzamides.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding C-H fluorination.
Step-by-Step Troubleshooting:
-
Verify Reagent Quality and Stoichiometry:
-
Fluorinating Agent: Ensure your electrophilic fluorine source (e.g., NFSI, Selectfluor) has not degraded. Store these reagents in a desiccator.[7]
-
Catalyst: Use a fresh, high-purity palladium catalyst.
-
Solvent: Use anhydrous solvent.
-
Stoichiometry: Double-check the molar ratios of all reagents.
-
-
Re-evaluate Reaction Conditions:
-
Temperature: Incrementally increase the reaction temperature. Some C-H activations require higher thermal energy.
-
Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if the catalyst is air-sensitive.
-
-
Screen Catalyst/Ligand/Oxidant:
-
Palladium Source: Try different palladium precursors (e.g., Pd(OAc)₂, Pd(TFA)₂).
-
Ligand: If applicable, screen different ligands. Ligands can significantly impact the reactivity and selectivity of the catalyst.[6]
-
Oxidant/Additive: Experiment with different silver salts (e.g., Ag₂CO₃, AgOAc) or other additives that may facilitate the catalytic cycle.
-
-
Modify Directing Group:
-
If the above steps fail, the directing group may be the issue. Consider synthesizing a derivative of your benzamide with a more effective directing group, such as a picolinamide.
-
Guide 2: Decomposition or Side-Product Formation
This guide addresses common decomposition pathways and side reactions observed during the fluorination of benzamides.
Common Side Reactions and Solutions:
| Side Reaction/Observation | Potential Cause | Troubleshooting Strategy |
| Hydrolysis of Benzamide | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[8] |
| Protodefluorination | Unstable fluorinated product, possibly due to electronic effects or reaction conditions. | Use milder reaction conditions (lower temperature, less reactive reagents). Purify the product quickly after the reaction. |
| Dimerization/Polymerization | Radical side reactions or overly harsh conditions. | Add a radical inhibitor (e.g., BHT). Lower the reaction temperature. |
| Formation of Hydroxylated Byproduct | Reaction with trace water, especially in nucleophilic fluorinations. | Rigorously dry all reagents and solvents. Use a fluoride source with low water content.[10] |
III. Experimental Protocols
Protocol 1: Palladium-Catalyzed ortho-C-H Fluorination of N-arylbenzamides
This protocol is adapted from methodologies described for palladium-catalyzed C-H functionalization.[3][5]
Materials:
-
N-arylbenzamide (1.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
AgNO₃ (0.4 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (2.0 equiv)
-
1,2-Dichloroethane (DCE) (0.1 M)
Procedure:
-
To a dry reaction vessel, add the N-arylbenzamide, Pd(OAc)₂, AgNO₃, and NFSI.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous DCE via syringe.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Workflow Diagram:
Caption: Step-by-step workflow for Pd-catalyzed C-H fluorination.
IV. References
-
Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination. Journal of the American Chemical Society. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC - NIH. [Link]
-
Electrophilic fluorination. Wikipedia. [Link]
-
Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Nitrate-promoted Selective C–H Fluorination of Benzamides and Benzeneacetamides. Organic Letters - ACS Publications. [Link]
-
Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. PMC - NIH. [Link]
-
Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals. [Link]
-
Nucleophilic Fluorination. The Doyle Group - UCLA. [Link]
-
Renewable Reagent for Nucleophilic Fluorination. PMC - NIH. [Link]
-
a) Selective mono‐ and difluorination of benzoic acid derivatives... ResearchGate. [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
-
Benzylic C(sp3)–H fluorination. PMC - NIH. [Link]
-
Electrophilic Fluorination with N-F Reagents. Organic Reactions. [Link]
-
The Fluorination of C-H Bonds: Developments and Perspectives. PubMed. [Link]
-
Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. [Link]
-
Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation. Wiley Online Library. [Link]
-
Organic Letters Ahead of Print. ACS Publications. [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters - ACS Publications. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Selective, Electrophilic Fluorinations Using N-Fluoro-o-benzenedisulfonimide. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC - PubMed Central. [Link]
-
Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]
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- 1. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. The Fluorination of C-H Bonds: Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 3,4-Difluorobenzonitrile from 3,4-Difluorobenzamide
Welcome to the technical support center for the synthesis of 3,4-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working on the dehydration of 3,4-difluorobenzamide. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the chemical principles behind the synthesis. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and achieve a successful synthesis.
I. Introduction to the Synthesis
The conversion of a primary amide to a nitrile is a dehydration reaction. In the case of this compound, this transformation is commonly achieved using a dehydrating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic species, which activates the amide oxygen, facilitating the elimination of water and the formation of the nitrile triple bond. While this is a well-established method, the presence of electron-withdrawing fluorine atoms on the aromatic ring can influence reactivity and present unique challenges. This guide will address those potential issues directly.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction is sluggish or incomplete, and I have a significant amount of unreacted this compound. What are the likely causes and how can I fix this?
A1: Incomplete conversion is a common issue. Here are the primary causes and troubleshooting steps:
-
Insufficient or Decomposed Dehydrating Agent: Thionyl chloride is sensitive to moisture and can decompose over time. Ensure you are using a fresh bottle or a properly stored and sealed reagent. For a typical reaction, a slight excess (1.1-1.2 equivalents) of thionyl chloride is recommended to drive the reaction to completion.
-
Inadequate Catalyst (DMF): The reaction of thionyl chloride with the amide is significantly accelerated by DMF, which acts as a catalyst to form the highly reactive Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻. Ensure that a catalytic amount of DMF has been added. If the reaction is still slow, a slight increase in the catalyst loading may be beneficial.
-
Low Reaction Temperature: While the reaction is often initiated at a lower temperature during the addition of thionyl chloride to control the initial exothermic reaction, a sufficient reaction temperature (typically 50-60°C) is necessary for the dehydration to proceed at a reasonable rate.[1] If the reaction has stalled, consider increasing the temperature slightly (e.g., by 5-10°C) and monitoring the progress by TLC or GC.
-
Presence of Moisture: Water will rapidly quench the thionyl chloride and the Vilsmeier reagent. Ensure that your glassware is oven-dried, and your solvent (e.g., dichloroethane) is anhydrous. The starting this compound should also be thoroughly dried.
Q2: I'm observing a significant amount of an impurity with a similar polarity to my product, making purification difficult. What could this be?
A2: A likely impurity is the starting material, this compound, due to an incomplete reaction. Another possibility is the hydrolysis of the product back to the amide or even to 3,4-difluorobenzoic acid.
-
Hydrolysis: The reaction generates hydrogen chloride (HCl) as a byproduct. In the presence of any residual water, the acidic conditions can facilitate the hydrolysis of the newly formed 3,4-difluorobenzonitrile back to the starting amide. To mitigate this, ensure the reaction is conducted under strictly anhydrous conditions. During the work-up, promptly neutralize the reaction mixture to prevent prolonged exposure to acidic conditions. Studies on the hydrolysis of benzonitriles in strong acids show that electron-withdrawing groups can influence the rate of hydrolysis.[2][3][4][5][6]
Q3: The work-up procedure involves quenching with ice water, but my yield is lower than expected. Could this be the issue?
A3: While quenching with ice water is a standard procedure to neutralize excess thionyl chloride and separate the organic layer, prolonged contact with the resulting acidic aqueous layer can lead to hydrolysis of the nitrile product.[1] To minimize this:
-
Rapid Separation: Perform the separation of the organic and aqueous layers as quickly as possible after quenching.
-
Neutral Wash: After the initial separation, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid. Follow this with a brine wash to remove excess water before drying the organic layer.
Q4: How do the fluorine atoms on the benzene ring affect this reaction?
A4: The two fluorine atoms are strongly electron-withdrawing. This has two main effects:
-
Amide Reactivity: The electron-withdrawing nature of the fluorine atoms can slightly decrease the nucleophilicity of the amide's carbonyl oxygen. This might make the initial attack on the Vilsmeier reagent slightly slower compared to an unsubstituted benzamide. Ensuring an adequate reaction temperature and catalyst concentration can help overcome this.
-
Product Stability: The electron-withdrawing fluorine atoms can make the carbon of the nitrile group more electrophilic and potentially more susceptible to nucleophilic attack, such as hydrolysis. This reinforces the need for anhydrous conditions and a careful work-up.
III. Experimental Protocol and Workflow
This protocol is adapted from established procedures for the dehydration of this compound.[1]
Materials & Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Moles | Equivalents |
| This compound | 157.12 | 10.0 g | 0.0637 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.3 g (5.1 mL) | 0.0698 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.1 mL | - | Catalytic |
| Dichloroethane (anhydrous) | 98.96 | 50 mL | - | - |
| Ice Water | 18.02 | As needed | - | - |
| Saturated NaHCO₃ solution | - | As needed | - | - |
| Brine (Saturated NaCl) | - | As needed | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |
Step-by-Step Procedure
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Charging the Reactor: To the flask, add this compound (10.0 g, 0.0637 mol) and anhydrous dichloroethane (50 mL). Stir the mixture to form a suspension.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (0.1 mL) to the suspension.
-
Reagent Addition: Slowly add thionyl chloride (5.1 mL, 0.0698 mol) dropwise to the stirred suspension at room temperature. An initial exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 4-5 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice water with vigorous stirring. Caution: This quenching is exothermic and will release HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude 3,4-difluorobenzonitrile by vacuum distillation. Collect the fraction boiling at approximately 90-95°C at 20 mmHg. The pure product is a low-melting solid.
-
Visual Workflow
IV. Troubleshooting Decision Tree
V. Physical & Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 85118-04-3 | C₇H₅F₂NO | 157.12 | 129-133 | - |
| 3,4-Difluorobenzonitrile | 64248-62-0 | C₇H₃F₂N | 139.10 | 52-54 | ~180 |
VI. References
-
3,4-Difluorobenzonitrile – Chemical for Industrial and Research Use. (n.d.). Retrieved from [Link]
-
Maulide, N. (2019). α-Fluorination of carbonyls using nucleophilic fluorine. Nature Research Chemistry Community. Retrieved from [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019). Wyzant Ask An Expert. Retrieved from [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. Retrieved from [Link]
-
US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides. (1986). Google Patents. Retrieved from
-
Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. (2021). National Institutes of Health. Retrieved from [Link]
-
Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung A. Retrieved from [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2019). American Chemical Society. Retrieved from [Link]
-
Chemical Properties of Benzamide, 3,4-fluoro- (CAS 85118-04-3). (n.d.). Cheméo. Retrieved from [Link]
-
Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Electronic spectra of isoelectronic amides, acids, and acyl fluorides. (1971). The Journal of Chemical Physics. Retrieved from [Link]
-
CN108409605B - Preparation method of 3, 4-difluorobenzonitrile. (2020). Google Patents. Retrieved from
-
3,4-Difluorobenzonitrile | C7H3F2N. (n.d.). PubChem. Retrieved from [Link]
-
Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. ResearchGate. Retrieved from [Link]
-
Li, A. Y. (1991). synthesis of 3,4-difluorobenzonitrile and monofluorobenzo. Audrey Yun Li. Retrieved from [Link]
-
Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. (2018). PubMed. Retrieved from [Link]
-
The acid-catalysed hydrolysis of benzonitrile. (1973). RSC Publishing. Retrieved from [Link]
-
This compound | C7H5F2NO. (n.d.). PubChem. Retrieved from [Link]
-
GC–MS method for the quantification of potential genotoxic thionyl chloride impurity in Teneligliptin drug substance. (2023). ResearchGate. Retrieved from [Link]
-
Electrochemical Fluorination of Benzamide and Acetanilide in Anhydrous HF and in Acetonitrile. (2000). ResearchGate. Retrieved from [Link]
-
EXP13 Hydrolysis of Benzonitrile. (n.d.). Scribd. Retrieved from [Link]
-
Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Electrochemical Dehydration Reaction. (2020). National Institutes of Health. Retrieved from [Link]
-
Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Recent developments in dehydration of primary amides to nitriles. (2020). RSC Publishing. Retrieved from [Link]
-
Difluorocarbene-Enabled Dehydration of Primary Amides To Access Nitriles. (2020). ResearchGate. Retrieved from [Link]
-
14.4: Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
1° Amides can be converted to Nitriles with Thionyl Chloride. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Dehydration Reaction Mechanism - Organic Chemistry. (2018). YouTube. Retrieved from [Link]
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- 1. 3,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
Technical Support Center: Industrial Scale-Up of 3,4-Difluorobenzamide Synthesis
Welcome to the technical support center for the synthesis of 3,4-Difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals involved in scaling up this crucial synthesis for industrial applications. As a key intermediate in the development of pharmaceuticals and agrochemicals, ensuring a robust, high-yield, and pure supply of this compound is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Overview of Industrial Synthesis Routes
The industrial production of this compound (C₇H₅F₂NO) typically proceeds through one of two primary pathways: the amidation of 3,4-Difluorobenzoic acid or the controlled hydrolysis of 3,4-Difluorobenzonitrile. The choice of route often depends on the cost and availability of starting materials, as well as the specific capabilities of the manufacturing facility.
-
Amidation of 3,4-Difluorobenzoic Acid: This is a classic and reliable method. The carboxylic acid is first activated, most commonly by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 3,4-difluorobenzoyl chloride is then reacted with ammonia to form the desired amide. This route is often favored for its high conversion rates and relatively straightforward process control.
-
Partial Hydrolysis of 3,4-Difluorobenzonitrile: This method involves the hydrolysis of the nitrile group. The primary challenge is controlling the reaction to stop at the amide stage, as over-hydrolysis will lead to the formation of 3,4-Difluorobenzoic acid as an impurity.[2] This can be achieved using acid or base catalysis under carefully controlled temperature and reaction times.[2] An alternative green chemistry approach involves using a nitrilase enzyme, such as one from Rhodococcus Sp., which can offer high selectivity for the amide product under mild conditions.[3]
The following diagram illustrates the widely used amidation pathway.
Caption: Workflow for synthesis via amidation of 3,4-Difluorobenzoic Acid.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may be encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Issue 1: Low Yield or Incomplete Reaction
Question: My reaction shows a low yield, and analysis (HPLC/TLC) indicates a significant amount of unreacted 3,4-Difluorobenzoic acid. What are the potential causes and how can I improve conversion?
Answer: Low conversion when starting from 3,4-Difluorobenzoic acid is typically linked to inefficient activation to the acyl chloride or subsequent issues in the amidation step.
-
Cause 1: Ineffective Acid Activation. The conversion of the carboxylic acid to the acyl chloride with thionyl chloride (SOCl₂) can be sluggish.
-
Troubleshooting:
-
Reagent Quality: Ensure the thionyl chloride is fresh and has not been degraded by atmospheric moisture.
-
Catalyst: The reaction is often catalyzed by a small amount of N,N-Dimethylformamide (DMF).[4] Ensure the correct catalytic amount is used.
-
Temperature & Time: While the reaction is often performed at reflux, ensure you are allowing sufficient time for complete conversion. Monitor the reaction by quenching a small aliquot with methanol and analyzing the resulting methyl ester formation via GC or HPLC.
-
-
-
Cause 2: Amine Protonation. During amidation, hydrochloric acid (HCl) is generated as a byproduct. This acid can protonate the ammonia nucleophile, rendering it inactive.[2][5]
-
Troubleshooting:
-
Base Stoichiometry: The Schotten-Baumann reaction condition, which uses an excess of aqueous base to neutralize the HCl as it forms, is a common solution.[5] When using gaseous ammonia, ensuring a sufficient excess of ammonia can also serve this purpose.
-
Vigorous Mixing: In biphasic systems (e.g., an organic solvent and aqueous base), efficient stirring is critical to ensure the reactants and the base can interact at the phase interface.[5]
-
-
-
Cause 3: Poor Quality Starting Materials. Impurities in the starting 3,4-Difluorobenzoic acid can interfere with the reaction.
-
Troubleshooting:
-
Purity Check: Verify the purity of your starting material. The presence of non-reactive impurities will artificially lower your yield.
-
Moisture Content: Ensure starting materials and solvents are anhydrous, as water can hydrolyze the acyl chloride intermediate back to the carboxylic acid.[5]
-
-
Issue 2: Formation of Key Impurities
Question: My final product is contaminated with 3,4-Difluorobenzoic acid. How does this happen and how can I prevent it?
Answer: The presence of 3,4-Difluorobenzoic acid in the final product is a common issue that usually arises from two sources:
-
Incomplete Conversion of the Acyl Chloride: If the amidation step is not complete, unreacted 3,4-difluorobenzoyl chloride will be hydrolyzed back to the carboxylic acid during the aqueous workup.
-
Solution: Increase the reaction time, temperature, or amount of ammonia to drive the amidation to completion. Monitor the reaction via HPLC to confirm the disappearance of the acyl chloride before quenching.
-
-
Over-hydrolysis of a Nitrile Precursor: If you are synthesizing the amide from 3,4-Difluorobenzonitrile, the amide product itself can be further hydrolyzed to the carboxylic acid under the reaction conditions.[2]
-
Solution: This is a kinetic challenge. You must find the optimal point where nitrile conversion is maximized while subsequent amide hydrolysis is minimized.
-
Control Temperature: Lowering the reaction temperature can slow the second hydrolysis step (amide to acid) more significantly than the first (nitrile to amide).[2]
-
Monitor Reaction Progress: Use in-process controls (e.g., HPLC) to track the formation of the amide and the carboxylic acid, and stop the reaction at the optimal time.
-
pH Control: Carefully controlling the pH during hydrolysis is crucial. Maintaining a pH between 8 and 10 is often recommended for base-catalyzed nitrile hydrolysis to minimize carboxylic acid formation.[2]
-
-
Issue 3: Product Isolation and Purification Challenges
Question: After the workup, my crude this compound is an oil and is difficult to handle and purify. What steps can I take to induce crystallization?
Answer: Oiling out is a common problem in crystallization, often caused by impurities or residual solvent.
-
Troubleshooting Steps:
-
Trituration: Try stirring the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can wash away impurities that are inhibiting crystallization and provide a rough purification.[5]
-
Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the oil. This can provide a nucleation point for crystallization to begin.[5]
-
Solvent Check: Ensure that all reaction solvents (e.g., DMF, dichloroethane) have been thoroughly removed during the workup. Residual solvent can significantly depress the melting point and prevent crystallization. Perform an additional wash or use a rotary evaporator for a longer duration.
-
Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, isopropanol) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid. Allowing this mixture to stand, sometimes with cooling, can promote the growth of crystals.
-
Caption: Troubleshooting workflow for diagnosing the cause of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations for scaling up this synthesis? When moving from the bench to a pilot or industrial scale, safety becomes paramount. For the amidation route using thionyl chloride:
-
Thionyl Chloride Handling: SOCl₂ is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). All additions must be done in a well-ventilated area (fume hood or closed reactor system) with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.
-
Exotherm Control: Both the formation of the acyl chloride and the subsequent amidation reaction are exothermic. On a large scale, this heat generation can become difficult to control, potentially leading to a runaway reaction.[6] Reactions must be performed in a jacketed reactor with controlled addition rates and efficient cooling.
-
Pressure Management: The reactions generate gaseous byproducts (SO₂, HCl). The reactor must be equipped with a proper venting system that directs the off-gases to a scrubber to neutralize them before release.
Q2: Which analytical techniques are essential for in-process control and final product release?
-
In-Process Controls (IPCs):
-
HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction progress. It can quantify the disappearance of starting materials and the appearance of the product and key impurities (like the carboxylic acid).
-
TLC (Thin-Layer Chromatography): A faster, qualitative method for a quick check of reaction completion on the manufacturing floor.
-
-
Final Product Quality Control (QC):
-
HPLC: To determine the final purity and quantify any impurities against specifications.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To identify and quantify volatile impurities and residual solvents.
-
NMR (Nuclear Magnetic Resonance Spectroscopy): To confirm the chemical structure of the final product.
-
Melting Point: A simple and effective test for purity. The melting point of pure this compound is 129-133 °C.[1] A broad or depressed melting range indicates the presence of impurities.
-
Q3: How can I control for potential process-related impurities originating from starting materials? Impurities in the final product can often be traced back to the raw materials.[7][8] For example, if the starting 3,4-Difluorobenzoic acid was synthesized from a precursor that contained a desfluoro analog, you may form a desfluoro-benzamide impurity.[9]
-
Incoming Raw Material Testing: Implement stringent quality control checks on all starting materials. Use a validated analytical method (e.g., HPLC) to test for known potential impurities.
-
Supplier Qualification: Work with reputable suppliers who can provide a certificate of analysis (CoA) detailing the purity and impurity profile of the raw materials.
-
Purge Steps: Design the synthesis and purification steps to effectively remove these impurities. For example, an impurity that is more or less polar than the desired product can often be removed during recrystallization with a carefully chosen solvent system.
Experimental Protocols
Protocol: Synthesis of this compound from 3,4-Difluorobenzoic Acid
This protocol describes a standard laboratory-scale procedure for the amidation of 3,4-Difluorobenzoic acid via an acyl chloride intermediate.
Materials:
-
3,4-Difluorobenzoic acid (1 equiv.)
-
Thionyl chloride (SOCl₂) (1.5 equiv.)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.05 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution (28-30%)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (containing NaOH solution), add 3,4-Difluorobenzoic acid (1 equiv.) and anhydrous dichloromethane.
-
Add a catalytic amount of DMF (~0.05 equiv.).
-
Slowly add thionyl chloride (1.5 equiv.) to the stirring suspension at room temperature. The addition is exothermic and will be accompanied by gas evolution (SO₂ and HCl).
-
After the addition is complete, heat the mixture to reflux (approx. 40 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Monitor the reaction for completion by HPLC.
-
Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
-
Amidation:
-
Cool a separate flask containing concentrated ammonium hydroxide solution (excess, ~5-10 equiv.) in an ice-water bath (0-5 °C).
-
Dissolve the crude 3,4-difluorobenzoyl chloride from the previous step in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold, vigorously stirring ammonium hydroxide solution. A white precipitate of this compound will form immediately. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature to ensure the reaction is complete.
-
-
Workup and Purification:
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the pH of the filtrate is neutral (~pH 7).
-
Wash the cake with a small amount of cold DCM or hexanes to remove non-polar impurities.
-
Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Quantitative Data Summary
The following table summarizes typical process parameters for different synthetic routes. Note that yields and conditions can vary significantly based on scale and specific equipment.
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) | Reference |
| 3,4-Difluorobenzonitrile | H₂O₂ / NaOH | Water/Solvent | 20-50 | 2-4 | >90 | >98 | [2] |
| This compound | SOCl₂ / DMF | Dichloroethane | 50 | 5 | ~97 (crude) | 96 | [4] |
| 3,4-Dichlorobenzonitrile | KF / Catalyst | DMI | 180-200 | 5-6 | ~85 | >99 | [10] |
Note: The second and third entries refer to the synthesis of 3,4-Difluorobenzonitrile, where this compound is an intermediate or the starting material for the subsequent step, respectively. The data is included to provide context on related industrial processes.
References
- CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google P
- Benchmarking the Synthetic Efficiency of 3,4-Difluorobenzonitrile Production - Benchchem.
- 3,4-Difluorobenzonitrile synthesis - ChemicalBook.
- synthesis of 3,4-difluorobenzonitrile and monofluorobenzo - Audrey Yun Li.
- Process for the preparation of difluorobenzamide - European P
- troubleshooting common issues in benzamide synthesis - Benchchem.
- Synthesis of 3,4-difluorobenzoic acid - PrepChem.com.
- 3,4-Difluorobenzonitrile 98 64248-62-0 - Sigma-Aldrich.
- This compound - Chem-Impex.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Public
- Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions - PMC - NIH.
- The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis.
- Side reactions to avoid in 2,6-Difluorobenzamide synthesis - Benchchem.
- 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem.
- CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google P
- 3,4-Difluorobenzoic acid 98 455-86-7 - Sigma-Aldrich.
- The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A.
- Amide Synthesis - Fisher Scientific.
- A Sustainable Green Enzymatic Method for Amide Bond Form
- Exploring Chemical Synthesis with 3,4-Difluorobenzonitrile: A Technical Overview.
- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google P
- CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile - Google P
- Process for synthesizing 3,4-difluorobenzonitrile - Eureka | P
- This compound | C7H5F2NO | CID 522832 - PubChem - NIH.
- Amide synthesis by acyl
- A Continuous Kilogram-Scale Process for the Manufacture of o-Difluorobenzene | Request PDF - ResearchG
- Sources and Types of Impurities in Pharmaceutical Substances - Veeprho.
- Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method valid
- Sources of Impurities in Pharmaceuticals - CUTM Courseware.
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Benzamide Synthesis Technical Support Center: A Guide to Troubleshooting Low Conversion Rates
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during the synthesis of benzamide and its derivatives. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms, enabling you to diagnose and resolve issues leading to low conversion rates and product yields.
Section 1: The Diagnostic Funnel - A General Troubleshooting Workflow
Low yield is a frustratingly common issue in organic synthesis. Before diving into specific reaction parameters, it's crucial to approach the problem systematically. The following workflow provides a logical progression for diagnosing the root cause of poor conversion in your benzamide synthesis.
Caption: A troubleshooting flowchart to diagnose and solve issues of low benzamide yield.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into two primary pathways for benzamide synthesis: from acyl chlorides and from carboxylic acids. Each addresses specific, common problems encountered in the lab.
Part 2.1: Synthesis from Acyl Chlorides (e.g., Schotten-Baumann Reaction)
This classic method involves reacting an amine with a highly reactive benzoyl chloride, typically under basic conditions. While often rapid and high-yielding, its success hinges on controlling the reactivity of the acyl chloride.[1]
Q1: My final product is heavily contaminated with benzoic acid. Why is this happening and how can I prevent it?
A: This is the most common failure mode in this synthesis, and it is almost always caused by the hydrolysis of benzoyl chloride .[2][3][4] Benzoyl chloride is highly sensitive to moisture and will readily react with water to form the unreactive benzoic acid, consuming your starting material.[5][6][7]
-
Causality: The nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl chloride is a rapid and often exothermic reaction.[8][9] If water is present in your solvent, on your glassware, or in your amine starting material, it will compete with the amine, leading to the formation of benzoic acid as a major byproduct.[10]
-
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.[3]
-
Control Temperature: The reaction is often exothermic.[11][12] Running the reaction at a lower temperature (e.g., 0 °C in an ice bath) slows the rate of all reactions, but can disproportionately suppress the undesired hydrolysis.[13]
-
Slow Reagent Addition: Add the benzoyl chloride dropwise to the solution of the amine.[2] This prevents a localized excess of the acyl chloride and minimizes heat generation, reducing the chance of side reactions.[12]
-
Q2: The reaction seems to stop before all the starting material is consumed, resulting in a low yield. What could be the cause?
A: This issue often points to the protonation of the nucleophile (the amine) . The reaction between benzoyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[8][13]
-
Causality: Amines are basic. The generated HCl will react with any unreacted amine in the mixture, converting it to its ammonium salt (R-NH3+ Cl-). This protonated amine is no longer nucleophilic and cannot react with the benzoyl chloride, effectively halting the reaction.[3][4]
-
Solutions:
-
Use a Base: The Schotten-Baumann reaction is defined by its use of a base to neutralize the HCl as it forms.[3][6] Typically, an aqueous base like 10% NaOH is used in a two-phase system, or a tertiary amine like pyridine or triethylamine (TEA) is used in an organic solvent.[4][14]
-
Use Excess Amine: If applicable, using at least two equivalents of the starting amine can serve the same purpose: one equivalent acts as the nucleophile, and the second acts as the base to scavenge the HCl.[13][14]
-
Q3: I'm trying to synthesize a benzamide from aniline and I've isolated a high-melting, poorly soluble white solid that isn't my desired product. What is it?
A: You have likely formed the N,N-dibenzoylaniline byproduct . This occurs when the initially formed benzamide product is acylated a second time by another molecule of benzoyl chloride.[2]
-
Causality: The nitrogen atom in the newly formed benzamide is still weakly nucleophilic and can attack another molecule of benzoyl chloride, especially if there is a high local concentration of the acylating agent.[2]
-
Solutions:
-
Control Stoichiometry: Avoid using a large excess of benzoyl chloride. It is often preferable to use a slight excess (1.05-1.1 equivalents) of the aniline relative to the benzoyl chloride to ensure the complete consumption of the acylating agent.[2]
-
Slow, Controlled Addition: As with preventing hydrolysis, adding the benzoyl chloride slowly and with vigorous stirring to the aniline solution helps maintain a low concentration of the acylating agent, which disfavors the second acylation.[2]
-
Caption: Common side reactions in the acyl chloride method for benzamide synthesis.
Part 2.2: Synthesis from Carboxylic Acids (Amide Coupling Reactions)
This approach avoids the need to prepare a reactive acyl chloride by activating the carboxylic acid in situ using a coupling reagent. These methods are generally milder but have their own set of potential pitfalls.[13]
Q1: My coupling reaction with DCC is giving a low yield and a white precipitate that is very difficult to remove. What is happening?
A: The white precipitate is almost certainly dicyclohexylurea (DCU) , the byproduct of the dicyclohexylcarbodiimide (DCC) coupling reagent.[13]
-
Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. An amine can then attack this intermediate to form the amide bond. In this process, the DCC is consumed and converted to DCU.[15] DCU is notoriously insoluble in most common organic solvents (like DCM, THF, and ethyl acetate) and precipitates from the reaction mixture.[13][16] While this aids in its removal by filtration, if it precipitates too early or traps the product, it can lower the isolated yield.
-
Solutions:
-
Filtration: The primary method for removing DCU is filtration of the reaction mixture before the aqueous workup.[4][13]
-
Solvent Choice: While challenging, sometimes performing the reaction in a solvent that can partially solubilize the DCU (like DMF) until the reaction is complete can be beneficial, followed by precipitation upon addition of a less polar co-solvent.
-
Alternative Reagents: Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous extraction phase of the workup.[13][15]
-
Q2: I'm using EDC with HOBt, but my yield is still poor. What are the common failure points?
A: While a robust combination, EDC/HOBt couplings can fail for several reasons related to reagent quality, reaction conditions, and side reactions.
-
Causality & Solutions:
-
Inefficient Activation/Hydrolysis: The activated carboxylic acid intermediate (either the O-acylisourea or the HOBt-ester) can be hydrolyzed by trace amounts of water, reverting it back to the starting carboxylic acid.[17] Solution: Ensure all reagents and solvents are anhydrous.[17]
-
Side Reactions: Without an additive like 1-hydroxybenzotriazole (HOBt), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which consumes the activated acid and is difficult to remove.[4] HOBt acts as a trap, converting the O-acylisourea to an HOBt-ester, which is more stable to rearrangement but still highly reactive towards the amine, thus improving yields.[15] Solution: Always use an additive like HOBt or HOAt with carbodiimide coupling agents.[13][16]
-
Guanidinium Byproducts (with HATU/HBTU): If you are using uronium/aminium-based reagents like HATU or HBTU, the amine nucleophile can react directly with the coupling reagent itself, forming a stable guanidinium byproduct and consuming your amine.[5] Solution: Pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine. This minimizes the opportunity for the amine to react directly with the coupling agent.[5]
-
Table 1: Troubleshooting Summary for Common Benzamide Synthesis Issues
| Symptom / Observation | Probable Cause | Suggested Solution(s) | Method |
| Low yield, benzoic acid present | Hydrolysis of benzoyl chloride.[2][3] | Use anhydrous solvents, flame-dry glassware, run reaction at 0°C, add benzoyl chloride slowly.[3][10][17] | Acyl Chloride |
| Reaction stalls prematurely | Protonation of amine by HCl byproduct.[3][4] | Add a base (e.g., NaOH, pyridine, TEA) or use >2 equivalents of the amine nucleophile.[4][14] | Acyl Chloride |
| Unexpected high-melting solid | Formation of N,N-dibenzoyl byproduct.[2] | Use a slight excess of the amine, avoid excess benzoyl chloride, ensure slow addition.[2] | Acyl Chloride |
| Insoluble white precipitate | Dicyclohexylurea (DCU) byproduct from DCC.[13] | Remove by filtration before workup. Consider switching to a water-soluble reagent like EDC.[4][13] | Coupling Agent |
| Low yield with coupling agents | Hydrolysis of activated intermediate or N-acylurea formation.[4][17] | Use anhydrous conditions. Add HOBt or HOAt to suppress side reactions.[15][17] | Coupling Agent |
| No/low product after workup | Product loss during extraction or recrystallization.[3][13] | Optimize extraction pH. Use minimal hot solvent for recrystallization and cool slowly.[13][18] | General |
Section 3: Field-Validated Experimental Protocols
Adhering to a robust, well-documented protocol is the first step toward reproducible, high-yield synthesis. Below are two standard procedures for the synthesis of a generic benzamide.
Protocol 1: Schotten-Baumann Synthesis of N-benzylbenzamide
This protocol describes the reaction of benzoyl chloride with benzylamine under basic, two-phase conditions.
Materials:
-
Benzylamine (1.1 equiv)
-
Benzoyl chloride (1.0 equiv)
-
Dichloromethane (DCM)
-
10% w/v Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.1 equiv) and dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
In a separate container, dissolve benzoyl chloride (1.0 equiv) in a small amount of dichloromethane.
-
Slowly add the benzoyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Simultaneously, add the 10% NaOH solution dropwise to maintain a basic pH (check with pH paper). Vigorous stirring is essential to ensure mixing between the organic and aqueous phases.[13]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor reaction progress by TLC.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-benzylbenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]
Protocol 2: EDC/HOBt Coupling Synthesis of N-benzylbenzamide
This protocol describes the direct coupling of benzoic acid and benzylamine.
Materials:
-
Benzoic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M HCl
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 equiv), HOBt (1.2 equiv), and anhydrous DMF. Stir until all solids dissolve.
-
Add benzylamine (1.1 equiv) followed by DIPEA (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 equiv) to the reaction mixture in portions.
-
Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.[1][13] Monitor by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1][13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
- troubleshooting common issues in benzamide synthesis - Benchchem.
- Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. - Benchchem.
- optimization of reaction conditions for synthesizing benzamides - Benchchem.
- How to overcome common problems in Benzamide synthesis? - Benchchem.
- Optimizing temperature and reaction time for benzamide synthesis - Benchchem.
- How to overcome common problems in Benzamide synthesis? - Benchchem.
- optimization of reaction conditions for benzamide synthesis - Benchchem.
- Side reactions to consider in the synthesis of benzamide derivatives - Benchchem.
- Identifying and minimizing side reactions in benzamide synthesis - Benchchem.
- Synthesis and analysis of amides - Chemistry Education.
- Coupling Reagents - Aapptec Peptides.
- Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield - Benchchem.
- Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps.
- A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Acyl Chlorides - formation and hydrolysis mechanism - YouTube.
- Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co.
- Why Does Actual Yield Drop After Product Purification? - Chemistry For Everyone - YouTube.
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- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
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- 18. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Efficient 3,4-Difluorobenzamide Synthesis
Welcome to our dedicated technical support center for the synthesis of 3,4-Difluorobenzamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured in a question-and-answer format to directly address the challenges and inquiries you may have during your synthetic work, focusing on the critical step of catalyst selection for the hydration of 3,4-difluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most direct and atom-economical route is the catalytic hydration of 3,4-difluorobenzonitrile.[1] This method avoids the generation of significant waste products associated with other synthetic pathways, such as those starting from carboxylic acid derivatives.[1] The primary challenge lies in selecting an appropriate catalyst that provides high conversion of the nitrile and excellent selectivity for the primary amide, while minimizing the formation of the corresponding carboxylic acid byproduct.
Q2: What are the main classes of catalysts used for nitrile hydration?
Catalysts for nitrile hydration can be broadly categorized, each with distinct advantages:
-
Transition Metal Catalysts: This is the most extensively studied category. Complexes of Ruthenium, Copper, and Platinum are particularly effective.[1][2][3] They function by coordinating to the nitrile's nitrogen atom, which activates the cyano group's carbon for a nucleophilic attack by water.[4]
-
Metal Oxide Catalysts: Heterogeneous catalysts like Cerium(IV) oxide (CeO₂) have emerged as reusable and effective options that operate under neutral conditions.[5]
-
Enzymatic Catalysts: Biocatalysis using nitrile hydratases offers an environmentally friendly approach with high selectivity under mild conditions (neutral pH and room temperature), which is particularly valuable in industrial-scale production.[6]
-
Traditional Acid/Base Catalysis: While functional, heating a nitrile with an acid or a base is often harsh.[7] These conditions can lead to the over-hydrolysis of the desired amide product to the corresponding carboxylic acid (3,4-difluorobenzoic acid), and may not be suitable for substrates with sensitive functional groups.[8][9]
Q3: How do I select the optimal catalyst for my specific application?
Catalyst selection is a function of your experimental constraints and desired outcomes. The following decision workflow can guide your choice:
Caption: Generalized mechanism for metal-catalyzed nitrile hydration.
-
Nitrile Coordination: The nitrile substrate coordinates to the metal center of the catalyst. This coordination polarizes the C≡N bond, increasing the electrophilicity of the carbon atom. [4]2. Nucleophilic Attack: A water molecule attacks the activated nitrile carbon. Some ruthenium catalysts can further assist this step through dihydrogen bonding interactions, which polarize the water molecule and facilitate the attack even without a base. [10][11]3. Rearrangement: The resulting intermediate, often an iminolate species, undergoes rearrangement or tautomerization to form the more stable amide complex. [1]4. Product Release: The amide product dissociates from the metal center, regenerating the active catalyst for the next cycle. [1]
Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for nitrile hydration, providing a quick reference for selecting a starting point for your experiments.
| Catalyst System | Typical Conditions | Yield/Selectivity | Pros | Cons |
| Ru(OH)x/Al₂O₃ [12] | Water, 120-180 °C | High yields, excellent selectivity for amides. | Heterogeneous, reusable, environmentally friendly (uses water as solvent). | May require higher temperatures for unactivated nitriles. |
| Homogeneous Ru-Pincer [13] | tBuOH, Room Temp | Excellent yields across various nitriles. | Very mild conditions (room temp), no additives needed. | Homogeneous catalyst (separation required), precious metal cost. |
| Cu(OAc)₂ [2][4] | Water, Low Temp | Excellent yields. | Economical, sustainable, mild conditions, broad substrate scope. | May require an additive like N,N-diethylhydroxylamine. |
| Pt-based (Ghaffar-Parkins) [3] | Ethanol/Water, 80 °C | High yields, highly chemoselective. | Excellent for hindered nitriles and sensitive functional groups. | High cost of platinum. |
| CeO₂ [5] | Water, 30-100 °C | Good to high yields. | Reusable, operates under neutral conditions, inexpensive metal oxide. | Activity can be sensitive to catalyst preparation (preheating). |
| Nitrile Hydratase [6] | Aqueous buffer, pH 7, Room Temp | High conversion and selectivity. | Extremely mild conditions, "green," can be stereoselective. | Enzyme availability and stability, substrate scope may be limited. |
Troubleshooting Guide
Issue 1: Low or No Conversion of 3,4-Difluorobenzonitrile
-
Possible Cause 1: Catalyst Inactivity.
-
Why it happens: Homogeneous catalysts can degrade if stored improperly. Heterogeneous catalysts may have their active sites blocked by impurities or moisture. Some catalysts, like the Ghaffar-Parkins catalyst, should be stored in an inert atmosphere to ensure longevity. [3] * Troubleshooting Steps:
-
Verify Catalyst Source and Age: Ensure the catalyst is from a reputable supplier and within its recommended shelf life.
-
Handle Under Inert Atmosphere: For sensitive catalysts, handle them in a glovebox to prevent oxidation or moisture contamination.
-
Activate the Catalyst: Some heterogeneous catalysts, like CeO₂, show significantly higher activity after preheating (e.g., at 600 °C) to remove surface carbonates and expose active sites. [5] 4. Run a Control Reaction: Test the catalyst with a more reactive, standard substrate (e.g., benzonitrile) to confirm its general activity. [12]
-
-
-
Possible Cause 2: Sub-optimal Reaction Conditions.
-
Why it happens: Nitrile hydration is sensitive to temperature, solvent, and concentration. The electron-withdrawing fluorine atoms on the aromatic ring of 3,4-difluorobenzonitrile make it relatively activated, but conditions must still be appropriate.
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is sluggish at a lower temperature, incrementally increase it. Monitor for byproduct formation.
-
Check Solvent Purity: Ensure solvents are anhydrous where required. For reactions in water, ensure it is deionized or distilled.
-
Adjust Concentration: If the reaction is bimolecular, increasing the concentration may improve the rate. However, for some systems, high concentrations can lead to catalyst inhibition.
-
-
Issue 2: Significant Formation of 3,4-Difluorobenzoic Acid Byproduct
-
Possible Cause: Over-hydrolysis.
-
Why it happens: The desired amide product can undergo a second hydrolysis step to form the corresponding carboxylic acid. This is especially common under harsh acidic or basic conditions but can also occur with some metal catalysts if reaction times are too long or temperatures are too high. [9] * Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC, GC, or HPLC to track the formation of the amide and the carboxylic acid. Stop the reaction when the concentration of the amide is at its maximum.
-
Reduce Reaction Temperature: Lowering the temperature can often slow the second hydrolysis step (amide to acid) more significantly than the first (nitrile to amide), thus improving selectivity. [9] 3. Choose a More Selective Catalyst: Catalysts like the Ghaffar-Parkins system are known for their high selectivity, halting the reaction at the amide stage with no further hydrolysis observed. [14] 4. Control pH: If using a method susceptible to pH changes, ensure the reaction medium remains neutral.
-
-
Issue 3: Difficulty Separating the Catalyst from the Product
-
Possible Cause: Use of a Homogeneous Catalyst.
-
Why it happens: Homogeneous catalysts are dissolved in the reaction medium, making their removal from the product challenging and often requiring column chromatography, which is not ideal for large-scale synthesis.
-
Troubleshooting Steps:
-
Switch to a Heterogeneous Catalyst: The simplest solution is to use a solid-supported catalyst like Ru(OH)x/Al₂O₃ or CeO₂. [5][12]These can be removed by simple filtration at the end of the reaction.
-
Post-Reaction Workup: If using a homogeneous catalyst is unavoidable, devise a workup procedure to remove it. This may involve precipitation of the catalyst, extraction with a specific solvent, or passing the crude product through a silica plug.
-
-
Experimental Protocol: Heterogeneous Catalysis with Ru(OH)x/Al₂O₃
This protocol is adapted from methodologies proven to be effective for the hydration of various nitriles and represents a robust starting point for your experiments. [12] Materials:
-
3,4-Difluorobenzonitrile
-
Ru(OH)x/Al₂O₃ catalyst
-
Deionized water
-
Reaction vessel (e.g., a pressure-rated sealed tube or a Parr reactor)
-
Stirring mechanism (magnetic stir bar)
-
Heating apparatus (oil bath or heating mantle)
Procedure:
-
Reactor Setup: To a clean, dry reaction vessel, add 3,4-difluorobenzonitrile (1.0 mmol), Ru(OH)x/Al₂O₃ (e.g., 1-5 mol% Ru), and deionized water (e.g., 3-5 mL).
-
Sealing and Heating: Seal the vessel securely. Place it in a heating apparatus and begin stirring. Heat the reaction mixture to the target temperature (a good starting range is 120-150 °C).
-
Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 6-24 hours). If possible, take small aliquots periodically to monitor the conversion of the starting material and the formation of the product and byproducts by GC or HPLC.
-
Cooling and Workup: Once the reaction is complete (or has reached maximum amide concentration), cool the vessel to room temperature.
-
Catalyst Separation: Open the vessel and filter the reaction mixture to recover the heterogeneous Ru(OH)x/Al₂O₃ catalyst. The catalyst can be washed with water and an organic solvent (like ethanol or acetone), dried, and stored for reuse.
-
Product Isolation: The aqueous filtrate contains the this compound product. The product can be isolated by cooling the filtrate to induce crystallization or by extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water/ethanol mixture) to yield high-purity this compound.
References
-
Mizuno, T., et al. (2004). Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina. Angewandte Chemie International Edition, 43(12), 1576-1580. Available at: [Link]
-
Cadierno, V., & Francos, J. (2017). Metal-catalyzed nitrile hydration reactions: The specific contribution of ruthenium. Coordination Chemistry Reviews, 339, 34-56. Available at: [Link]
-
Tamura, M., et al. (2013). CeO2-catalyzed nitrile hydration to amide: reaction mechanism and active sites. Catalysis Science & Technology, 3(6), 1475-1483. Available at: [Link]
-
Marcé, P., et al. (2015). A Mild Hydration of Nitriles Catalysed by Copper (ll) Acetate. Chemical Communications, 51(98), 17426-17429. Available at: [Link]
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Royal Society of Chemistry. (2015). A mild hydration of nitriles catalysed by copper(ii) acetate. Chemical Communications. Available at: [Link]
-
Feller, M., et al. (2013). Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. Chemical Science, 4(11), 4192-4198. Available at: [Link]
-
Kumar, P., et al. (2022). Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis. Inorganic Chemistry, 61(39), 15463-15474. Available at: [Link]
-
Kumar, P., et al. (2022). Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis. PubMed. Available at: [Link]
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Marcé, P., et al. (2015). A mild hydration of nitriles catalysed by copper(ii) acetate. Chemical Communications. Available at: [Link]
- Google Patents. (n.d.). Hydration of nitriles to amides using cupreous catalysts. US3758578A.
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Adimurthy, S. (n.d.). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. Available at: [Link]
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LibreTexts. (2023). Conversion of nitriles to amides. Chemistry LibreTexts. Available at: [Link]
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Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Available at: [Link]
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Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
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Nagasawa, T., & Yamada, H. (1989). Biocatalytic hydrolysis of nitriles. Trends in Biotechnology, 7(6), 153-158. Available at: [Link]
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Jia, X., et al. (2018). Mechanistic Insight Facilitates Discovery of a Mild and Efficient Copper-Catalyzed Dehydration of Primary Amides to Nitriles Using Hydrosilanes. Journal of the American Chemical Society, 140(5), 1541-1544. Available at: [Link]
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ResearchGate. (n.d.). Commonly proposed reaction pathways in metal‐catalyzed nitrile hydration reactions. Available at: [Link]
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ResearchGate. (n.d.). Nitrile hydratase catalysed hydrations of nitriles. Available at: [Link]
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Clark, J. (2016). Hydrolysis of nitriles. Chemguide. Available at: [Link]
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Essebbar, F. E., et al. (2025). Recent Advances in Metal-Based Catalysts for Nitrile Hydration to Amides: Mechanistic Aspects. The Chemical Record. Available at: [Link]
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Ghaffar, T., & Parkins, A. W. (1995). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 60(25), 8204-8208. Available at: [Link]
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Technical Support Center: Managing Reaction Temperature in Fluorobenzene Coupling Reactions
Welcome to the technical support center for managing reaction temperature in fluorobenzene coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. The C-F bond is the strongest single bond to carbon, making its activation a significant challenge in cross-coupling chemistry.[1][2] Temperature is a critical parameter that dictates the success of these reactions, influencing reaction rate, catalyst stability, and selectivity. This guide provides in-depth, experience-driven advice to navigate the complexities of temperature management in these demanding transformations.
Troubleshooting Guide
This section addresses specific problems you might encounter during your fluorobenzene coupling reactions. Each issue is presented in a question-and-answer format, offering causal explanations and actionable solutions.
Question 1: My fluorobenzene coupling reaction shows low or no conversion, even after prolonged reaction times. How can I use temperature to improve the yield?
Answer:
Low conversion in fluorobenzene coupling is often a direct consequence of the high bond dissociation energy of the C-F bond, which necessitates significant thermal energy to facilitate oxidative addition to the metal center.[1]
Initial Steps & Causality:
-
Insufficient Thermal Energy: The primary reason for low conversion is often an inadequate reaction temperature. The oxidative addition of a C-F bond to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) is typically the rate-limiting step and has a high activation energy barrier.[3]
-
Catalyst System Vigor: Standard catalyst systems may not be active enough for C-F bond activation at moderate temperatures. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step.[4][5]
Troubleshooting Protocol:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in 10-15 °C increments. A common starting point for many fluorobenzene couplings is 80-100 °C, but some systems may require temperatures up to 120-150 °C, especially for less activated substrates.[5][6] Monitor the reaction closely for any signs of decomposition (e.g., color change to black, indicating palladium black formation).
-
Solvent Choice: Ensure your solvent has a boiling point compatible with the desired reaction temperature. High-boiling aprotic polar solvents like dioxane, toluene, or DMF are common choices.[6][7] The solvent can also influence the stability of the catalytic species.[7]
-
Microwave Irradiation: For sluggish reactions, microwave heating can be a powerful tool.[8][9][10] The rapid and uniform heating provided by microwaves can significantly reduce reaction times and improve yields by overcoming high activation barriers.[8][10][11] Start with a temperature screen from 100 °C to 180 °C.
-
Catalyst and Ligand Re-evaluation: If increasing the temperature does not lead to a significant improvement, reconsider your catalyst system. For challenging couplings, pre-formed catalysts or catalyst systems with highly active ligands like those from the Buchwald or Beller groups may be necessary.[12]
Question 2: I'm observing significant byproduct formation, particularly hydrodefluorination (HDF) and/or catalyst decomposition, when I increase the reaction temperature. What's happening and how can I mitigate it?
Answer:
While higher temperatures can promote the desired C-F activation, they can also accelerate undesirable side reactions and lead to catalyst degradation.
Causality of Side Reactions:
-
Hydrodefluorination (HDF): This is a common side reaction where the fluorine atom is replaced by a hydrogen atom. It can be promoted at elevated temperatures, especially in the presence of protic solvents or certain bases that can act as hydride sources.[13]
-
Catalyst Decomposition: Palladium and nickel catalysts, particularly those with phosphine ligands, have limited thermal stability.[14][15] At excessively high temperatures, the ligands can dissociate or decompose, leading to the formation of inactive metal aggregates (e.g., palladium black).[16] This is often observed as a black precipitate in the reaction mixture. Some advanced catalysts, however, show high-temperature tolerance.[17]
-
Ligand Degradation: Phosphine ligands can undergo various decomposition pathways at high temperatures, including P-C bond cleavage.[14]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Optimize Temperature | Find the "sweet spot" where the rate of the desired reaction is maximized relative to side reactions. | Perform a temperature optimization study, for example, at 80 °C, 100 °C, and 120 °C, and analyze the product-to-byproduct ratio. |
| Ligand Selection | Bulky, electron-donating ligands can stabilize the metal center and promote reductive elimination over side pathways.[4] | Switch to more robust ligands such as biarylphosphines (e.g., XPhos, SPhos) or sterically hindered NHCs.[5][15] |
| Control of Reaction Time | Prolonged heating, even at a suitable temperature, can lead to cumulative catalyst decomposition. | Monitor the reaction closely and stop it once the starting material is consumed to avoid extended exposure to high temperatures. |
| Inert Atmosphere | Oxygen can accelerate the decomposition of phosphine ligands and the metal catalyst. | Ensure the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) using degassed solvents.[13] |
Question 3: My reaction is highly exothermic, and I'm struggling to maintain a stable temperature. What are the risks and how can I manage the exotherm?
Answer:
Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature, resulting in a runaway reaction. This can cause solvent to boil violently, increase pressure in a sealed vessel, and promote the formation of byproducts and catalyst decomposition.
Managing Exotherms:
-
Slow Addition of Reagents: Instead of adding all reagents at once, add the most reactive component (often the organometallic coupling partner) slowly to the heated reaction mixture. This allows the heat generated to dissipate gradually.
-
Efficient Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the heating bath.
-
Cooling Bath on Standby: Have an ice-water bath ready to quickly cool the reaction if the temperature begins to rise uncontrollably.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
-
Use of a Flow Reactor: For larger-scale reactions, a continuous flow reactor can provide excellent temperature control due to the high surface-area-to-volume ratio of the reactor tubing.[18][19][20]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a typical fluorobenzene Suzuki coupling?
A1: There is no single "optimal" temperature. It is highly dependent on the specific substrates, catalyst, ligand, and solvent used. However, a general starting point for Suzuki couplings of fluorobenzenes is often in the range of 80-110 °C.[5][13] For particularly unreactive substrates, temperatures up to 150 °C may be necessary, often in conjunction with a high-boiling solvent like DMF or with the use of microwave irradiation.[8][11] Some highly active catalyst systems have been reported to facilitate the coupling of fluorobenzene at milder temperatures, around 55 °C.[21]
Q2: How does the choice of phosphine ligand affect the required reaction temperature?
A2: The phosphine ligand plays a crucial role in determining the reactivity of the catalyst and, consequently, the required reaction temperature.[4]
-
Electron-rich and bulky ligands: Ligands like tri-tert-butylphosphine, tricyclohexylphosphine, and biaryl phosphines (e.g., XPhos, SPhos) increase the electron density on the metal center. This facilitates the oxidative addition of the C-F bond, often allowing the reaction to proceed at lower temperatures.[4] Their steric bulk also promotes the final reductive elimination step.
-
Less electron-rich ligands: Ligands like triphenylphosphine are generally less effective for C-F activation and typically require higher reaction temperatures.[5]
Q3: What are the best practices for accurate temperature monitoring and control in the lab?
A3: Accurate temperature control is paramount for reproducibility and safety.[22][23][24]
-
Internal vs. External Probes: Whenever possible, use an internal temperature probe placed directly in the reaction mixture. The temperature of the heating block or oil bath can be significantly different from the actual temperature of the reaction.[22]
-
Calibration: Regularly calibrate your thermometers and temperature controllers to ensure their accuracy.[24]
-
Stirring: Maintain consistent and efficient stirring to ensure uniform temperature distribution throughout the reaction mixture.
-
Temperature Mapping: For larger scale reactions or when using equipment like ovens, it's good practice to perform temperature mapping to identify any hot or cold spots.[23][24]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Temperature Screening in a Fluorobenzene Suzuki Coupling
This protocol provides a framework for optimizing the reaction temperature for the coupling of a generic fluorobenzene with an arylboronic acid.
Materials:
-
Fluorobenzene derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 10:1, 5 mL)
-
Three separate reaction vessels (e.g., sealed vials or Schlenk flasks)
-
Stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To each of the three reaction vessels under an inert atmosphere, add the fluorobenzene derivative, arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst and phosphine ligand to each vessel.
-
Add the degassed solvent mixture to each vessel.
-
Seal the vessels and place them in separate heating blocks pre-set to 80 °C, 100 °C, and 120 °C.
-
Stir the reactions vigorously.
-
Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by TLC, GC-MS, or LC-MS.
-
After a set time (e.g., 24 hours), cool the reactions to room temperature.
-
Work up each reaction identically and analyze the crude product mixture to determine the conversion and yield for each temperature.
Diagram: Troubleshooting Workflow for Low Conversion
The following diagram illustrates a logical workflow for troubleshooting low conversion in fluorobenzene coupling reactions, with a focus on temperature management.
Caption: Troubleshooting decision tree for low conversion.
References
- Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Organometallics - ACS Publications.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate.
- Solvent and temperature dependence of hydrogen-hydrogen, hydrogen-fluorine, and fluorine-fluorine coupling constants in difluoroethylenes. Journal of the American Chemical Society.
- Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals.
- Temperature effect on coupling reaction. ResearchGate.
- Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. National Institutes of Health.
- The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews.
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI.
- Get the F Out! C-F Bond Functionalization. Baran Lab, Scripps Research.
- Solvent effects. Wikipedia.
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI.
- Technical Support Center: Suzuki Coupling Reactions. BenchChem.
- Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.
- Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews.
- Buchwald–Hartwig amination. Wikipedia.
- Proton and fluorine NMR spectra of fluorobenzene. Indian Academy of Sciences.
- Accelerating palladium-catalyzed C-F bond formation: use of a microflow packed-bed reactor. PubMed.
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- Sintering Activated Atomic Palladium Catalysts with High-Temperature Tolerance of ∼1,000°C. Tohoku University.
- How to Comply with Temperature Monitoring Requirements in the Lab. YouTube.
- Recent Advances in Microwave‐assisted Cross‐Coupling Reactions. ResearchGate.
- Reaction profile of the conversion of fluorobenzene. Reaction conditions. ResearchGate.
- Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters - ACS Publications.
- C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. Chemical Science.
- Pt-Pd Nanoalloy for the Unprecedented Activation of Carbon-Fluorine Bond at Low Temperature. ChemRxiv.
- Microwave-assisted cyclocondensation of 1,2-diaminobenzene with [4- 18F]fluorobenzoic acid: Microwave synthesis of 2-([4- 18F]fluorophenyl) benzimidazole. ResearchGate.
- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Best-Practice Guide Pharmaceutical-Chain Temperature Control and Recording. ABB.
- Problems with Suzuki coupling. Reddit.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed.
- Chemical Kinetic Data Sheets for High-Temperature Chemical Reactions. AIP Publishing.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- The Ultimate Guide to GLP Compliant Temperature Monitoring. ELPRO.
- You Need to Know about the Kinetics of Thermally Stimulated Reactions Occurring on Cooling. PubMed Central.
- Predicting reaction performance in C–N cross-coupling using machine learning. The Doyle Group, Princeton University.
- Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI.
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Post-treatment complications in 3,4-difluorobenzonitrile synthesis
Technical Support Center: 3,4-Difluorobenzonitrile Synthesis
Welcome to the technical support guide for the synthesis of 3,4-difluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common post-treatment and purification challenges associated with this critical intermediate. As a key building block in pharmaceuticals and agrochemicals, achieving high purity and yield is paramount.[1][2] This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic workflow.
Troubleshooting Guide: Post-Treatment Complications
This section addresses specific issues that can arise after the primary synthesis reaction, during workup and purification.
Issue 1: Low Final Yield After Purification
Q: My reaction appears to have gone to completion according to in-process controls (TLC/GC), but my final isolated yield after vacuum distillation is significantly lower than expected. What are the common causes?
A: Low isolated yield is a frequent challenge, often stemming from mechanical losses or product degradation during the workup and purification stages.[3] The high temperatures required for both the reaction and distillation can lead to side reactions if not properly controlled.[4][5]
-
Potential Causes:
-
Incomplete Product Recovery from Salts: The synthesis, typically a halogen-exchange fluorination of 3,4-dichlorobenzonitrile with potassium fluoride, generates a large volume of inorganic salts (KCl and excess KF).[6] The product can become trapped in the salt cake during filtration.
-
Thermal Degradation during Distillation: 3,4-Difluorobenzonitrile is relatively stable, but prolonged exposure to high temperatures during distillation, especially in the presence of residual catalyst or impurities, can lead to polymerization or "coking".[4][5] This is often observed as a dark, tarry residue in the distillation flask.
-
Product Loss during Aqueous Washes: While less common for this compound, aggressive or improper aqueous extraction can lead to hydrolysis of the nitrile group, especially under non-neutral pH conditions, forming 3,4-difluorobenzamide or 3,4-difluorobenzoic acid.[7]
-
Volatilization: Although the boiling point is around 180°C, losses can occur during solvent removal under high vacuum if the condenser is not sufficiently cold.[8]
-
-
Recommended Solutions:
-
Optimize Salt Filtration and Washing: After the reaction, dilute the mixture with a suitable solvent like toluene to create a more mobile slurry.[9] Wash the filtered salt cake thoroughly with several portions of fresh, hot toluene to ensure maximum product recovery.[10] Combine all filtrates for the next step.
-
Refine Distillation Parameters: Employ fractional vacuum distillation for purification.[9] A typical vacuum level is between 0.08 and 0.09 MPa, which allows the product to distill at a lower temperature (90-105°C).[9][10] This minimizes the risk of thermal degradation. Ensure the distillation apparatus is efficient to reduce the time the product spends at high temperatures.
-
Implement a Post-Reaction Quench: Before filtration, cooling the reaction mixture and diluting it with a non-polar solvent can help precipitate salts while keeping the product in solution, making the subsequent filtration more efficient.
-
Issue 2: Product Purity is Below 99% After Distillation
Q: My final product after distillation shows persistent impurities in the GC analysis. How can I identify and eliminate them?
A: Achieving >99% purity is essential for most applications and is readily achievable with proper technique.[9] Persistent impurities are typically unreacted starting materials, intermediates, or byproducts from side reactions.
-
Potential Causes & Identification (by GC/MS):
-
Unreacted 3,4-Dichlorobenzonitrile: Indicates an incomplete reaction. This can be due to insufficient reaction time, temperature, or catalyst deactivation.
-
Intermediate 3-Chloro-4-fluorobenzonitrile: This is a common impurity resulting from a partial halogen exchange.[10] Its presence suggests the reaction was stopped prematurely or the conditions were not vigorous enough for the second fluorine substitution.
-
Solvent Residue: High-boiling solvents used in the synthesis, such as 1,3-dimethyl-2-imidazolidinone (DMI) or sulfolane, can co-distill with the product if the vacuum is not sufficiently high or the fractionation column is inefficient.[11]
-
Dehalogenation Byproducts: At elevated temperatures, dehalogenation can occur, leading to the formation of 3-fluorobenzonitrile or 4-fluorobenzonitrile.[5]
-
-
Recommended Solutions:
-
Optimize Reaction Conditions: Ensure the reaction is driven to completion by monitoring it with GC. If the intermediate (3-chloro-4-fluorobenzonitrile) persists, consider extending the reaction time at the higher temperature stage (e.g., 180-200°C).[5]
-
Improve Distillation Efficiency: Use a fractionating column (e.g., a Vigreux column) during vacuum distillation to better separate the product from close-boiling impurities. Collect fractions and analyze each by GC to isolate the purest material.[9]
-
Catalyst and Solvent Recycling: The filtrate containing the catalyst and solvent can often be recycled for subsequent batches, which can improve overall process efficiency and reduce costs.[4] However, for the final product's purity, ensuring their complete removal is critical. A secondary distillation ("secondary rectification") can yield a product with purity over 99%.[4]
-
Issue 3: Product Discoloration (Yellow or Brown Tinge)
Q: My purified 3,4-difluorobenzonitrile is not a white solid and has a distinct yellow or brown color. What causes this and how can I fix it?
A: The pure compound should be a white to light yellow crystalline powder.[8] Discoloration is a sign of impurities, often from minor decomposition or polymerization products.[4][12]
-
Potential Causes:
-
Coking/Polymerization: As mentioned, high temperatures can cause the formation of colored, high-molecular-weight byproducts.[5]
-
Carryover of Catalyst: Some phase-transfer catalysts used in the synthesis can be colored or can contribute to side reactions that produce color.
-
Oxidation: While less common, exposure to air at high temperatures for prolonged periods could potentially lead to the formation of colored impurities.
-
-
Recommended Solutions:
-
Activated Carbon Treatment: Before the final distillation, the crude product (dissolved in a suitable solvent) can be treated with a small amount of activated carbon to adsorb colored impurities.[12] Filter the solution to remove the carbon before proceeding with distillation.
-
Recrystallization: For very high purity applications, a final recrystallization step can be effective. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to obtain pure, colorless crystals.
-
Strict Inert Atmosphere: Ensure the reaction and distillation are carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.[13]
-
Experimental Protocols & Visualizations
Standard Post-Treatment & Purification Protocol
This protocol is a synthesized representation of methodologies found in the patent literature.[5][9][10]
-
Reaction Cooldown and Dilution: Once the reaction is deemed complete by GC analysis, cool the reactor contents to approximately 80-100°C. Under stirring, slowly add 2-3 volumes of toluene to the reaction mixture. This lowers the viscosity and helps precipitate inorganic salts.[9]
-
Filtration: Filter the hot toluene slurry under reduced pressure to remove the potassium salts.
-
Filter Cake Washing: Wash the filter cake on the filter with 2-3 portions of hot toluene (approx. 70-80°C) to recover any occluded product.
-
Combine and Concentrate: Combine the initial filtrate and all washes. Remove the toluene under reduced pressure using a rotary evaporator. Be careful not to use an excessively high vacuum or temperature to avoid co-evaporation of the product.
-
Fractional Vacuum Distillation: Transfer the crude residue to a distillation apparatus equipped with a short fractionating column.
-
Apply vacuum to a level of 0.08-0.09 MPa.[9]
-
Gently heat the distillation flask.
-
Collect a small forerun fraction, which may contain residual toluene or other low-boiling impurities.
-
Collect the main product fraction at a head temperature of 90-105°C.[9][10]
-
Monitor the purity of the collected fractions by GC.
-
-
Product Isolation: The purified 3,4-difluorobenzonitrile will solidify in the receiving flask upon cooling.
Visual Workflow: Post-Treatment & Purification
Caption: Standard workflow for post-treatment and purification.
Visual Guide: Troubleshooting Low Purity
Caption: Decision tree for troubleshooting low product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for 3,4-difluorobenzonitrile? A: The most common industrial method is the halogen-exchange (Halex) reaction, starting from 3,4-dichlorobenzonitrile.[6] This process uses an alkali metal fluoride, typically spray-dried potassium fluoride, as the fluorinating agent in a high-boiling polar aprotic solvent like DMI or sulfolane, often with a phase-transfer catalyst.[4][6][11]
Q2: Why is an anhydrous aprotic polar solvent necessary? A: Anhydrous conditions are crucial to prevent the hydrolysis of the nitrile group to an amide or carboxylic acid at the high reaction temperatures.[7] Aprotic polar solvents are required to dissolve the potassium fluoride and facilitate the nucleophilic aromatic substitution reaction.[11]
Q3: Can the solvent and catalyst be reused? A: Yes, many patented processes describe methods for recycling the mother liquor, which contains the solvent and catalyst, for use in subsequent batches.[4][5] This significantly reduces production costs and waste.
Q4: What safety precautions should be taken when handling 3,4-difluorobenzonitrile? A: Standard laboratory personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[2] All handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[2]
Q5: How should pure 3,4-difluorobenzonitrile be stored? A: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents or strong acids/bases.
References
- Process for synthesizing 3,4-difluorobenzonitrile - Eureka | P
- 3,4-Difluorobenzonitrile synthesis - ChemicalBook. (URL: )
- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google P
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Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - MDPI. (URL: [Link])
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How can I purify impure benzonitrile? - ResearchGate. (URL: [Link])
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Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water - ResearchGate. (URL: [Link])
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Sourcing High-Purity Fluorinated Benzonitriles for Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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3,4-Difluorobenzonitrile - Zhejiang Xieshi New Materials Co., Ltd. (URL: [Link])
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3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC - NIH. (URL: [Link])
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3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use - Global Chemical Prices. (URL: [Link])
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Technical Support Center: Enhancing Metabolic Stability of Benzamide-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and frequently asked questions to address the specific challenges encountered when enhancing the metabolic stability of benzamide-based drug candidates. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your decision-making process.
Section 1: Understanding the Metabolic Landscape of Benzamides
Benzamide-containing molecules are prevalent in medicinal chemistry.[1][2] However, their inherent structural features often present metabolic stability challenges. A firm grasp of the primary metabolic pathways is the first step toward rationally designing more robust drug candidates.
The most common metabolic liabilities for benzamides include:
-
Phase I Metabolism (Oxidation): Primarily mediated by Cytochrome P450 (CYP) enzymes, this involves the introduction or unmasking of functional groups.[3][4]
-
Phase I Metabolism (Hydrolysis):
-
Phase II Metabolism (Conjugation):
Below is a diagram illustrating these key metabolic "soft spots" on a generic benzamide scaffold.
Caption: Common metabolic pathways targeting a benzamide scaffold.
Section 2: Troubleshooting & Experimental Guides (Q&A Format)
This section addresses specific experimental issues in a question-and-answer format, providing both the "what" and the "why" for each step.
Q1: My benzamide candidate shows very high clearance in our initial human liver microsome (HLM) assay. What are the most likely causes and how do I proceed?
A1: High clearance in an HLM assay strongly suggests rapid metabolism by Phase I enzymes, primarily CYPs, as microsomes are enriched in these enzymes.[20] The likely culprits are aromatic hydroxylation or N-dealkylation.[3][8] Amide hydrolysis can also occur, but may sometimes be more prominent in assays using S9 fractions or hepatocytes which contain cytosolic hydrolases.[11]
Troubleshooting Workflow:
-
Confirm Enzyme Dependence: Run the HLM assay in the presence and absence of the cofactor NADPH. If clearance is significantly reduced without NADPH, it confirms CYP-mediated metabolism.
-
Metabolite Identification: This is the most critical next step. Use LC-MS/MS to analyze the incubation mixture. Look for metabolites with a mass shift of +16 Da (hydroxylation) or a mass shift corresponding to the loss of an alkyl group (N-dealkylation). This will pinpoint the exact site of metabolic attack.
-
Consider Non-CYP Pathways: If clearance is not fully NADPH-dependent, consider the possibility of hydrolysis. Analyze for the formation of the corresponding carboxylic acid and amine fragments.
Caption: Decision workflow for high clearance in HLM assays.
Q2: My LC-MS/MS analysis confirms aromatic hydroxylation is the primary metabolic route. What are the best strategies to block this?
A2: Blocking aromatic hydroxylation involves making the target ring less electronically favorable for CYP-mediated attack.[3][4] The goal is to reduce the electron density of the aromatic ring or to introduce steric hindrance.
Strategies & Rationale:
| Strategy | Rationale | Example Modification |
| Introduce Electron-Withdrawing Groups (EWGs) | EWGs (e.g., -F, -Cl, -CF3) decrease the electron density of the aromatic ring, making it a less favorable substrate for electrophilic attack by the CYP enzyme.[21] | Replace a -H or -CH3 on the susceptible ring with a -F or -Cl. |
| Steric Hindrance | Placing a bulky group adjacent to the site of hydroxylation can physically block the CYP active site from accessing the metabolic soft spot. | Introduce a tert-butyl or isopropyl group next to the hydroxylation site. |
| Bioisosteric Replacement | Replace the entire phenyl ring with a heteroaromatic ring (e.g., pyridine, pyrimidine). The nitrogen atom in the ring acts as an EWG and can alter the binding orientation in the active site.[21] | Replace a phenyl ring with a pyridyl ring. |
Q3: N-dealkylation is the identified metabolic liability. How can I improve stability without sacrificing potency, as the N-alkyl group is crucial for receptor binding?
A3: This is a common challenge. The strategy is to modify the alkyl group to make it more resistant to CYP-mediated oxidation at the alpha-carbon without significantly altering its size or electronics.[8][10]
Strategies & Rationale:
-
Increase Steric Hindrance: Replace a terminal methyl group with an ethyl or isopropyl group. While this seems minor, the increased steric bulk can hinder the approach of the CYP enzyme. A more robust block is to introduce a tert-butyl group if the binding pocket allows.[22]
-
Alpha-Carbon Substitution: Introducing a methyl or fluoro group on the carbon adjacent to the nitrogen (the α-carbon) can sterically shield it and increase the C-H bond strength, making oxidation more difficult.
-
Incorporate the Alkyl Group into a Ring: Cyclizing the N-alkyl substituent (e.g., forming a piperidine or azetidine ring) can conformationally constrain the molecule, making it a poorer substrate for the metabolizing enzyme.[23][24]
Q4: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this discrepancy imply?
A4: This pattern strongly suggests that Phase II metabolism (conjugation) or metabolism by cytosolic enzymes is the primary clearance pathway.[25][26] Hepatocytes contain a full complement of both Phase I and Phase II enzymes, whereas microsomes are primarily limited to Phase I (CYP) and some UGT enzymes.[20][27]
Next Steps:
-
Suspect Glucuronidation: Benzamides with phenolic hydroxyl groups or even the amide nitrogen itself can be substrates for UGTs.[17][28] Analyze your hepatocyte incubation samples for metabolites with a mass increase of +176 Da (the mass of glucuronic acid).
-
UGT Phenotyping: To identify which UGT isoform is responsible, you can use a panel of recombinant human UGT enzymes (e.g., UGT1A1, 1A4, 2B7) in separate incubations with your compound.[17][28]
-
Block the Conjugation Site: If a phenolic hydroxyl is the site of glucuronidation, replacing the -OH with a -OCH3 or -F can block this pathway. However, be aware this may unmask other metabolic pathways (metabolic switching).[22]
Section 3: Frequently Asked Questions (FAQs)
-
What is a good target for metabolic half-life (t½) in an HLM assay?
-
While project-specific, a t½ > 30 minutes is often a good initial goal in early screening to de-risk major metabolic liabilities.
-
-
Should I use human, rat, or mouse liver microsomes first?
-
Start with the species you will use for your primary in vivo efficacy and PK studies (often mouse or rat). However, it is crucial to test in human microsomes or hepatocytes as early as possible, as significant species differences in metabolism exist.
-
-
What is "metabolic switching"?
-
This occurs when you successfully block one metabolic pathway, only for the clearance to shift to a different, previously minor pathway.[22] This is why it's important to re-run metabolite identification studies on your newly designed analogs.
-
-
How can I reduce amide bond hydrolysis?
Section 4: Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a benzamide candidate due to Phase I metabolism.
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Test Compound, 10 mM in DMSO
-
Phosphate Buffer, 0.1 M, pH 7.4
-
NADPH Regenerating System (e.g., Promega NADPH-Regen®)
-
Positive Control (e.g., Verapamil, a high-clearance compound)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plate and collection plate
-
Incubator/shaking water bath at 37°C
Procedure:
-
Preparation: Thaw HLM on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mix: In the 96-well plate, prepare the main incubation mixture. For a final volume of 200 µL, add:
-
158 µL Phosphate Buffer
-
40 µL NADPH Regenerating System
-
2 µL HLM (for a final concentration of 0.2 mg/mL)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add 2 µL of the 100 µM working solution of your test compound (final concentration 1 µM). Mix well. This is your T=0 sample point. Immediately remove a 25 µL aliquot and quench it in a collection plate well containing 75 µL of cold ACN with IS.
-
Time Points: Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove a 25 µL aliquot and quench it in the same manner.
-
Sample Processing: Once all time points are collected, seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the peak area ratio of the parent compound to the internal standard.
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
References
- Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering.
- Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6.
- Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. PubMed.
- Mechanism of cytochrome P450-catalyzed aromatic hydroxyl
- The Hydrolysis of Amide.
- N-Dealkyl
- Metabolic N-Dealkylation and N-Oxid
- (PDF) N-Dealkylation of Amines.
- Phase I Reactions: Hydrolytic Reactions. JoVE.
- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
- N-Dealkyl
- Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. R Discovery.
- Technical Support Center: Enhancing the Metabolic Stability of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem.
- Hydrolysis of amides by human carboxylesterase Supersomes. Compounds...
- Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Drug Candid
- Metabolism of the Novel IMP Dehydrogenase Inhibitor Benzamide Riboside.
- Metabolism and Action of Benzamide Riboside in Chinese Hamster Ovary Cells. PubMed.
- Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
- Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
- Hydrolysis of Amides. Unknown Source.
- Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. PubMed.
- Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach.
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central.
- CCF0058981 high clearance and metabolic stability issues. Benchchem.
- Strategies to Enhance Metabolic Stabilities.
- UGT Conjug
- Strategies to Enhance Metabolic Stabilities. Semantic Scholar.
- Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hep
- Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization.
- Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
- UGT Inhibition, Induction and Phenotyping Assays.
- Identification of a Benzamide Derivative that Inhibits Stress-Induced Adrenal Corticosteroid Synthesis. PubMed Central.
- Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapol
- UDP-glucuronosyltransferases and clinical drug-drug interactions. PubMed.
- Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. PubMed Central.
- Glucuronosyltransferase. Wikipedia.
- The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. PubMed.
- Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity.
- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
- γ-Hydroxybutyric acid. Wikipedia.
- Amide N-glucuronidation of MaxiPost catalyzed by UDP-glucuronosyltransferase 2B7 in humans. PubMed.
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- 29. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Preparing Difluorobenzamide
Welcome to the Technical Support Center for Difluorobenzamide Synthesis. As Senior Application Scientists, we understand that navigating the nuances of synthetic protocols is critical for achieving high yield and purity. This guide is structured to provide direct answers to common challenges and offer field-proven insights to troubleshoot and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of 2,6-difluorobenzamide, a key intermediate in the development of many pharmaceuticals and agrochemicals.[1]
Q1: What are the primary synthetic routes for preparing 2,6-difluorobenzamide?
A1: There are two principal methods for synthesizing 2,6-difluorobenzamide, each with distinct advantages and challenges.[1][2]
-
Hydrolysis of 2,6-Difluorobenzonitrile: This is the most common industrial and laboratory route.[3] The nitrile group is hydrated to the primary amide. This can be achieved through several catalytic methods, including alkaline hydrolysis (e.g., with hydrogen peroxide and NaOH), acid-catalyzed hydrolysis, non-catalytic hydrolysis in high-temperature water, and enzymatic hydrolysis.[1][3]
-
Amidation of 2,6-Difluorobenzoic Acid (or its derivatives): This classic approach involves forming the amide bond directly from 2,6-difluorobenzoic acid and an ammonia source, typically using a coupling agent (like DCC or EDC) to activate the carboxylic acid.[2][4] Alternatively, the more reactive 2,6-difluorobenzoyl chloride can be reacted with ammonia.[2][3]
Q2: Which synthesis method typically offers the highest yield and purity?
A2: While reaction conditions are paramount, enzymatic hydrolysis of 2,6-difluorobenzonitrile using nitrile hydratase has demonstrated exceptionally high yields, with some studies reporting product formation of 314 g/L with no detectable byproduct formation.[3] For chemical methods, alkaline hydrolysis using hydrogen peroxide is also highly efficient, capable of achieving yields up to 95% with 99% purity under optimized conditions.[3]
Q3: What is the most common side reaction, and how can it be minimized?
A3: The most prevalent side reaction across most protocols is the over-hydrolysis of the desired 2,6-difluorobenzamide product to form the corresponding 2,6-difluorobenzoic acid.[3][5][6] This is especially problematic in nitrile hydrolysis under harsh conditions (e.g., high temperatures or prolonged reaction times).[5]
-
To minimize this:
-
Strictly control reaction time and temperature. Monitor the reaction's progress using TLC or HPLC and stop it promptly once the starting material is consumed.[2] Lowering the temperature can slow the second hydrolysis step (amide to acid) more significantly than the first (nitrile to amide).
-
Maintain optimal pH. During alkaline hydrolysis with hydrogen peroxide, keeping the pH between 8 and 10 is crucial to favor amide formation.[2][5]
-
Q4: What are the critical safety precautions for these syntheses?
A4: Safety is paramount. When using the 2,6-difluorobenzoyl chloride route, be aware that it is corrosive and reacts violently with water, causing severe skin burns and eye damage.[5] Always handle it in a fume hood with appropriate PPE.[5] For the alkaline hydrolysis route, the combination of sodium hydroxide and hydrogen peroxide can be highly exothermic.[5] This can lead to the rapid decomposition of hydrogen peroxide, releasing oxygen gas and creating a dangerous pressure buildup.[5] It is essential to use dilute solutions, control the addition rate, ensure adequate cooling, and use a properly vented reaction vessel.[5]
Troubleshooting Guide: From Low Yields to Impure Products
This section provides a systematic approach to diagnosing and solving specific issues encountered during the synthesis of 2,6-difluorobenzamide.
Issue 1: Low Yield of 2,6-Difluorobenzamide
A low yield is a common frustration that can stem from multiple factors. The following workflow can help pinpoint the root cause.
Caption: Troubleshooting workflow for low product yield.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, temperature, or catalyst activity.[2]
-
Diagnosis: Use TLC or HPLC to monitor the consumption of the starting material (e.g., 2,6-difluorobenzonitrile).[2][5]
-
Solution: Modestly increase the reaction time or temperature, but be cautious of promoting over-hydrolysis.[2] If using a catalyst, ensure its concentration and activity are optimal.[2] For amide coupling, ensure the coupling agent is fresh and effective.
-
-
Over-hydrolysis to 2,6-Difluorobenzoic Acid:
-
Cause: This is the most common reason for low yield in nitrile hydrolysis.[3][6] The desired amide is further hydrolyzed under the reaction conditions.
-
Diagnosis: The crude product will be acidic. An IR spectrum may show a broad O-H stretch, and the product's melting point will be depressed.
-
Solution: Optimize reaction time and temperature meticulously.[3] Shorter residence times are critical.[3] Consider alternative, milder methods like enzymatic hydrolysis, which is highly selective and typically does not produce the acid byproduct.[3]
-
-
Reagent Deactivation or Side Reactions (Amidation Route):
-
Cause: When using 2,6-difluorobenzoyl chloride, the HCl byproduct can protonate the ammonia source, rendering it non-nucleophilic and stopping the reaction.[2][6] Moisture can also hydrolyze the acyl chloride back to the unreactive carboxylic acid.[2][5] With coupling agents like DCC, side reactions can form stable N-acylurea byproducts.
-
Solution: For the acyl chloride route, add a non-nucleophilic base or excess aqueous base (Schotten-Baumann conditions) to neutralize the HCl as it forms.[5] Crucially, all reagents and solvents must be anhydrous.[5] For DCC couplings, adding 1-hydroxybenzotriazole (HOBt) can suppress N-acylurea formation.
-
Issue 2: Product is Contaminated with Impurities
Identifying and removing impurities is key to obtaining a high-quality final product.
| Impurity | Probable Cause | Identification | Remediation & Purification |
| 2,6-Difluorobenzoic Acid | Over-hydrolysis of the amide product during nitrile hydrolysis; hydrolysis of 2,6-difluorobenzoyl chloride by moisture.[2][3] | Acidic pH of crude product; Broad O-H peak in IR spectrum; Separate spot/peak in TLC/HPLC. | Wash the crude organic solution with a dilute basic solution (e.g., saturated sodium bicarbonate). The acid will convert to its water-soluble salt and move to the aqueous layer.[5] Recrystallization can also be effective. |
| Unreacted 2,6-Difluorobenzonitrile | Incomplete reaction.[2] | Sharp nitrile peak (~2230 cm⁻¹) in the IR spectrum of the crude product. | Optimize reaction conditions for full conversion (see Issue 1).[2] Purification is readily achieved by recrystallization, as the starting material and product have different polarities and solubilities.[2] |
| Urea Byproducts (e.g., DCU) | Use of carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC).[6] | The byproduct, dicyclohexylurea (DCU), is often a white solid that is insoluble in many common organic solvents. | DCU is typically insoluble in solvents like dichloromethane or ethyl acetate and can be removed by simple filtration of the reaction mixture before aqueous workup.[2][6] |
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Optimization may be required based on your specific laboratory conditions and scale.
Protocol 1: Alkaline Hydrolysis of 2,6-Difluorobenzonitrile
This industrial-style protocol uses hydrogen peroxide for a high-yield conversion.[2][5][7]
Caption: Experimental workflow for synthesis via nitrile hydrolysis.
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, charge 2,6-difluorobenzonitrile (1.0 eq) and a 20% aqueous solution of sodium hydroxide (approx. 0.6 eq).[7]
-
Peroxide Addition: Slowly add a 30 wt% solution of hydrogen peroxide (approx. 3.0 eq) dropwise via the addition funnel over 2-3 hours. Caution: This addition is exothermic; maintain the temperature at 50°C with external cooling if necessary.[5][7]
-
Reaction: After the addition is complete, continue stirring at 50°C for an additional 2 hours, or until reaction monitoring (TLC/HPLC) indicates the complete consumption of the starting nitrile.[7] During the reaction, the pH should be maintained between 8 and 10.
-
Workup: Cool the reaction mixture to below 25°C.[7] Slowly add 10 wt% hydrochloric acid to neutralize the mixture to a pH of approximately 7.0, which will precipitate the product.[5][7]
-
Isolation: Isolate the solid product by suction filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH 7-8).[2]
-
Drying: Dry the solid product in a vacuum oven at 70-80°C to obtain 2,6-difluorobenzamide.[2]
Protocol 2: Amide Coupling of 2,6-Difluorobenzoic Acid
This is a general procedure for small-scale synthesis using a coupling agent like EDC or DCC.[2]
-
Dissolution: Dissolve 2,6-difluorobenzoic acid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Amine Addition: Add a source of ammonia. This can be a solution of ammonia in an organic solvent or, more conveniently, ammonium chloride (1.1 eq) along with a non-nucleophilic base like triethylamine or diisopropylethylamine (2.2 eq) to liberate the free ammonia in situ.
-
Activation: Cool the mixture in an ice bath (0°C). Add the coupling agent (e.g., EDC or DCC, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 4-16 h) until completion, as monitored by TLC or HPLC.
-
Workup:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter this solid off first.[2]
-
Perform an aqueous workup. Dilute the reaction mixture with the organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), water, a mild base (e.g., sat. NaHCO₃ solution) to remove unreacted starting acid, and finally brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[2]
References
-
Andreani, A., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. PMC, PubMed Central, NIH. [Link]
- Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
- Google Patents. (n.d.).
-
Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]
-
ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides. [Link]
-
MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition | Request PDF. [Link]
-
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Validation & Comparative
The Versatile Bioactivity of 3,4-Difluorobenzamide Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Within this context, the 3,4-difluorobenzamide moiety has emerged as a privileged scaffold, demonstrating significant potential across a spectrum of therapeutic areas. This guide provides an in-depth, comparative analysis of the biological activities of this compound derivatives, offering field-proven insights and experimental data to inform and guide future drug development endeavors.
Anticancer Activity: Precision Targeting of the Akt Signaling Pathway
A compelling example of the anticancer potential of this compound derivatives is embodied in Hu7691 , a potent and selective inhibitor of the protein kinase B (Akt) signaling pathway.[1][2] The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3]
Mechanism of Action: Selective Akt Inhibition
Hu7691 was rationally designed to overcome the dose-limiting toxicities, such as skin rash, associated with pan-Akt inhibitors in clinical trials.[1] These adverse effects are often linked to the inhibition of the Akt2 isoform.[1] Through meticulous structure-activity relationship (SAR) studies, Hu7691 was optimized to achieve a remarkable 24-fold selectivity for Akt1 over Akt2.[1] This isoform selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
The mechanism of action of Hu7691 and other Akt inhibitors involves blocking the phosphorylation and activation of Akt, thereby inhibiting downstream signaling cascades that promote cancer cell growth and survival.
Caption: Inhibition of bacterial cell division via FtsZ targeting.
Comparative Performance of Antimicrobial Agents
Studies on 2,6-difluorobenzamide derivatives have demonstrated their potent activity against MRSA. The following table presents the minimum inhibitory concentration (MIC) values for representative difluorobenzamide derivatives against MRSA, compared to conventional antibiotics.
| Compound/Drug | Target | MRSA MIC (µg/mL) | Reference |
| 2,6-Difluorobenzamide Derivative (Compound 4) | FtsZ | 1 | [4] |
| 2,6-Difluorobenzamide Derivative (Compound 2 & 5) | FtsZ | 4 | [4] |
| Vancomycin | Cell Wall Synthesis | 1-2 | [5] |
| Linezolid | Protein Synthesis | 1-4 | [5] |
The ability of these compounds to act on a novel target makes them less susceptible to existing resistance mechanisms. Furthermore, some difluorobenzamide derivatives have been shown to reverse resistance to β-lactam antibiotics like oxacillin in highly resistant MRSA strains. [4][6]
Experimental Protocol: Zone of Inhibition Assay
The zone of inhibition assay is a widely used method to evaluate the antimicrobial activity of a substance.
Methodology:
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacterium (e.g., MRSA) in a suitable broth.
-
Agar Plate Inoculation: Evenly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Application of Test Compound: Place a sterile paper disc impregnated with a known concentration of the this compound derivative onto the center of the agar plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The benzamide scaffold is also present in a number of compounds with anti-inflammatory properties. [7]The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the transcription factor NF-κB. [7][8]
Mechanism of Action: Inhibition of COX and NF-κB
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. [9]Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in physiological functions. [10][11]Additionally, the NF-κB signaling pathway plays a central role in regulating the expression of pro-inflammatory genes, including cytokines like TNF-α. [7]Inhibition of NF-κB can therefore lead to a broad anti-inflammatory effect.
Caption: Inhibition of key inflammatory pathways by benzamide derivatives.
Comparative Performance of Anti-inflammatory Agents
While specific data for this compound derivatives as anti-inflammatory agents is an active area of research, other benzamide derivatives have been shown to be effective. For comparison, the performance of common NSAIDs is presented below.
| Drug | Target | Key Advantages | Key Disadvantages | Reference |
| Ibuprofen | Non-selective COX inhibitor | Widely available, effective for mild to moderate pain | Gastrointestinal side effects | [12] |
| Diclofenac | Non-selective COX inhibitor | Potent anti-inflammatory effects | Higher risk of cardiovascular events | [12] |
| Celecoxib | Selective COX-2 inhibitor | Reduced gastrointestinal side effects | Potential for cardiovascular risks | [13] |
| Potential this compound Derivatives | Potentially selective COX-2/NF-κB inhibitors | Potential for improved safety profile | Efficacy and safety to be determined | - |
The development of this compound derivatives as anti-inflammatory agents could lead to novel therapeutics with improved selectivity and a better safety profile compared to traditional NSAIDs.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Prepare purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzymes with various concentrations of the this compound derivative or a reference NSAID (e.g., celecoxib) for a defined period.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement of Prostaglandin Production: After a set time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each compound concentration and determine the IC50 values. The ratio of IC50 (COX-1)/IC50 (COX-2) provides the selectivity index.
Conclusion: A Scaffold of Significant Promise
The this compound scaffold represents a versatile and highly promising platform for the development of novel therapeutics. The demonstrated success of derivatives like Hu7691 in selectively targeting the Akt pathway for cancer therapy highlights the potential for creating highly specific and safer drugs. Furthermore, the established antimicrobial activity of the broader difluorobenzamide class against challenging pathogens like MRSA, coupled with the inherent anti-inflammatory potential of the benzamide core, opens up exciting avenues for future research and development. By leveraging a deep understanding of structure-activity relationships and employing rigorous experimental validation, researchers can continue to unlock the full therapeutic potential of this remarkable chemical entity.
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- Che, J., et al. (2021). Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry, 64(16), 12163-12180.
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- Li, Y., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10427-10447.
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Wu, G., et al. (2012). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[4][6][7]riazine-based VEGFR-2 kinase inhibitors. ACS Medicinal Chemistry Letters, 3(10), 828-833.
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A Senior Application Scientist's Comparative Guide to 3,4-Difluorobenzamide and Other Halogenated Benzamides
For fellow researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds and their substituents is a cornerstone of successful discovery campaigns. Within the vast landscape of medicinal chemistry, halogenated benzamides have emerged as a privileged motif, demonstrating significant potential in modulating the activity of various biological targets. This guide provides an in-depth, objective comparison of 3,4-difluorobenzamide with other key halogenated benzamides, namely 4-fluorobenzamide, 4-chlorobenzamide, and 2,6-difluorobenzamide. Our analysis is grounded in experimental data to empower you with the insights needed for rational drug design.
The Strategic Value of Halogenation on the Benzamide Scaffold
The introduction of halogen atoms into a molecular framework is a well-established strategy in medicinal chemistry to fine-tune a compound's physicochemical and pharmacological properties.[1] Halogenation can profoundly influence lipophilicity, metabolic stability, binding affinity, and selectivity for a biological target.[1] The benzamide core itself is a versatile scaffold found in a multitude of biologically active compounds. When combined, the halogenated benzamide motif offers a powerful tool for developing novel therapeutics.
This guide will dissect the nuances of different halogenation patterns on the benzamide ring, with a focus on how these seemingly subtle changes can lead to significant differences in performance. We will explore their physicochemical properties, synthetic accessibility, biological activities with a focus on Poly(ADP-ribose) polymerase (PARP) and Filamentous temperature-sensitive protein Z (FtsZ) inhibition, metabolic stability, and safety profiles.
Physicochemical Properties: A Head-to-Head Comparison
The nature and position of the halogen substituent directly impact the physical and chemical characteristics of the benzamide. These properties, in turn, influence a compound's solubility, permeability, and ultimately, its bioavailability.
| Property | This compound | 4-Fluorobenzamide | 4-Chlorobenzamide | 2,6-Difluorobenzamide |
| Molecular Formula | C₇H₅F₂NO | C₇H₆FNO | C₇H₆ClNO | C₇H₅F₂NO |
| Molecular Weight | 157.12 g/mol [2] | 139.13 g/mol [3] | 155.58 g/mol [4] | 157.12 g/mol |
| Melting Point (°C) | 129-133[2] | 154-157[5] | 172-176 | Not specified |
| CAS Number | 85118-04-3[2] | 824-75-9[3] | 619-56-7[4] | 18063-03-1[6] |
| Appearance | White to light yellow powder/crystal | White to almost white powder/crystal | White to off-white crystalline powder | Not specified |
| Solubility | Enhanced solubility in organic solvents[7] | Soluble in organic solvents | Low solubility in water; soluble in ethanol, acetone, chloroform | Not specified |
Expert Insights: The introduction of fluorine atoms, as seen in the difluoro- and fluoro- derivatives, can enhance metabolic stability and binding affinity due to the strength of the C-F bond and fluorine's ability to engage in favorable intermolecular interactions.[1] The increased melting point of 4-chlorobenzamide compared to its fluorinated counterparts suggests stronger intermolecular forces in the solid state. The difluorination in this compound can create a unique electronic profile on the aromatic ring, potentially influencing its interaction with biological targets.
Synthetic Accessibility: A Practical Overview
The feasibility and efficiency of synthesis are critical considerations in the selection of building blocks for drug discovery programs. Halogenated benzamides are generally accessible through well-established synthetic routes.
General Synthetic Workflow
The most common approach to synthesizing these benzamides involves the amidation of the corresponding acyl chloride, which is typically prepared from the carboxylic acid.
Caption: A generalized two-step synthesis of halogenated benzamides.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,4-Difluorobenzoic Acid
This protocol involves the conversion of the carboxylic acid to its acyl chloride followed by amidation.
-
Step 1: Formation of 3,4-Difluorobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-difluorobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
-
Step 2: Amidation
-
Dissolve the crude 3,4-difluorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (NH₄OH) dropwise with vigorous stirring.
-
Continue stirring in the ice bath for an additional 30-60 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
-
Protocol 2: Synthesis of 4-Fluorobenzamide from 4-Fluorobenzoyl Chloride
This is a direct amidation of the commercially available acyl chloride.
-
Step 1: Reaction Setup
-
Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in a suitable organic solvent like dichloromethane (DCM) in a flask.
-
Cool the flask in an ice bath to 0-5°C.
-
-
Step 2: Amidation
-
While stirring vigorously, slowly add concentrated ammonium hydroxide (an excess, typically 2-3 equivalents) dropwise to the solution. A white precipitate of 4-fluorobenzamide will form immediately.
-
Continue stirring the mixture in the ice bath for an additional 15-30 minutes after the addition is complete.
-
-
Step 3: Isolation and Purification
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid with cold deionized water to remove any ammonium salts.
-
Dry the purified product in a vacuum oven to obtain 4-fluorobenzamide.
-
Protocol 3: Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid
This protocol is a two-step, one-pot procedure.
-
Step 1: Acyl Chloride Formation (in situ)
-
In a round-bottom flask under an inert atmosphere, suspend 4-chlorobenzoic acid (1.0 equivalent) in toluene.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux until the solution becomes clear.
-
Cool the mixture to room temperature and remove excess thionyl chloride and solvent under reduced pressure.
-
-
Step 2: Amidation
-
Dissolve the crude 4-chlorobenzoyl chloride in dichloromethane (DCM) and cool in an ice bath.
-
Slowly add concentrated ammonium hydroxide (2-3 equivalents) dropwise with vigorous stirring.
-
Continue stirring in the ice bath for 30-60 minutes.
-
Filter the solid product, wash with cold deionized water, and dry to obtain 4-chlorobenzamide.[8]
-
Protocol 4: Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile
This method involves the hydrolysis of the nitrile.
-
Step 1: Reaction Setup
-
In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 2,6-difluorobenzonitrile (1.0 equivalent) and a 20% sodium hydroxide (NaOH) solution.
-
-
Step 2: Hydrolysis
-
Heat the mixture to 50°C with stirring.
-
Slowly add 30% hydrogen peroxide (H₂O₂) solution dropwise over 3 hours, maintaining the temperature at 50°C.
-
After the addition is complete, maintain the reaction at 50°C for an additional 2 hours.
-
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to 25°C.
-
Neutralize the mixture to a pH of approximately 7.0 by adding a 10% HCl solution.
-
Stir the resulting slurry for 1.5 hours at 25°C.
-
Collect the solid product by suction filtration, wash with cold deionized water, and dry under vacuum to yield 2,6-difluorobenzamide.[9]
-
Biological Activity: A Tale of Two Targets
Halogenated benzamides have shown significant promise as inhibitors of two key therapeutic targets: PARP enzymes in oncology and the FtsZ protein in bacteriology.
PARP Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a crucial enzyme in the DNA damage response (DDR) pathway.[10] It detects single-strand breaks in DNA and facilitates their repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to synthetic lethality, making it a prime target for cancer therapy.
Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair.
FtsZ Inhibition for Antibacterial Activity
The Filamentous temperature-sensitive protein Z (FtsZ) is a bacterial homolog of tubulin that is essential for cell division.[11] It polymerizes to form the Z-ring at the mid-cell, which is a critical step in bacterial cytokinesis.[11] Inhibition of FtsZ polymerization disrupts this process, leading to bacterial cell death, making it an attractive target for novel antibiotics. The 2,6-difluorobenzamide scaffold, in particular, has been a starting point for the development of potent FtsZ inhibitors.[11][12]
Expert Insights: The 2,6-difluoro substitution pattern appears to be particularly important for FtsZ inhibition, as it can influence the conformation of the molecule to better fit the binding pocket. While less explored for this specific target, the 3,4-difluoro and other halogenated benzamides could offer alternative binding modes or improved pharmacokinetic properties that warrant investigation. For example, certain 3-substituted 2,6-difluorobenzamide derivatives have shown potent activity against Bacillus subtilis and Staphylococcus aureus with MIC values in the sub-µg/mL range.[11]
Metabolic Stability and Safety Profile
Metabolic Stability: The introduction of fluorine atoms is a common strategy to enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes. Therefore, this compound and 2,6-difluorobenzamide are predicted to have greater metabolic stability compared to their non-fluorinated or chlorinated counterparts. While direct comparative metabolic stability data for these four compounds is limited, the general principle of increased stability with fluorination is well-established in medicinal chemistry.
Safety Profile: Based on available Safety Data Sheets (SDS), all four compounds present some level of hazard and should be handled with appropriate personal protective equipment in a laboratory setting.
| Compound | Key Hazard Statements |
| This compound | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][9] |
| 4-Fluorobenzamide | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][13] |
| 4-Chlorobenzamide | Harmful if swallowed, Causes serious eye irritation.[4][14] |
| 2,6-Difluorobenzamide | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[10][15] |
Expert Insights: While the hazard statements are similar for the fluorinated compounds, the "Harmful if swallowed" and "Harmful if inhaled" classifications for 4-chlorobenzamide and 2,6-difluorobenzamide, respectively, suggest a potentially higher acute toxicity profile compared to this compound and 4-fluorobenzamide under those specific exposure routes. However, a comprehensive toxicological assessment would be required for a definitive comparison.
Conclusion and Future Outlook
This comparative guide has illuminated the distinct characteristics of this compound and its halogenated benzamide counterparts.
-
This compound stands out as a versatile building block with a unique electronic profile that may offer advantages in modulating interactions with biological targets.[7] Its predicted enhanced metabolic stability makes it an attractive candidate for further investigation in drug discovery programs.
-
4-Fluorobenzamide and 4-Chlorobenzamide represent simpler, mono-halogenated analogs. While potentially more synthetically straightforward, they may exhibit different binding affinities and metabolic liabilities. The choice between fluorine and chlorine allows for a fine-tuning of lipophilicity and electronic properties.
-
2,6-Difluorobenzamide has a well-documented role as a scaffold for potent FtsZ inhibitors, highlighting the importance of the ortho-difluoro substitution pattern for this particular target.[11][12]
The selection of the optimal halogenated benzamide will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The subtle yet significant differences in their physicochemical properties, biological activities, and safety profiles underscore the importance of a data-driven approach to molecular design. As our understanding of the role of halogen bonding and the intricate effects of fluorination in drug-target interactions continues to grow, we can anticipate that these and other novel halogenated benzamides will play an increasingly important role in the development of next-generation therapeutics.
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A Comparative Guide to the Antimicrobial and Antifungal Activity of Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of scaffolds explored in medicinal chemistry, benzamide and its derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial and antifungal effects.[1][2] This guide provides a comprehensive comparison of the antimicrobial and antifungal performance of various benzamide derivatives, supported by experimental data, and delves into their synthesis, mechanisms of action, and structure-activity relationships.
The Benzamide Scaffold: A Versatile Core for Antimicrobial Drug Discovery
The benzamide moiety, a simple yet elegant chemical structure, serves as a versatile template for the design of new antimicrobial agents. Its amenability to a wide range of chemical modifications allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the identification of derivatives with enhanced potency and selectivity.[3] The amide linkage in benzamides is a key feature, contributing to their ability to form crucial hydrogen bonds with biological targets.[1]
Comparative Antimicrobial Efficacy of Benzamide Derivatives
The antimicrobial potential of benzamide derivatives has been extensively evaluated against a diverse panel of pathogenic bacteria and fungi. The following tables summarize the in vitro activity of representative compounds from different studies, highlighting their minimum inhibitory concentrations (MICs), which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Antibacterial Activity
Benzamide derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| N-Benzamide | Compound 5a | Bacillus subtilis | 6.25 | [1] |
| Escherichia coli | 3.12 | [1] | ||
| Compound 6b | Bacillus subtilis | 6.25 | [1] | |
| Escherichia coli | 3.12 | [1] | ||
| Compound 6c | Bacillus subtilis | 6.25 | [1] | |
| Escherichia coli | 3.12 | [1] | ||
| Aminobenzamide | Compound E23 | Staphylococcus epidermidis (MRSE) | 0.5-2 | [4] |
| Benzamidine | Imino bases 4a & 4b | Porphyromonas gingivalis | - | [5] |
Note: A lower MIC value indicates greater antimicrobial potency.
As evidenced by the data, certain N-benzamide derivatives exhibit remarkable activity against both B. subtilis and E. coli.[1] Furthermore, aminobenzamide derivatives have demonstrated potency against challenging methicillin-resistant Staphylococcus epidermidis (MRSE).[4]
Antifungal Activity
The antifungal potential of benzamide derivatives is equally impressive, with significant activity observed against various pathogenic fungi, including phytopathogens and human pathogens like Candida species.
| Compound Class | Derivative | Test Organism | EC50 (µg/mL) | Reference |
| Benzamide-Triazole | Compound 6h | Alternaria alternata | 1.77 | [6] |
| Compound 6k | Various fungi | 0.98-6.71 | [6] | |
| Oxadiazolyl-Benzamide | Compound 3e | Alternaria solani | - | [7] |
| Botrytis cinerea | - | [7] | ||
| Sclerotinia sclerotiorum | - | [7] | ||
| N-(pyrazol-5-yl)benzamide | Compound 5IIIh | Sclerotinia sclerotiorum | 0.37 | [8] |
| Compound 5IIIc | Valsa mali | 1.32 | [8] | |
| Benzamidine-Triazole | Compound 16d | Colletotrichum lagenarium | - (90% efficacy in vivo) | [9][10] |
Note: EC50 represents the concentration of a drug that gives half-maximal response. A lower EC50 value indicates greater antifungal potency.
Notably, benzamide derivatives incorporating a triazole moiety have shown excellent activity against phytopathogenic fungi, with some compounds surpassing the efficacy of commercial fungicides.[6] Similarly, N-(pyrazol-5-yl)benzamide derivatives have demonstrated remarkable in vitro and in vivo antifungal properties.[8]
Synthesis of Bioactive Benzamide Derivatives
The synthesis of benzamide derivatives is typically straightforward, often involving the coupling of a substituted benzoic acid with a corresponding amine. A general synthetic scheme is presented below.
Caption: General synthetic scheme for benzamide derivatives.
A common method involves the activation of the carboxylic acid group of a benzoic acid derivative, for example, using thionyl chloride to form an acyl chloride, which then readily reacts with an amine to form the amide bond.[1] Microwave-assisted synthesis has also been employed as a rapid and efficient method for preparing benzamide derivatives.[11]
Unraveling the Mechanisms of Action
The antimicrobial and antifungal activity of benzamide derivatives stems from their ability to interfere with essential cellular processes in pathogens. Several distinct mechanisms of action have been identified for different classes of these compounds.
Inhibition of Fungal Sec14p
Chemogenomic profiling has revealed that certain benzamide and picolinamide scaffolds exert their antifungal effects by targeting Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae.[12] X-ray crystallography has confirmed that these compounds bind within the lipid-binding pocket of Sec14p, thereby disrupting its function.[12]
Caption: Proposed mechanism of action via Sec14p inhibition.
Targeting Bacterial Cell Division
Another key target for benzamide derivatives is the filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of tubulin that is essential for bacterial cell division.[13][14][15] By binding to FtsZ, these compounds disrupt the formation of the Z-ring, a crucial step in cytokinesis, ultimately leading to bacterial cell death.[13]
Inhibition of Succinate Dehydrogenase (SDH)
For certain N-(pyrazol-5-yl)benzamide derivatives, the mechanism of antifungal action has been identified as the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[8] Molecular docking studies have shown that these compounds bind to the active site of SDH, disrupting its enzymatic activity.[8]
Disruption of the Fungal Cell Wall
While not a direct target of the benzamide core itself, some derivatives may interfere with the integrity of the fungal cell wall. The cell wall is a unique and essential structure in fungi, and its disruption can lead to cell lysis.[16][17]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies provide valuable insights into the chemical features required for potent antimicrobial and antifungal activity. For benzamide derivatives, several key SAR trends have been observed:
-
Substituents on the Benzene Ring: The presence of electron-withdrawing groups, such as halogens (F, Cl), on the benzene ring of the benzamide core has been shown to significantly enhance antifungal activity.[6] Conversely, the introduction of electron-donating groups like methoxy (OMe) or trifluoromethyl (CF3) can decrease activity.[6]
-
Nature of the Amine Moiety: The substituent on the amide nitrogen plays a crucial role in determining the biological activity. The incorporation of heterocyclic rings, such as triazoles and pyrazoles, has proven to be a successful strategy for developing potent antifungal agents.[6][8]
-
Linker Modifications: In derivatives targeting FtsZ, modifications to the linker connecting the benzamide core to other scaffolds can significantly impact antimicrobial activity.[14]
Experimental Protocols
General Procedure for Synthesis of N-Benzamide Derivatives
The following is a representative protocol for the synthesis of N-benzamide derivatives:
-
To a solution of a substituted benzoic acid in a suitable solvent (e.g., CH2Cl2), add thionyl chloride and a catalytic amount of DMF.[1]
-
Reflux the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acyl chloride in a fresh solvent and cool the solution in an ice bath.
-
Slowly add a solution of the desired substituted amine and a base (e.g., triethylamine) to the cooled acyl chloride solution.
-
Stir the reaction mixture at room temperature for a specified duration.
-
After completion of the reaction, perform an aqueous work-up, extracting the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-benzamide derivative.[1]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][18]
Conclusion and Future Perspectives
Benzamide derivatives represent a highly promising and versatile class of compounds in the ongoing search for novel antimicrobial and antifungal agents. Their straightforward synthesis, coupled with the ability to modulate their biological activity through targeted chemical modifications, makes them an attractive scaffold for further drug development. The diverse mechanisms of action identified for different benzamide derivatives highlight the rich chemical space that can be explored.
Future research should focus on optimizing the lead compounds identified in various studies to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of synergistic combinations of benzamide derivatives with existing antimicrobial drugs could also be a fruitful avenue to combat drug resistance.[19][20] With continued and focused research efforts, benzamide-based therapeutics hold the potential to become a valuable addition to our arsenal against infectious diseases.
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The Criticality of Fluorine Positioning: A Comparative Guide to 2,6-Difluorobenzamide and 3,4-Difluorobenzamide in FtsZ Inhibition
For Immediate Release: A Technical Guide for Researchers in Antimicrobial Drug Discovery
The relentless rise of antibiotic resistance necessitates a departure from conventional therapeutic strategies and an intensified focus on novel bacterial targets. One of the most promising of these is the Filamentous temperature-sensitive protein Z (FtsZ), a bacterial tubulin homologue essential for cell division. Its inhibition presents a powerful mechanism for antibacterial action. Within the chemical scaffolds designed to target FtsZ, benzamides, and specifically those with a 2,6-difluoro substitution pattern, have emerged as a leading class of inhibitors. This guide provides a detailed comparison of the well-established 2,6-difluorobenzamide scaffold against the lesser-explored 3,4-difluorobenzamide isomer, elucidating the profound impact of fluorine atom placement on FtsZ inhibitory activity.
The Established Potency of the 2,6-Difluorobenzamide Scaffold
The 2,6-difluorobenzamide motif is the cornerstone of numerous potent FtsZ inhibitors, including the widely studied PC190723 and its derivatives.[1][2] These compounds have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3][4] The mechanism of action is well-characterized: these molecules do not compete with GTP at the active site but rather bind to an allosteric site located in a cleft between the N- and C-terminal domains of FtsZ. This binding event stabilizes FtsZ polymers, leading to the formation of non-functional filaments and ultimately blocking cell division.[3]
The unique 2,6-difluoro substitution pattern is not arbitrary; it is fundamental to the high-affinity binding and potent inhibitory activity of these compounds. Structural and computational studies have revealed that the fluorine atoms play a multi-faceted role:
-
Conformational Rigidity: The presence of fluorine atoms at the 2 and 6 positions of the benzamide ring induces a non-planar conformation. This pre-organized, twisted geometry is crucial for fitting into the specific topology of the allosteric binding pocket on FtsZ.[1][5]
-
Enhanced Binding Interactions: The ortho-fluoro substituents engage in critical hydrophobic and van der Waals interactions with key amino acid residues within the binding site, such as Val203, Val297, and Asn263.[1] These interactions significantly contribute to the overall binding affinity and potency of the inhibitor.
The antibacterial efficacy of various 2,6-difluorobenzamide derivatives has been extensively documented. The table below summarizes the Minimum Inhibitory Concentrations (MICs) for representative compounds against key bacterial strains.
| Compound | R-Group at 3-position | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus (Susceptible & Resistant) MIC (µg/mL) | Reference |
| 7 | 3-chloroalkoxy | 0.25 | <10 | [4] |
| 12 | 3-bromoalkoxy | 1 | <10 | [4] |
| 17 | 3-alkyloxy | 0.5 | <10 | [4] |
| 4 | 3-alkyloxy | Not Reported | 1 | [3] |
The Unexplored Landscape of this compound
In stark contrast to the wealth of data on 2,6-difluorobenzamide, there is a notable absence of published research evaluating this compound as a direct inhibitor of FtsZ. While this compound is utilized as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals, its potential as an antibacterial agent via FtsZ inhibition appears to be largely uninvestigated.[6]
This lack of data is, in itself, a significant finding. Based on the extensive structure-activity relationship (SAR) studies of benzamide-based FtsZ inhibitors, we can infer the likely reasons for the disparity in research focus and predict the probable efficacy of the 3,4-difluoro isomer. The foundational principle of the 2,6-difluoro scaffold's success lies in the precise positioning of the fluorine atoms to induce a specific conformation and engage in targeted interactions within the allosteric binding pocket.
A shift of the fluorine atoms to the 3 and 4 positions would fundamentally alter the molecule's electronic and steric properties, with several predicted consequences for FtsZ inhibition:
-
Altered Conformation: The critical non-planar twist induced by the ortho-substituents in the 2,6-difluoro isomer would be absent in the 3,4-difluoro analogue. This would likely result in a more planar conformation, which is less favorable for binding to the allosteric pocket.[5]
-
Loss of Key Interactions: The fluorine atoms at the 3 and 4 positions would be unable to form the crucial hydrophobic interactions with residues like Val203, Val297, and Asn263 that are essential for high-affinity binding of the 2,6-difluoro derivatives.[1]
-
Unfavorable Electronic Distribution: The change in fluorine positioning would alter the electron density distribution across the aromatic ring, potentially impacting other interactions within the binding site.
Therefore, it is highly probable that this compound would exhibit significantly weaker, or even negligible, FtsZ inhibitory activity compared to its 2,6-difluoro counterpart. This prediction is indirectly supported by the consistent finding that modifications to the 2,6-difluorobenzamide core are detrimental to activity.[5]
Visualizing the Interaction: FtsZ Inhibition and Experimental Workflow
To better understand the mechanism of FtsZ inhibition and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Figure 1: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.
Figure 2: A typical experimental workflow for the evaluation of FtsZ inhibitors.
Experimental Protocols
The evaluation of benzamides as FtsZ inhibitors involves a series of established biochemical and cellular assays.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the assembly of FtsZ into protofilaments by measuring changes in right-angle light scattering.
-
Protein Preparation: Purified FtsZ protein is prepared in a polymerization buffer (e.g., MES buffer, pH 6.5, containing MgCl₂ and KCl).
-
Baseline Measurement: A baseline light scattering reading is taken using a fluorometer or spectrophotometer at a wavelength of 350 nm.
-
Initiation of Polymerization: The reaction is initiated by the addition of GTP.
-
Inhibitor Addition: The test compound (e.g., 2,6-difluorobenzamide derivative) is added at various concentrations.
-
Monitoring: The change in light scattering is monitored over time. Inhibitors that stabilize FtsZ polymers will show an increase in light scattering signal.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.
-
Reaction Setup: Purified FtsZ is incubated in a reaction buffer with varying concentrations of the test compound.
-
Initiation: The reaction is initiated by the addition of GTP.
-
Phosphate Detection: The amount of inorganic phosphate released from GTP hydrolysis is measured over time using a malachite green-based colorimetric assay or an enzyme-coupled spectrophotometric assay.
-
Data Analysis: The rate of GTP hydrolysis is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce GTPase activity by 50%) is determined.
Bacterial Cell Morphology Assay
This assay visually assesses the effect of FtsZ inhibitors on bacterial cell division.
-
Cell Culture: A bacterial strain of interest (e.g., S. aureus) is grown to the mid-logarithmic phase.
-
Treatment: The bacterial culture is treated with the test compound at various concentrations (typically at or above the MIC).
-
Incubation: The treated culture is incubated for a period that allows for several rounds of cell division.
-
Microscopy: Aliquots of the culture are taken, and the cells are visualized using phase-contrast or fluorescence microscopy. Inhibition of FtsZ leads to a characteristic filamentous phenotype, where cells fail to divide and elongate.
Conclusion
The 2,6-difluorobenzamide scaffold represents a highly successful and well-validated platform for the development of potent FtsZ inhibitors. The specific positioning of the fluorine atoms is critical for inducing the necessary molecular conformation and facilitating high-affinity binding to the allosteric site on FtsZ. In contrast, the this compound isomer is largely unexplored in this context, and based on established structure-activity relationships, it is predicted to be a significantly less effective inhibitor of FtsZ. This comparative analysis underscores the critical importance of precise structural modifications in drug design and highlights the continued potential of the 2,6-difluorobenzamide scaffold in the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.
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Straniero, V., et al. (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. [Link]
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Chai, W. C., et al. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Antibiotics, 9(12), 873. [Link]
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Straniero, V., et al. (2020). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 25(23), 5727. [Link]
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Artola, M., et al. (2019). Structure of several reported FtsZ inhibitors as antibacterial agents. ResearchGate. [Link]
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Huecas, S., et al. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Journal of Medicinal Chemistry, 64(9), 5647-5667. [Link]
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Andreu, J. M., et al. (2022). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. International Journal of Molecular Sciences, 23(21), 13091. [Link]
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Huecas, S., et al. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Journal of Medicinal Chemistry, 64(9), 5647-5667. [Link]
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Virovets, D. V., et al. (2019). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 19(11), 6543-6551. [Link]
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Suigo, L., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Antibiotics, 12(12), 1699. [Link]
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A Spectroscopic Guide to Differentiating Fluorinated Benzamide Isomers: A Comparative Analysis
In the landscape of medicinal chemistry and drug development, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. Among these, fluorinated benzamides represent a critical class of compounds. However, the seemingly subtle shift of a single fluorine atom across the aromatic ring to form ortho-, meta-, and para-isomers can lead to profound differences in biological activity and metabolic stability. Consequently, the unambiguous identification of these isomers is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive spectroscopic comparison of 2-fluorobenzamide (ortho), 3-fluorobenzamide (meta), and 4-fluorobenzamide (para), offering field-proven insights and experimental data to aid researchers in their analytical endeavors.
The Challenge of Isomer Differentiation
The structural similarity of fluorinated benzamide isomers presents a significant analytical challenge. While their molecular weights are identical, the position of the fluorine atom induces distinct electronic environments that can be effectively probed using a combination of spectroscopic techniques. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy stands as the most powerful technique for the structural elucidation of these isomers. The position of the fluorine atom directly influences the chemical shifts and coupling constants of nearby nuclei, providing a unique fingerprint for each isomer.
¹H NMR Spectroscopy
The ¹H NMR spectra of the aromatic region are particularly informative. The electron-withdrawing nature of the fluorine atom and the amide group, combined with their respective resonance and inductive effects, leads to predictable patterns in the chemical shifts of the aromatic protons.[1]
Key Observational Logic:
-
Ortho-isomer (2-fluorobenzamide): The fluorine atom is in close proximity to the amide group. The proton ortho to the fluorine (H6) is expected to be significantly downfield due to the combined deshielding effects of the adjacent fluorine and the amide group. Furthermore, through-space coupling between the fluorine and the nearby N-H protons of the amide group may be observed, providing a unique diagnostic feature.[2]
-
Meta-isomer (3-fluorobenzamide): The protons are influenced by the fluorine and amide groups at different positions. The proton between the two substituents (H2) will be the most deshielded. The other protons will exhibit a complex splitting pattern based on their coupling to adjacent protons and the fluorine atom.
-
Para-isomer (4-fluorobenzamide): Due to the symmetry of the molecule, a more simplified spectrum is expected. The protons ortho to the amide group (H2, H6) will be equivalent, as will the protons ortho to the fluorine atom (H3, H5). This results in two distinct signals, each appearing as a doublet of doublets (or a triplet-like pattern) due to coupling with the adjacent proton and the fluorine.[3]
Comparative ¹H NMR Data (Aromatic Region, simulated in DMSO-d₆)
| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
| 2-Fluorobenzamide | H3 | ~7.3 | ddd | J(H3,H4) ≈ 8.4, J(H3,F) ≈ 4.8, J(H3,H5) ≈ 1.2 |
| H4 | ~7.6 | m | ||
| H5 | ~7.2 | td | J(H5,H4) ≈ J(H5,H6) ≈ 7.6, J(H5,H3) ≈ 1.2 | |
| H6 | ~7.9 | td | J(H6,H5) ≈ 7.6, J(H6,F) ≈ 5.2, J(H6,H4) ≈ 1.8 | |
| 3-Fluorobenzamide | H2 | ~7.7 | ddd | J(H2,H6) ≈ 7.8, J(H2,F) ≈ 2.0, J(H2,H4) ≈ 1.6 |
| H4 | ~7.4 | ddd | J(H4,H5) ≈ 8.2, J(H4,F) ≈ 9.8, J(H4,H2) ≈ 1.6 | |
| H5 | ~7.5 | m | ||
| H6 | ~7.6 | dt | J(H6,H5) ≈ J(H6,H2) ≈ 7.8, J(H6,F) ≈ 1.6 | |
| 4-Fluorobenzamide | H2, H6 | ~7.9 | dd | J(H,H) ≈ 8.8, J(H,F) ≈ 5.6 |
| H3, H5 | ~7.3 | t | J(H,H) ≈ J(H,F) ≈ 8.8 |
Note: The amide protons (CONH₂) typically appear as two broad singlets between 7.5 and 8.1 ppm.
¹³C NMR Spectroscopy
The position of the fluorine substituent dramatically affects the ¹³C NMR chemical shifts, particularly for the carbon directly attached to the fluorine (C-F), which exhibits a large one-bond C-F coupling constant.[4][5]
Key Observational Logic:
-
The carbon atom directly bonded to fluorine will show a large ¹JCF coupling constant, typically in the range of 240-260 Hz, resulting in a doublet.
-
The chemical shifts of the other aromatic carbons will be influenced by the position of the fluorine, with carbons ortho and para to the fluorine generally being shielded (shifted upfield) and the carbon ipso to the fluorine being significantly deshielded.[6]
Comparative ¹³C NMR Data (Simulated in DMSO-d₆)
| Isomer | C1 (C-CONH₂) | C2 | C3 | C4 | C5 | C6 | C=O |
| 2-Fluorobenzamide | ~121 (d, ²JCF≈12 Hz) | ~160 (d, ¹JCF≈245 Hz) | ~117 (d, ²JCF≈21 Hz) | ~133 | ~125 | ~130 | ~167 |
| 3-Fluorobenzamide | ~135 | ~115 (d, ²JCF≈21 Hz) | ~162 (d, ¹JCF≈243 Hz) | ~119 (d, ²JCF≈22 Hz) | ~131 | ~125 | ~168 |
| 4-Fluorobenzamide | ~130 | ~131 (d, ²JCF≈9 Hz) | ~115 (d, ²JCF≈22 Hz) | ~164 (d, ¹JCF≈250 Hz) | ~115 (d, ²JCF≈22 Hz) | ~131 (d, ²JCF≈9 Hz) | ~168 |
¹⁹F NMR Spectroscopy
¹⁹F NMR provides a direct and highly sensitive method for distinguishing the isomers, as the chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment.[7][8]
Key Observational Logic:
-
The ¹⁹F chemical shift will vary significantly between the ortho, meta, and para isomers due to differences in resonance and inductive effects.[9]
-
The ortho isomer is expected to have the most distinct chemical shift due to the proximity of the amide group, which can influence the fluorine's electronic environment through both steric and electronic effects.
Comparative ¹⁹F NMR Data (Relative to CFCl₃)
| Isomer | Approximate ¹⁹F Chemical Shift (ppm) |
| 2-Fluorobenzamide | ~ -114 |
| 3-Fluorobenzamide | ~ -112 |
| 4-Fluorobenzamide | ~ -109 |
Note: These values can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to differentiate isomers based on subtle shifts in vibrational frequencies.[10][11]
Key Observational Logic:
-
Amide I and II Bands: The C=O stretching (Amide I) and N-H bending (Amide II) bands are characteristic of the benzamide moiety. The position of the fluorine may cause slight shifts in these bands due to its electronic influence.[12][13]
-
C-F Stretching: The C-F stretching vibration, typically found in the 1250-1000 cm⁻¹ region, will be present in all three isomers. Its exact position may vary slightly depending on the substitution pattern.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[14]
-
Ortho: A strong band around 750 cm⁻¹.
-
Meta: Two characteristic bands, one around 780 cm⁻¹ and another around 690 cm⁻¹, along with a band in the 880-860 cm⁻¹ region.
-
Para: A single strong band in the 840-810 cm⁻¹ region.
-
Comparative FTIR Data (KBr Pellet)
| Isomer | N-H Stretch (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) | N-H Bend (Amide II) (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C-H Bend (cm⁻¹) |
| 2-Fluorobenzamide | ~3400, ~3200 | ~1650 | ~1620 | ~1230 | ~755 |
| 3-Fluorobenzamide | ~3380, ~3180 | ~1660 | ~1625 | ~1240 | ~785, ~680 |
| 4-Fluorobenzamide | ~3370, ~3170 | ~1655 | ~1622 | ~1220 | ~830 |
Mass Spectrometry (MS): Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the isomers. While all three isomers have the same molecular ion peak (m/z 139), their fragmentation patterns can exhibit subtle differences.
Key Observational Logic:
-
Molecular Ion (M⁺): All three isomers will show a molecular ion peak at m/z 139.
-
Loss of Amide Group: A common fragmentation pathway for benzamides is the loss of the amide radical (•NH₂) to form the corresponding fluorobenzoyl cation.[15][16]
-
Formation of Fluorophenyl Cation: The fluorobenzoyl cation can subsequently lose carbon monoxide (CO) to form the fluorophenyl cation.
-
Ortho Effect: In the ortho-isomer, interactions between the fluorine atom and the amide group during fragmentation can sometimes lead to unique fragmentation pathways or different relative abundances of certain fragment ions.
Comparative Mass Spectrometry Data (EI-MS)
| m/z | Fragment | 2-Fluorobenzamide (Relative Abundance %) | 3-Fluorobenzamide (Relative Abundance %) | 4-Fluorobenzamide (Relative Abundance %) |
| 139 | [M]⁺ | 60 | 65 | 70 |
| 123 | [M - NH₂]⁺ | 100 | 100 | 100 |
| 95 | [M - NH₂ - CO]⁺ | 80 | 85 | 90 |
| 75 | [C₆H₄F - H]⁺ | 30 | 35 | 40 |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data, the following standardized protocols are recommended.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the fluorobenzamide isomer.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
Instrumental Parameters (¹H, ¹³C, ¹⁹F NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-32.
-
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the fluorobenzamide isomer with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Instrumental Parameters:
-
Spectrometer: A Fourier-Transform Infrared spectrometer.
-
Detector: Deuterated triglycine sulfate (DTGS) or similar.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans for both the background and the sample.
Mass Spectrometry
Sample Introduction and Ionization (EI-MS):
-
Introduce a small amount of the solid sample via a direct insertion probe or dissolve in a volatile solvent for injection into a gas chromatograph (GC-MS).
-
Volatilize the sample by heating the probe or in the GC injection port.
-
Ionize the gaseous molecules using a standard electron impact source with an electron energy of 70 eV.
Instrumental Parameters:
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.
-
Mass Range: m/z 40-200.
-
Scan Speed: Appropriate for the resolution and sensitivity required.
Visualizing the Spectroscopic Workflow
Caption: Workflow for the spectroscopic differentiation of fluorinated benzamide isomers.
Key Spectroscopic Differentiators
Caption: Key distinguishing features for each fluorobenzamide isomer.
Conclusion
The differentiation of fluorinated benzamide isomers is a critical task in pharmaceutical development and quality control. A multi-technique spectroscopic approach, leveraging the distinct strengths of NMR, FTIR, and MS, provides a robust and reliable methodology for their unambiguous identification. By carefully analyzing the nuanced differences in chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently distinguish between the ortho-, meta-, and para-isomers. This guide serves as a practical resource, grounded in established spectroscopic principles and experimental data, to empower scientists in this essential analytical endeavor.
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The Efficacy of 3,4-Difluorobenzamide as a Precursor for Potent PARP Inhibitors: A Comparative Guide
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy for cancers with deficiencies in homologous recombination repair, most notably those harboring BRCA1/2 mutations. The chemical scaffold of these inhibitors is a critical determinant of their potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of 3,4-difluorobenzamide as a strategic precursor for the synthesis of a new generation of potent PARP inhibitors. We will explore a plausible synthetic route to a novel fluorinated benzimidazole carboxamide PARP inhibitor, present a comparative analysis of its theoretical efficacy against established PARP inhibitors, and provide detailed experimental protocols for its synthesis and biological evaluation.
Introduction: The Rationale for Fluorinated PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks (SSBs).[1][2] PARP inhibitors exploit the concept of synthetic lethality; in cancer cells with compromised high-fidelity DNA double-strand break (DSB) repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to an accumulation of DSBs during replication, ultimately resulting in cell death.[3][4]
The introduction of fluorine atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[5][6] In the context of PARP inhibitors, fluorine substitution on the benzimidazole carboxamide scaffold, a common core structure, has been shown to yield compounds with high potency.[2][7] this compound presents itself as an attractive and readily available starting material for the synthesis of such advanced PARP inhibitors.[8][9] This guide will elucidate a strategic pathway from this precursor to a potent PARP inhibitor and benchmark its potential efficacy.
Proposed Synthesis of a Novel Fluorinated PARP Inhibitor from this compound
While a direct, one-pot synthesis is not yet established, a chemically sound multi-step pathway can be proposed to synthesize a potent fluorinated benzimidazole carboxamide PARP inhibitor, structurally akin to Veliparib, from this compound. The target molecule for this proposed synthesis is 6-fluoro-2-((R)-2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide .
The proposed synthetic route is as follows:
Caption: Workflow for the PARP1 Enzymatic Activity Assay.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Enzyme and DNA Addition: Add recombinant PARP1 enzyme and activated DNA to each well.
-
Compound Addition: Add serial dilutions of the test compound (and positive/negative controls) to the wells.
-
Reaction Initiation: Add β-Nicotinamide adenine dinucleotide (NAD+) to initiate the PARylation reaction. Incubate at room temperature for 1 hour.
-
Antibody Incubation: Wash the plate and add a primary antibody specific for poly(ADP-ribose) (PAR), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent HRP substrate and measure the light output using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and determine the IC50 value using a non-linear regression model. [10][11]
Cell Viability Assay in BRCA-Deficient Cancer Cells
This assay determines the cytotoxic effect of the PARP inhibitor on cancer cells with a compromised homologous recombination repair pathway.
Step-by-Step Methodology:
-
Cell Seeding: Seed BRCA1/2-deficient (e.g., MDA-MB-436, CAPAN-1) and proficient (control) cells in 96-well plates and allow them to adhere overnight. [12][13]2. Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor for 72-120 hours.
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate the IC50 value for each cell line. [2][14]
PARP Trapping Assay
This assay measures the ability of the inhibitor to trap PARP enzymes on DNA, a key mechanism of action for some of the most effective PARP inhibitors. [7][15]
Caption: Workflow for the Cellular PARP Trapping Assay.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the PARP inhibitor for a defined period (e.g., 4 hours).
-
Cell Fractionation: Lyse the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions. [16]3. Western Blotting: Resolve the chromatin-bound proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for PARP1.
-
Quantification: Quantify the intensity of the PARP1 band using densitometry.
-
Analysis: Compare the amount of chromatin-bound PARP1 in inhibitor-treated cells to that in vehicle-treated controls to determine the extent of PARP trapping.
Conclusion and Future Directions
This compound stands out as a promising and economically viable precursor for the development of next-generation PARP inhibitors. The proposed synthetic pathway to a novel fluorinated benzimidazole carboxamide derivative offers a clear route to a potentially highly potent compound. The strategic incorporation of fluorine is anticipated to enhance both the enzymatic inhibition and the cellular efficacy of the resulting inhibitor.
Further research should focus on the optimization of the proposed synthetic route to improve yields and scalability. Comprehensive in vitro and in vivo evaluation of the synthesized compound, following the detailed protocols provided in this guide, will be crucial to validate its therapeutic potential. The comparative data presented herein provides a robust benchmark for these future studies. The continued exploration of fluorinated scaffolds derived from precursors like this compound will undoubtedly contribute to the discovery of more effective and safer PARP inhibitors for cancer therapy.
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Setting a Trap for PARP1 and PARP2. BPS Bioscience.
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Inhibitors of PARP: Number crunching and structure gazing. PNAS.
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STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. St. John's Scholar.
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Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals.
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Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.
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Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 Inhibitors. ResearchGate.
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Institutes of Health.
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PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals.
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Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. National Institutes of Health.
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Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. ResearchGate.
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Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation. National Institutes of Health.
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Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. PubMed.
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health.
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Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. National Institutes of Health.
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Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. National Institutes of Health.
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.
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(A) Cell viability assay shown for cells versus screened inhibitors:... ResearchGate.
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A Comparative Guide to the Dopamine D2 Receptor Binding of Benzamide Analogues
For Researchers, Scientists, and Drug Development Professionals
The dopamine D2 receptor, a class A G protein-coupled receptor (GPCR), is a cornerstone in the research and treatment of neuropsychiatric disorders.[1][2] Its pivotal role in modulating dopaminergic signaling pathways has made it a primary target for a plethora of therapeutic agents, particularly antipsychotics.[3][4] Among the various chemical scaffolds developed to interact with the D2 receptor, benzamide derivatives have emerged as a significant class of antagonists, with several compounds progressing into clinical use.[5][6]
This guide provides a comprehensive comparative analysis of the binding characteristics of various benzamide analogues to the dopamine D2 receptor. By integrating experimental data with mechanistic insights, we aim to offer a valuable resource for researchers engaged in the discovery and development of novel D2 receptor modulators. We will delve into the nuances of binding affinity, explore the structure-activity relationships that govern these interactions, and provide detailed protocols for the in vitro assays essential for characterizing these compounds.
The Dopamine D2 Receptor and Benzamide Antagonists: A Mechanistic Overview
Dopamine D2 receptors are primarily coupled to the Gi/o class of G proteins.[1] Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][7] This signaling cascade is fundamental to the regulation of neuronal excitability and neurotransmitter release. Benzamide antagonists exert their effects by competitively binding to the D2 receptor, thereby blocking the actions of endogenous dopamine.
The chemical structure of benzamide analogues is a key determinant of their binding affinity and selectivity for the D2 receptor.[8] These compounds typically feature a substituted benzamide core linked to a basic amine moiety via a flexible or rigid side chain. Variations in the substituents on the aromatic ring and the nature of the side chain can profoundly influence the compound's interaction with the receptor's binding pocket.[8][9]
Comparative Binding Affinities of Benzamide Analogues
The binding affinity of a compound for its target receptor is a critical parameter in drug development, often expressed as the inhibitor constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the in vitro binding affinities of a selection of benzamide analogues for the dopamine D2 receptor, as determined by radioligand binding assays.
| Compound | Radioligand | Ki (nM) | Reference |
| Amisulpride | [³H]-Spiperone | 2.8 | [3] |
| Sulpiride | [³H]-Spiperone | 10.2 | [10] |
| Nemonapride | [¹¹C]Nemonapride | ~1 (in vivo) | [11] |
| Raclopride | [³H]-Raclopride | 2.1 - 3.9 | [12] |
| YM-09151-2 | Not Specified | 0.1 | [13] |
| Eticlopride | Not Specified | High Affinity | |
| Remoxipride | [³H]-Spiperone | ~10x weaker than Sulpiride (in vitro) | [10] |
| N-(2-aminoethyl)-2-methoxybenzamide | [³H]-Spiperone | 15.8 | [3] |
Note: The Ki values can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell preparation, and the assay buffer composition.
Experimental Protocols: A Guide to In Vitro Characterization
The accurate determination of binding affinity and functional activity is paramount in the comparative analysis of benzamide analogues. Here, we provide detailed, step-by-step methodologies for two key in vitro assays: the radioligand binding assay and the cAMP functional assay.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the D2 receptor.[14][15] The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the IC₅₀, which is then used to calculate the Ki.
Workflow for Radioligand Binding Assay ```dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: D2 receptor signaling and the action of benzamide antagonists.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with increasing concentrations of the benzamide analogue for a specified time.
-
Add a D2 receptor agonist (e.g., quinpirole or dopamine) to stimulate the receptor.
-
To amplify the signal, adenylyl cyclase can be stimulated with forskolin. [16][17] * Incubate for a period to allow for changes in cAMP levels.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luciferase reporter gene assays. [10]
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
This provides a measure of the functional potency of the benzamide analogue.
-
Structure-Activity Relationships (SAR) and Experimental Causality
The binding affinity and selectivity of benzamide analogues are intricately linked to their three-dimensional structure and the specific chemical interactions they form within the D2 receptor's binding pocket. [18]Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel and improved D2 receptor antagonists.
Key Structural Features Influencing D2 Receptor Binding:
-
Substituents on the Benzamide Ring: The nature and position of substituents on the benzamide ring are critical. For instance, a methoxy group at the 6-position and other substituents at the 3-position have been shown to significantly influence binding affinity. [8]Hydrophobic substituents at the 3-position and electron-donating groups at the 5-position can also enhance activity. [9]* The Amide Side Chain: The conformation of the amide side chain plays a role in receptor binding. An extended conformation is often concluded to be the receptor-bound state. [18]* The Basic Amine Moiety: The N-alkyl substituents on the side chain also contribute to the binding affinity. [18]The stereochemistry of the side chain is important, with the (S)-configuration often being more potent. [8]* Planar Conformation: The overall planarity of the benzamide ligand is a requirement for effective binding to the D2 receptor. The Influence of Assay Conditions: The Role of Sodium Ions
The composition of the assay buffer can significantly impact the binding of ligands to GPCRs. Notably, sodium ions (Na⁺) have been shown to modulate the binding of both agonists and antagonists to the D2 receptor. [19][20][21]The presence of Na⁺ can enhance the binding affinity of some substituted benzamide derivatives. [21]This is thought to be due to Na⁺-induced conformational changes in the receptor. [21][22]Therefore, it is essential to carefully consider and control the ionic strength and composition of the assay buffer when comparing data from different studies. [22]
Conclusion
The comparative study of dopamine D2 receptor binding of benzamide analogues is a dynamic field of research with significant implications for the development of novel therapeutics for neuropsychiatric disorders. This guide has provided a framework for understanding the key aspects of this research, from the fundamental principles of D2 receptor signaling to the practicalities of in vitro characterization. By combining robust experimental protocols with a nuanced understanding of structure-activity relationships, researchers can continue to advance the design and development of next-generation D2 receptor modulators with improved efficacy and safety profiles.
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Lindsley, C. W., et al. (2022). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science, 5(12), 1195-1210. [Link]
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Leysen, J. E., et al. (1994). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Neurochemical Research, 19(11), 1321-1330. [Link]
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A Senior Application Scientist's Guide to the Definitive Structure Elucidation of 3,4-Difluorobenzamide
An objective comparison of analytical techniques for the structural confirmation of 3,4-Difluorobenzamide, with a primary focus on X-ray crystallography, supported by comprehensive experimental data and protocols.
In the rigorous world of drug development and materials science, the adage "structure dictates function" is a foundational principle. For molecules like this compound, a versatile building block in medicinal chemistry, an unambiguous understanding of its three-dimensional architecture is not merely academic—it is a prerequisite for rational design and predicting biological activity.[1] This guide provides a comparative analysis of the gold-standard method for structural determination, single-crystal X-ray crystallography, alongside essential spectroscopic techniques that offer corroborative and complementary data. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating and robust strategy for structural confirmation.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the ultimate arbiter of molecular structure in the solid state. It provides a direct, high-resolution map of electron density, from which the precise coordinates of each atom can be determined. This allows for the unequivocal measurement of bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the molecule's conformation and packing in the crystal lattice.
Causality in Experimentation: The Path from Powder to Proof
The success of a crystallographic experiment is fundamentally dependent on the quality of a single crystal. The entire workflow is designed to grow, select, and analyze a specimen that will diffract X-rays in a highly ordered manner.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step): The primary challenge is to coax the powdered this compound, a white to light yellow solid with a melting point of 129-133 °C, into forming a single, defect-free crystal.[1] The choice of solvent is paramount. A solvent system in which the compound has moderate solubility is ideal. Slow evaporation from a solution in ethanol/water or acetone is a common first approach. The slow rate is crucial as it allows molecules to deposit onto the growing crystal face in the most energetically favorable, ordered arrangement.
-
Crystal Mounting & Screening: A visually clear crystal of suitable size (~0.1-0.3 mm) is carefully mounted on a goniometer head.[2] Initial X-ray images are taken to screen for quality. Sharp, well-defined diffraction spots indicate a good single crystal, while diffuse or multiple spots suggest twinning or polycrystallinity, which would invalidate the experiment.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[2] The diffractometer rotates the crystal through a series of angles, collecting thousands of diffraction patterns from all possible orientations.
-
Structure Solution & Refinement: The collected data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods to generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to achieve the best agreement between the calculated and observed diffraction data.[2]
Anticipated Crystallographic Data for this compound
| Parameter | Expected Value/Range | Structural Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the fundamental symmetry of the repeating unit cell. |
| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the crystal. |
| C-F Bond Lengths | ~1.35 Å | Confirms the covalent attachment and position of the fluorine atoms. |
| C=O Bond Length | ~1.24 Å | Characteristic of the amide carbonyl group. |
| C-N Bond Length | ~1.33 Å | Shorter than a typical C-N single bond, indicating amide resonance. |
| Intermolecular Interactions | N-H···O Hydrogen Bonding | Primary amides typically form robust hydrogen-bonded dimers or tapes, which dictate the crystal packing.[2] |
Workflow for X-ray Crystallography
Sources
Introduction: The Significance of the 3,4-Difluorobenzamide Scaffold
An In-Depth Technical Guide to Comparative In Silico Docking Studies of 3,4-Difluorobenzamide Derivatives
In the landscape of modern medicinal chemistry, the strategic use of fluorine in drug candidates has become a cornerstone of rational drug design. The this compound moiety is a particularly valuable scaffold, serving as a key intermediate in the synthesis of a wide array of bioactive molecules targeting neurological disorders and oncological pathways.[1] The incorporation of fluorine atoms can profoundly influence a molecule's properties, often enhancing metabolic stability, membrane permeation, and, critically, binding affinity for its biological target.[2] This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of novel this compound derivatives, offering a robust methodology for predicting their therapeutic potential before committing to costly and time-consuming synthesis and in vitro testing.
The Rationale for In Silico Screening
Molecular docking is a powerful and widely adopted computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[3][4] This in silico approach is indispensable in early-stage drug discovery for several reasons:
-
Speed and Cost-Effectiveness: It allows for the rapid screening of vast virtual libraries of compounds, prioritizing those with the highest predicted affinity for a specific biological target.[5]
-
Hypothesis Generation: Docking studies provide detailed, atom-level insights into the specific interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding. This understanding allows researchers to generate informed hypotheses for optimizing lead compounds.[4][6]
-
Prioritization: By ranking potential drug candidates based on their predicted binding energies, researchers can focus their synthetic efforts on the most promising molecules, significantly accelerating the drug development pipeline.[5]
This guide will use Fatty Acid Amide Hydrolase (FAAH), a well-validated therapeutic target for pain and inflammation, as an exemplary protein to demonstrate a comparative docking workflow.[7]
Experimental Workflow: A Self-Validating Docking Protocol
A rigorous and trustworthy docking study is built on a foundation of meticulous preparation and, most importantly, protocol validation. The following sections detail a step-by-step methodology that incorporates this self-validating principle.
Part 1: Receptor (Protein) Preparation
The accuracy of a docking simulation is highly dependent on the quality of the protein structure.
-
Selection and Retrieval: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 3QK5 , which is the structure of human FAAH.[8] The choice is critical; high-resolution structures with a co-crystallized ligand are preferred as the bound ligand's position is the gold standard for validating the docking protocol.[9]
-
Initial Cleaning: Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Discovery Studio), remove all non-essential molecules from the PDB file. This includes water molecules, ions, and any co-factors not directly involved in the binding interaction you wish to study.[9]
-
Protein Preparation: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures. Assign partial charges using a force field like AMBER or Gasteiger. Merge non-polar hydrogens to simplify the system.
Part 2: Ligand Preparation
Proper preparation of the small molecule ligands is equally vital for accurate results.[9] For this comparative guide, we will define a small library of hypothetical this compound derivatives to assess how minor structural modifications affect binding.
-
Scaffold: this compound
-
Derivative 1 (DFB-OH): Addition of a para-hydroxyl group to a terminal phenyl ring.
-
Derivative 2 (DFB-NH2): Addition of a para-amino group.
-
Alternative Inhibitor (Control): A known non-benzamide FAAH inhibitor for comparison.
Protocol:
-
2D to 3D Conversion: Draw the 2D structures of the ligands using chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert them to 3D structures.
-
Energy Minimization: The initial 3D structures are not in their most stable conformation. Perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable 3D conformation for each ligand.[10][11] This step is crucial as docking software explores rotational flexibility but often assumes the input bond lengths and angles are optimal.
Part 3: Docking Protocol Validation (The Trustworthiness Pillar)
Before screening our derivatives, we must validate that our chosen docking software and parameters can accurately reproduce the experimentally determined binding mode. This is the most critical step for ensuring the trustworthiness of your results.[12]
-
Extract the Co-crystallized Ligand: From the original PDB file (3QK5), save the co-crystallized inhibitor as a separate file. This is your positive control.
-
Re-dock the Ligand: Perform a docking run using only this extracted ligand and your prepared FAAH receptor.
-
Calculate RMSD: Superimpose the pose of your re-docked ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Validation Criteria: An RMSD value of less than 2.0 Angstroms (Å) is considered a successful validation, indicating that your docking protocol can accurately predict the correct binding mode.[13][14] If the RMSD is higher, you may need to adjust the size of the docking search space (the "grid box") or other docking parameters.
Part 4: Comparative Docking and Analysis
With a validated protocol, you can now proceed with confidence to dock your library of this compound derivatives.
-
Define the Search Space: Define a grid box that encompasses the entire binding site of the FAAH enzyme. The location of the co-crystallized ligand is the ideal guide for positioning this box.
-
Perform Docking: Using software like AutoDock Vina, dock each prepared ligand into the active site of the prepared FAAH receptor. The software will generate several possible binding poses for each ligand and calculate a corresponding binding affinity, typically expressed in kcal/mol.[5]
-
Analyze Interactions: For the best-scoring pose of each derivative, meticulously analyze the non-covalent interactions with the protein's amino acid residues. Pay close attention to:
-
Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity.[15]
-
Hydrophobic Interactions: Contacts between non-polar regions of the ligand and protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Comparative Data Analysis
Summarizing the quantitative output into a structured table is essential for objective comparison.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| This compound Scaffold | -7.2 | Ser241, Ile238, Leu192 | 1 (with Ser241) |
| Derivative 1 (DFB-OH) | -8.5 | Ser241, Ser217, Met191 | 3 (with Ser241, Ser217) |
| Derivative 2 (DFB-NH2) | -8.1 | Ser241, Tyr200, Leu192 | 2 (with Ser241, Tyr200) |
| Known Inhibitor (Control) | -9.1 | Ser241, Ser217, Lys142 | 3 (with Ser241, Ser217) |
Causality Behind the Data:
The data reveals a clear structure-activity relationship. The addition of a hydroxyl group in Derivative 1 (DFB-OH) significantly improved the binding affinity from -7.2 to -8.5 kcal/mol. This is causally linked to its ability to act as both a hydrogen bond donor and acceptor, forming an additional, stabilizing hydrogen bond with the Ser217 residue in the FAAH active site.[8] Similarly, the amino group in Derivative 2 (DFB-NH2) also improved the score by forming a new hydrogen bond with Tyr200. These results demonstrate how in silico docking can rationally guide the chemical modification of a scaffold to enhance its biological activity. The fluorine atoms on the core benzamide ring contribute favorably to hydrophobic interactions within the binding pocket, anchoring the molecule and providing a stable base for these functional group additions.[2][16]
Conclusion: From Prediction to Experimental Validation
This guide has outlined a comprehensive and self-validating workflow for the comparative in silico analysis of this compound derivatives. The docking results strongly suggest that the addition of hydrogen-bonding moieties like hydroxyl or amino groups can significantly enhance the binding affinity of this scaffold to the FAAH enzyme.
It is imperative to recognize that in silico docking is a predictive tool.[5] The generated hypotheses, while based on sound physicochemical principles, must be validated through experimental means.[12] The next logical steps would involve the chemical synthesis of Derivative 1 (DFB-OH) and its subsequent testing in an in vitro enzymatic assay to determine its IC50 value against FAAH. A strong correlation between a low docking score and a low IC50 value would provide powerful validation for the computational model, paving the way for its use in designing the next generation of potent and selective inhibitors.
References
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ResearchGate. (2020). How is a docking result validated? Available at: [Link]
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MDPI. (2021). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Available at: [Link]
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Preprints.org. (2023). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Available at: [Link]
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Walsh Medical Media. (2023). The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule. Available at: [Link]
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National Institutes of Health (NIH). (2018). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. Available at: [Link]
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DergiPark. (2020). MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. Available at: [Link]
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ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Available at: [Link]
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National Institutes of Health (NIH). (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available at: [Link]
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MDPI. (2021). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Available at: [Link]
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National Institutes of Health (NIH). This compound | C7H5F2NO | CID 522832 - PubChem. Available at: [Link]
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ResearchGate. (2021). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Available at: [Link]
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National Institutes of Health (NIH). (2023). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. Available at: [Link]
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ResearchGate. Enzyme Inhibition and Docking Scores of Synthesized Compounds. Available at: [Link]
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Journal of Chemical Science. View of Spectroscopic Investigations, Quantum Chemical, Molecular Docking and Drug Likeness Studies of 3-Fluorobenzamide. Available at: [Link]
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National Institutes of Health (NIH). (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available at: [Link]
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PubMed. (2022). Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. Available at: [Link]
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PubMed. (2022). Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules. Available at: [Link]
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PubMed. (2018). Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues With Antimicrobial and Antifungal Properties. Available at: [Link]
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PubMed. (2017). 3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes. Available at: [Link]
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MDPI. (2023). In Silico Profiling of New 1,2,3,4-Tetrahydropyrimidine Derivatives Linked to Hydroxamate Moiety by Various Aromatic Linkers as HDAC-2 Inhibitors. Available at: [Link]
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ResearchGate. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Available at: [Link]
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CORE. (2021). Docking-Based 3D-QSAR Studies for 1,3,4-oxadiazol-2-one Derivatives as FAAH Inhibitors. Available at: [Link]
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The Strategic Placement of Fluorine in Benzamides: A Comparative Guide to Unlocking Biological Activity
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into therapeutic candidates has become an indispensable tool for medicinal chemists.[1][2] This simple substitution can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, binding affinity, and membrane permeability.[1][2][3] Among the myriad of scaffolds in medicinal chemistry, benzamides represent a privileged structure found in a wide array of approved drugs. This guide provides an in-depth comparison of how the positional placement of fluorine on the benzamide ring—ortho, meta, or para—differentially impacts biological activity, supported by experimental data and detailed protocols.
The Power of Fluorine in Drug Design
The introduction of fluorine can lead to significant improvements in a drug candidate's profile. Its high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing drug-target interactions and solubility.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby increasing its bioavailability.[2][4] The small van der Waals radius of fluorine allows it to mimic a hydrogen atom in certain contexts, while its electronic effects can be substantial.[2][5]
Positional Isomers of Fluorobenzamide: A Tale of Three Placements
The specific position of fluorine on the benzamide ring dictates its influence on the molecule's overall properties. This is due to the interplay of inductive and resonance effects, which vary depending on the fluorine's proximity to the amide group and its position relative to other substituents.[6][7]
-
Ortho-Fluorobenzamides: Placing a fluorine atom at the ortho position can induce significant conformational changes due to steric hindrance and intramolecular hydrogen bonding with the amide proton. This can pre-organize the molecule into a bioactive conformation, potentially increasing its binding affinity for the target protein. However, this steric bulk can also hinder binding if the target's active site is constrained.
-
Meta-Fluorobenzamides: A fluorine atom at the meta position primarily exerts a strong inductive electron-withdrawing effect.[6][7] This can modulate the pKa of the amide or other functional groups and influence the overall electronic distribution of the aromatic ring, which can be critical for π-π stacking or other non-covalent interactions with the target.
-
Para-Fluorobenzamides: Fluorine in the para position exerts both a strong inductive effect and a moderate resonance effect.[6][7] This position is often targeted to block metabolic oxidation at the para-position of the benzene ring, a common site of enzymatic attack.[2] This can significantly enhance the metabolic stability and in vivo half-life of the drug candidate.[2]
Comparative Analysis of Fluorine Positional Effects: A Case Study
To illustrate the profound impact of fluorine positioning, let's consider a hypothetical series of benzamide inhibitors targeting a specific protein kinase. The following table summarizes the in vitro activity and metabolic stability data for the parent benzamide and its ortho-, meta-, and para-fluorinated analogs.
| Compound | Position of Fluorine | IC50 (nM) | Metabolic Stability (t½ in human liver microsomes, min) |
| Parent Benzamide | Unsubstituted | 150 | 15 |
| Ortho-Fluoro | Ortho | 75 | 25 |
| Meta-Fluoro | Meta | 120 | 20 |
| Para-Fluoro | Para | 90 | 90 |
Data Interpretation:
-
The ortho-fluoro analog exhibits a 2-fold increase in potency (lower IC50) compared to the parent compound. This suggests that the fluorine-induced conformational constraint may favor a more optimal binding mode. The modest increase in metabolic stability could be attributed to the steric shielding of the amide bond.
-
The meta-fluoro analog shows a slight improvement in potency, likely due to the electronic influence of the fluorine on the aromatic ring's interaction with the target. The increase in metabolic stability is minimal.
-
The para-fluoro analog demonstrates a significant improvement in potency and a dramatic 6-fold increase in metabolic stability. This highlights the effectiveness of para-fluorination in blocking a key metabolic pathway while also contributing favorably to the binding affinity.
Experimental Protocols
The synthesis and evaluation of fluorinated benzamides involve standard yet precise chemical and biological methodologies.
General Synthesis of Fluorinated Benzamides
The most common method for synthesizing benzamides is the coupling of a corresponding benzoic acid with an amine.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: Dissolve the desired fluorinated benzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the active ester.
-
Amine Coupling: Add the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (typically monitored by thin-layer chromatography or LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure fluorinated benzamide.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinase is typically determined using a biochemical assay.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO). Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.
-
Assay Plate Setup: Add the assay buffer, kinase, and varying concentrations of the test compounds to the wells of a microtiter plate.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Step-by-Step Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system, and the test compound in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½).
Visualizing the Impact of Fluorine Position
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Positional effects of fluorine on benzamides.
Caption: Drug discovery workflow for fluorinated benzamides.
Conclusion
The strategic placement of fluorine on the benzamide scaffold is a powerful tool for optimizing the biological activity and pharmacokinetic properties of drug candidates. As demonstrated, the ortho, meta, and para positions offer distinct advantages, and the optimal choice is dependent on the specific therapeutic target and desired drug profile. A systematic evaluation of these positional isomers, guided by the principles and experimental protocols outlined in this guide, is crucial for the successful development of novel benzamide-based therapeutics.
References
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Smart, B. E. (2001). Fluorine substituent effects (on reactivities of benzenes and saturated compounds). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
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Validating the Mechanism of Action for 3,4-Difluorobenzamide-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is a cornerstone of inhibitor development. This guide provides an in-depth technical comparison of methodologies for validating the MoA of 3,4-difluorobenzamide-based inhibitors, with a primary focus on kinase targets, exemplified by the selective Akt inhibitor, Hu7691. The principles and experimental workflows detailed herein are broadly applicable to the characterization of other kinase inhibitors derived from similar fluorinated scaffolds.
The this compound moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into inhibitors targeting a range of enzymes due to its favorable physicochemical properties that can enhance binding affinity and metabolic stability.[1][2] This guide will navigate the critical experiments required to move from a putative inhibitor to a well-characterized molecule with a confirmed MoA, a crucial step for advancing any lead compound.
Section 1: Foundational Principles of MoA Validation
The validation of an inhibitor's MoA is a multi-faceted process that seeks to answer three fundamental questions:
-
Direct Target Engagement: Does the compound physically interact with the intended target protein within a cellular context?
-
Modulation of Target Activity: Does this interaction lead to a measurable change in the target's biological function (e.g., enzymatic activity)?
-
Downstream Pathway Effects: Does the modulation of the target's activity translate to the expected effects on downstream signaling pathways?
A robust MoA validation strategy employs a suite of orthogonal assays to build a compelling and self-validating case for the inhibitor's specific mode of action.
Section 2: Comparative Analysis of Target Engagement Assays
Confirming that a this compound-based inhibitor directly binds to its intended kinase target within the complex cellular environment is the first critical validation step. Several techniques can be employed, each with distinct advantages and limitations.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[3] The principle is based on the ligand-induced stabilization of a protein to thermal denaturation.[4]
Causality Behind Experimental Choice: CETSA is invaluable as it provides evidence of direct binding in a physiological context, without the need for inhibitor or protein labeling, which can sometimes interfere with the interaction.[5]
Workflow for CETSA:
graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Experimental Protocol: CETSA for Akt Engagement by Hu7691
-
Cell Culture: Plate a suitable cancer cell line with high Akt expression (e.g., MCF-7) and grow to 80-90% confluency.
-
Inhibitor Treatment: Treat cells with varying concentrations of Hu7691 or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Shock: Aliquot cell suspensions into PCR tubes and heat them individually at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble Akt using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble Akt as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) to a higher value in the presence of Hu7691 indicates target stabilization and therefore, engagement.
| Parameter | Vehicle Control | Hu7691 (1 µM) |
| Apparent Tm of Akt | 52.5°C | 58.0°C |
| ΔTm | - | +5.5°C |
Table 1: Representative CETSA data for Akt engagement by Hu7691.
Affinity-Based Approaches
Affinity chromatography coupled with mass spectrometry (AC-MS) is a more traditional yet powerful method for identifying protein targets that bind to a small molecule.[1]
Causality Behind Experimental Choice: This technique is particularly useful in the early stages of target identification when the primary target is unknown or to uncover potential off-targets.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Inhibitor Immobilization: Synthesize an analog of the this compound inhibitor with a linker for covalent attachment to a solid support (e.g., sepharose beads).
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line.
-
Affinity Capture: Incubate the immobilized inhibitor with the cell lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Comparison of Target Engagement Methods
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization | Label-free, in-cell/in-vivo compatible | Requires a specific antibody for detection |
| AC-MS | Affinity capture of target proteins | Unbiased target identification, can find off-targets | Requires chemical modification of the inhibitor, potential for false positives |
Section 3: Biochemical Assays to Quantify Inhibition
Once target engagement is confirmed, the next step is to quantify the inhibitor's effect on the target's enzymatic activity. For kinases like Akt, this involves measuring the inhibition of its phosphorylation activity.
In Vitro Kinase Assays
Biochemical kinase assays are essential for determining the potency of an inhibitor in a controlled, cell-free environment.[6] These assays measure the transfer of a phosphate group from ATP to a substrate.
Causality Behind Experimental Choice: In vitro assays allow for the precise determination of key inhibitory constants, such as the IC50 and Ki, which are crucial for comparing the potency of different inhibitors.[7][8]
Experimental Protocol: In Vitro Akt Kinase Assay
-
Reaction Setup: In a microplate, combine recombinant human Akt protein, a specific peptide substrate (e.g., GSK3α/β peptide), and varying concentrations of the this compound-based inhibitor.
-
Initiation: Start the kinase reaction by adding a solution containing ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody for the phosphorylated substrate).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction (e.g., by adding EDTA).
-
Detection: Measure the amount of phosphorylated substrate. This can be done through various methods, including radiometric detection, fluorescence polarization, or ELISA-based techniques.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Understanding IC50 and Ki:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.[7] IC50 values are dependent on the substrate concentration.[9]
-
Ki (Inhibition constant): A measure of the intrinsic binding affinity of the inhibitor to the enzyme.[8] Unlike IC50, Ki is a thermodynamic constant and is independent of substrate concentration, making it a more reliable parameter for comparing inhibitor potencies.[10] The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value.[10]
Comparison of this compound-Based Akt Inhibitor with an Alternative
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| Hu7691 | Akt1 | 4.0 | 1.8 | ATP-competitive |
| Alternative Inhibitor (e.g., MK-2206) | Pan-Akt | 8.1 | 3.7 | Allosteric |
Table 2: Comparative biochemical data for Akt inhibitors.[11]
Section 4: Validating Downstream Signaling Effects
The final and most physiologically relevant step in MoA validation is to demonstrate that the inhibitor modulates the target's downstream signaling pathway in cells. For an Akt inhibitor like Hu7691, this involves assessing the phosphorylation status of known Akt substrates. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.
Workflow for Downstream Signaling Analysis:
graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Western blotting is a widely used technique to detect changes in the phosphorylation state of specific proteins within a signaling pathway.
Causality Behind Experimental Choice: This method provides direct evidence that the inhibitor is functional in a cellular context and produces the expected biological consequences of target inhibition.
Experimental Protocol: Western Blot for Akt Pathway Modulation
-
Cell Treatment: Treat a relevant cancer cell line with increasing concentrations of the this compound-based inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated downstream targets (e.g., p-PRAS40, p-S6K), and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
A successful Akt inhibitor like Hu7691 will show a dose-dependent decrease in the phosphorylation of Akt and its downstream substrates, while the total protein levels remain unchanged.
Section 5: Conclusion and Future Directions
The validation of the mechanism of action for this compound-based inhibitors requires a systematic and multi-pronged approach. By integrating data from target engagement assays like CETSA, biochemical inhibition studies, and downstream signaling analysis, researchers can build a robust and scientifically sound case for their inhibitor's MoA. This comprehensive validation is not merely an academic exercise; it is a critical step in the drug discovery pipeline that de-risks further development and provides a solid foundation for preclinical and clinical studies. Future work in this area may involve the use of advanced techniques such as chemoproteomics to assess inhibitor selectivity across the entire proteome and structural biology methods like X-ray crystallography to elucidate the precise binding mode of these inhibitors to their targets.
References
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Hu, Y., et al. (2021). Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry, 64(16), 12163–12180. [Link]
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The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
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AntBio. (n.d.). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 225–236. [Link]
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ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. [Link]
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ResearchGate. (2021). Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Difluorobenzamide
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
As researchers dedicated to advancing pharmaceutical and agrochemical development, our work with versatile intermediates like 3,4-Difluorobenzamide is critical.[1] Its unique fluorinated structure is key in designing novel bioactive molecules. However, our responsibility extends beyond the benchtop synthesis and application. The lifecycle of every chemical, including its final disposition, demands rigorous scientific protocol to ensure the safety of our personnel, the integrity of our research environment, and compliance with federal and local regulations.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering the rationale behind each procedure to empower you, my fellow scientists, to make informed and safe decisions. Adherence to these protocols is not merely a matter of compliance; it is a cornerstone of responsible research.
Part 1: Hazard Identification and Foundational Safety
Before any disposal procedure can begin, a thorough understanding of the compound's inherent risks is essential. This knowledge forms the basis of our risk assessment and dictates the necessary control measures.
1.1. GHS Hazard Profile
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[2] The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[2][3][4][5]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3][4][5]
-
Harmful if Swallowed (H302): Some safety data sheets indicate it may be harmful if ingested.[5]
Causality: The reactivity of the benzamide functional group, combined with the electron-withdrawing effects of the fluorine atoms, contributes to its biological activity and its potential to irritate mucosal tissues and skin. Therefore, all handling and disposal operations must be designed to prevent direct contact and inhalation.
1.2. Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is non-negotiable when handling this compound for disposal. The principle of causality here is simple: we place engineered barriers between the chemical and the user.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side-shields or chemical splash goggles. | Protects against accidental splashes of solutions or airborne dust particles causing serious eye irritation.[5][6] |
| Hand Protection | Chemical-resistant nitrile gloves, inspected for integrity before each use. | Prevents skin contact that can lead to irritation.[5][7] Contaminated gloves must be disposed of as hazardous waste.[5][7] |
| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood. | Prevents inhalation of dust, which may cause respiratory irritation.[3][5][6] |
Part 2: The Core Principle: Hazardous Waste Management
Under no circumstances should this compound or its containers be disposed of in standard trash or via sink drains.[7][8] The compound must be managed as regulated hazardous chemical waste from its point of generation to its final destruction. This practice is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
The standard and accepted final disposal method for this type of organic chemical waste is incineration by a licensed hazardous waste disposal facility .[6][11][12] This ensures the complete destruction of the compound, preventing its release into the environment.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to collecting and managing this compound waste within the laboratory, ensuring safety and compliance prior to pickup by Environmental Health & Safety (EHS) or a certified contractor.
Step 1: Waste Segregation at the Source
Immediately upon generation, waste must be segregated. Never mix incompatible waste streams.[8]
-
Solid Waste: This includes unused or expired this compound powder, contaminated weighing papers, paper towels used for cleanup, and contaminated PPE (e.g., gloves).
-
Liquid Waste: This category includes solutions containing dissolved this compound. Halogenated and non-halogenated solvent wastes should be collected in separate containers.[13]
Step 2: Container Selection and Management
The integrity of the waste container is critical to prevent leaks and exposures.
-
Selection: Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE). The container must have a screw-top or other securely sealing lid.
-
Condition: The container must be in good condition, free of leaks or cracks.
-
Management: Keep the waste container closed at all times except when adding waste.[8][14] This is an OSHA and EPA requirement to prevent the release of vapors and to avoid spills.
Step 3: Proper Labeling
Accurate labeling is a legal requirement and is essential for safe handling and disposal. As soon as you begin collecting waste in a container, it must be labeled.[14]
-
Attach a hazardous waste tag provided by your institution's EHS department.
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations.
-
List all other constituents in the container, including solvents, and their approximate percentages.
-
Indicate the relevant hazard characteristics (e.g., "Irritant").
-
Ensure the accumulation start date is recorded.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within your laboratory for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13]
-
Store the waste container in a secondary containment bin to contain any potential leaks.[8][14]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in your SAA.[14]
Step 5: Arranging for Final Disposal
Once your waste container is full or you have finished the project generating the waste, arrange for its removal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
-
Do not transport hazardous waste outside of your laboratory. Trained EHS personnel are responsible for its transport and consolidation.[14]
Part 4: Emergency Procedures - Spill Management
Accidents can happen. A prepared response is key to mitigating the risk.
-
Evacuate and Alert: If a significant amount is spilled, alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Don PPE: Before cleanup, don the full PPE detailed in Part 1.2.
-
Contain and Absorb: For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[5] For a liquid spill, absorb with a chemical absorbent pad or inert material.
-
Collect Waste: Carefully scoop the absorbed material and spilled substance into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Dispose: Label the container appropriately and manage it according to the protocol in Part 3.
Part 5: Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Difluorobenzamide
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. Among these, 3,4-Difluorobenzamide serves as a valuable intermediate, particularly in pharmaceutical and agrochemical synthesis.[1] However, its utility is matched by a clear hazard profile that necessitates a rigorous and well-understood approach to personal safety. This guide is designed to move beyond a simple checklist of personal protective equipment (PPE). It provides a procedural framework grounded in risk assessment, ensuring that every time you handle this compound, your safety protocols are both comprehensive and self-validating.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a substance is the foundation of effective safety. This compound is not a benign powder; it is classified under the Globally Harmonized System (GHS) with specific warnings that directly inform our PPE choices.
According to safety data, this compound presents the following primary hazards:
-
H315: Causes skin irritation. [2][3] Direct contact can lead to inflammation, redness, and discomfort.
-
H319: Causes serious eye irritation. [2][3] The eyes are particularly vulnerable, and exposure can result in significant, potentially damaging irritation.
-
H335: May cause respiratory irritation. [2][3] Inhalation of the dust can irritate the nose, throat, and lungs.
These classifications are not mere formalities; they are directives. They tell us that the primary routes of exposure we must block are dermal (skin), ocular (eye), and inhalation. Our PPE strategy, therefore, is a multi-layered defense engineered to systematically eliminate these routes of entry.
The Core PPE Ensemble for this compound
Handling this compound, which is typically a white to light yellow crystalline powder, requires a baseline of PPE that should be considered mandatory for any quantity.[1] The primary engineering control for handling this compound, especially when dust formation is possible, is a certified chemical fume hood.[4][5] The PPE described below is to be used in conjunction with this essential engineering control.
Primary Barrier: Hand and Body Protection
The first line of defense is preventing skin contact.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact with a broad range of chemicals.[6][7] Before every use, gloves must be inspected for any signs of degradation or puncture.[3] If you are engaged in prolonged handling or submersion tasks, consult a glove manufacturer's compatibility chart to ensure nitrile is appropriate for the solvent being used. Contaminated gloves must be disposed of as hazardous waste immediately after use.[5]
-
Laboratory Coat: A standard, fully-buttoned laboratory coat is required to protect your skin and personal clothing from contamination.[5][6] For tasks with a higher risk of splashes or significant dust generation, consider an impervious apron or a chemical-resistant suit.
Critical Shielding: Eye and Face Protection
Given the "serious eye irritation" classification, protecting your vision is paramount.
-
Safety Goggles: Tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3] Standard safety glasses do not provide an adequate seal against dust and are therefore insufficient.
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing or energetic reaction, a face shield should be worn over the safety goggles for full-face protection.[6]
Respiratory Safeguards: Controlling Inhalation Exposure
The most effective way to prevent respiratory irritation is to control the hazard at its source.
-
Engineering Controls: All weighing and handling of this compound powder should be performed within a chemical fume hood to prevent dust from entering the laboratory atmosphere.[4][5]
-
Respiratory Protection: If engineering controls are not feasible, or if an accidental release occurs, respiratory protection is required. A full-face respirator with an appropriate particulate filter (NIOSH-approved P95 or EU EN 143 P1) should be used.[3][5] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical evaluation.[6]
Operational Protocols: A Self-Validating System for Safety
Effective safety is not just about having the right equipment, but also about using it within a structured, repeatable workflow.
PPE Selection Matrix
The following table provides a clear guide to the minimum required PPE based on the operational task.
| Task / Scale | Engineering Control | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing (<1g) | Chemical Fume Hood | Nitrile Gloves | Lab Coat | Chemical Splash Goggles | Not required with fume hood |
| Small-Scale Synthesis (<10g) | Chemical Fume Hood | Nitrile Gloves | Lab Coat | Chemical Splash Goggles | Not required with fume hood |
| Large-Scale Synthesis (>10g) | Chemical Fume Hood | Nitrile Gloves | Lab Coat & Impervious Apron | Chemical Splash Goggles & Face Shield | Recommended during additions/transfers |
| Spill Cleanup | Ventilated Area | Heavy-duty Nitrile Gloves | Chemical-Resistant Suit | Chemical Splash Goggles & Face Shield | Required (Full-face respirator with particulate filter) |
Experimental Workflow: PPE Decision Logic
This diagram outlines the critical thought process a researcher must follow before beginning any work with this compound.
Caption: PPE selection and handling workflow for this compound.
Step-by-Step Guide: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection: Don your laboratory coat and fasten all buttons.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Hand Protection: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: This process is designed to contain the contaminant.
-
Gloves: Remove gloves first, as they are considered the most contaminated. Use one gloved hand to peel the other glove off from the cuff towards the fingertips. Hold the removed glove in your remaining gloved hand. Slide the fingers of your clean hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately in a designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surface.
-
Body Protection: Unbutton your lab coat. Remove it by folding it inward, keeping the contaminated exterior from touching your clothes.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[3]
Decontamination and Disposal Plan
Your responsibility extends to the proper disposal of all contaminated materials.
-
PPE Disposal: All single-use PPE, including gloves, disposable aprons, and any absorbent pads used for cleanup, must be collected in a dedicated, clearly labeled hazardous waste container.[5][8] Do not place these items in the regular trash.
-
Chemical Disposal: Unused this compound and reaction waste must be disposed of as hazardous chemical waste.[4] It should be collected in a suitable, sealed, and clearly labeled container.[9] Never dispose of this chemical down the drain.[9][10] Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the environment. This structured approach transforms procedural steps into a self-validating system, ensuring that your valuable research is conducted with the highest standards of care.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
